DY-680-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H49N3O8S |
|---|---|
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-(4-tert-butyl-7-diethylazaniumylidenechromen-2-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O8S/c1-8-41(9-2)27-17-19-30-31(39(3,4)5)25-28(50-34(30)24-27)14-13-15-35-40(6,7)32-26-29(52(47,48)49)18-20-33(32)42(35)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3 |
InChI Key |
MQXSXCBSCLAOBC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DY-680-NHS Ester: A Comprehensive Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a hydrophilic, amine-reactive fluorescent dye that serves as a powerful tool for labeling proteins, antibodies, and other biomolecules.[1][2][3] Belonging to the near-infrared (NIR) spectrum, this dye offers significant advantages for a range of applications, including Western blotting, fluorescence microscopy, and flow cytometry.[2][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on target molecules to form stable covalent amide bonds, ensuring robust and reliable labeling.[4] This guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols, and practical applications in biomedical research and drug development.
Core Properties and Spectral Characteristics
This compound exhibits favorable properties for biomolecule conjugation, including high water solubility and the ability to be conjugated to antibodies at high dye-to-protein ratios without significant fluorescence quenching or precipitation.[1][2] This leads to brighter conjugates and more sensitive detection in various assays.[5] The dye is spectrally similar to other commercially available dyes such as Alexa Fluor® 680, DyLight® 680, and IRDye® 680, allowing for its integration into existing experimental setups with compatible laser lines and filter sets.[5][6]
Quantitative Data Summary
The key quantitative parameters of this compound and its spectrally similar counterparts are summarized in the table below for easy comparison.
| Property | This compound | Alexa Fluor® 680 | DyLight® 680 | IRDye® 680RD |
| Excitation Maximum (λex) | ~690 nm[2] | ~679 nm | ~682 nm[7] | ~680 nm[6] |
| Emission Maximum (λem) | ~709 nm[2] | ~702 nm | ~715 nm[7] | ~694 nm[6] |
| Molar Extinction Coefficient (ε) | ~140,000 cm⁻¹M⁻¹[8] | ~183,000 cm⁻¹M⁻¹ | ~140,000 cm⁻¹M⁻¹[7] | ~170,000 cm⁻¹M⁻¹[4] |
| Quantum Yield (Φ) | Not Reported | ~0.36 | Not Reported | Not Reported |
| Molecular Weight (MW) | 731.92 g/mol [8] | ~955.9 g/mol | ~950 g/mol [7] | 1003.46 g/mol [4] |
| Chemical Formula | C₄₀H₄₉N₃O₈S[8] | C₃₉H₄₇BrN₄O₁₃S₃ | Not specified | C₄₃H₄₅ClN₄Na₂O₁₃S₃[4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines | Primary amines | Primary amines | Primary amines |
| Solubility | Water, DMSO, DMF[5] | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO |
Experimental Protocols
Protein and Antibody Conjugation with this compound
This protocol outlines the general steps for labeling proteins and antibodies with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL). An optimal DOL for antibodies is typically between 2 and 10.
Materials:
-
This compound
-
Protein or antibody to be labeled (2-10 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein/antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of any preservatives like sodium azide (B81097) that contain primary amines.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Vortex briefly to ensure the dye is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 to 15:1 is often recommended.
-
While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with the Storage Buffer. The first colored fraction to elute will be the labeled protein, while the smaller, unreacted dye molecules will elute later.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~690 nm). The following formula can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where A₂₈₀ is the absorbance at 280 nm, A_max is the absorbance at the dye's maximum absorbance, CF is the correction factor for the dye's absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, and ε_dye is the molar extinction coefficient of the dye.
-
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Experimental Workflow for Protein Conjugation
Caption: Workflow for labeling proteins with this compound.
Application Protocol: Near-Infrared (NIR) Western Blotting
This protocol provides a general guideline for performing a Western blot using a secondary antibody conjugated to a near-infrared dye like DY-680.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., Intercept® (TBS) Blocking Buffer or 5% BSA in TBS)
-
Primary antibody
-
DY-680 conjugated secondary antibody
-
Wash Buffer (e.g., TBS with 0.1% Tween-20, TBS-T)
-
NIR imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Membrane Blocking:
-
After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the appropriate dilution buffer (e.g., Blocking Buffer with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the DY-680 conjugated secondary antibody in the appropriate dilution buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane three to four times for 5-10 minutes each with Wash Buffer, protected from light.
-
Perform a final rinse with TBS without Tween-20 to remove any residual detergent.
-
-
Imaging:
-
Scan the membrane on a NIR imaging system using the 700 nm channel.
-
Application Protocol: Immunofluorescence Microscopy
This protocol describes the use of a DY-680 conjugated antibody for staining fixed cells.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum in PBS)
-
Primary antibody (if using indirect staining)
-
DY-680 conjugated antibody
-
Wash Buffer (PBS)
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation:
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Direct Staining: Dilute the DY-680 conjugated primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Indirect Staining: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, dilute the DY-680 conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.
-
Application Protocol: Flow Cytometry
This protocol provides a general framework for using a DY-680 conjugated antibody for cell surface staining in flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (optional)
-
DY-680 conjugated primary antibody
-
Flow cytometer with a 633 nm or similar red laser
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the DY-680 conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice by adding 1-2 mL of ice-cold Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in an appropriate volume of Staining Buffer for analysis.
-
Analyze the samples on a flow cytometer, exciting with a red laser and detecting the emission in the appropriate near-infrared channel.
-
Signaling Pathway Example: EGFR Signaling
DY-680 conjugated antibodies can be used to study various signaling pathways. For example, an anti-phospho-EGFR antibody labeled with DY-680 can be used in Western blotting or immunofluorescence to detect the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and cancer.
Caption: Detection of EGFR pathway activation using a DY-680 probe.
Conclusion
This compound is a versatile and robust fluorescent dye for labeling biomolecules in a wide range of research applications. Its near-infrared emission properties provide for high sensitivity and low background, making it an excellent choice for demanding assays in cell biology, immunology, and drug discovery. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound in their experimental workflows.
References
- 1. Flow Cytometry Protocol | Abcam [abcam.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. DY-680 [dyomics.com]
DY-680-NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties and applications of DY-680-NHS ester, a widely utilized near-infrared (NIR) fluorescent dye. This document offers structured data, detailed experimental protocols, and visual workflows to support researchers in the effective use of this powerful labeling reagent.
Core Chemical and Spectroscopic Properties
This compound is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines, such as those found in proteins and amine-modified oligonucleotides. The resulting amide bond is highly stable, ensuring a robust fluorescent conjugate.[1] Its hydrophilic nature allows for conjugation to antibodies at high dye-to-protein ratios without causing precipitation or significant fluorescence quenching.[2][3]
The key quantitative properties of this compound and spectrally similar commercially available dyes are summarized in the table below. It is important to note that while these dyes share similar spectral characteristics, their exact chemical structures and properties can vary between manufacturers.
| Property | This compound | IRDye® 680LT NHS Ester | Atto 680 NHS ester | AZDye 680 NHS Ester | IVISense™ 680 NHS |
| Molecular Weight ( g/mol ) | 731.9[2] | 1402.32[1] | 828[4] | 955.9[5] | 1856[6] |
| Excitation Maximum (λex, nm) | 690[2] | 676-680[1] | 681[4] | 678[5] | 668[6] |
| Emission Maximum (λem, nm) | 709[2] | 693-694[1] | 698[4] | 701[5] | 688[6] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 140,000[2][7] | 250,000 (in 1X PBS)[1] | 125,000[4] | 185,000[5] | 210,000[6] |
| Solubility | - | Water, DMSO, DMF[8] | DMSO, DMF[4] | Water, DMSO, DMF[5] | DMSO[6] |
| Reactivity | Primary Amines | Primary and Secondary Amines[1] | Primary Amines[4] | Primary Amines[5][9] | Primary Amines[6] |
Chemical Reactivity and Labeling Mechanism
The core of this compound's utility lies in its N-hydroxysuccinimidyl ester group. This group readily reacts with nucleophilic primary amines, predominantly the ε-amino group of lysine (B10760008) residues in proteins, to form a stable covalent amide bond. The reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.0), where the amine groups are deprotonated and thus more nucleophilic.[10]
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[10][11]
-
Purification column (e.g., size-exclusion chromatography column like Bio-Gel P-100)[12]
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the labeling buffer at a concentration of 1-10 mg/mL.[6][11] Proteins must be in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[11] If the protein solution contains such buffers, perform dialysis against the labeling buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4][13] This solution should be prepared fresh immediately before use.[4]
-
-
Conjugation Reaction:
-
Add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 4:1 molar ratio of dye to protein.[12] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring or rocking.[6][13]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[12]
-
Equilibrate the column with PBS or another suitable buffer.
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later, smaller molecular weight fractions will contain the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (e.g., 690 nm for DY-680).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the dye's absorbance at this wavelength (if significant).
-
Calculate the dye concentration using the Beer-Lambert law (A = εcl).
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 3.[6]
-
Storage and Stability
-
Unconjugated Dye: Store the solid this compound at -20°C to -80°C, protected from light and moisture.[13] Under these conditions, it is stable for at least one year.[10][13] Stock solutions of the dye in anhydrous DMF or DMSO should be used immediately or stored at -20°C for a very limited time, as their stability is significantly reduced.[13]
-
Conjugated Protein: Store the labeled protein conjugate at 4°C for short-term storage. For long-term storage, it is recommended to add a preservative like sodium azide (B81097) (0.02-0.05%) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][13][14] Protect the conjugate from light.[4][10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for protein labeling with this compound.
Applications
DY-680 and spectrally similar dyes are extensively used in a variety of fluorescence-based applications due to their emission in the near-infrared spectrum, which minimizes autofluorescence from biological samples. Common applications include:
-
In Vivo Imaging [9]
This technical guide provides a foundational understanding of the chemical properties and handling of this compound. For specific applications, further optimization of labeling and detection protocols may be necessary to achieve the best results. Always refer to the manufacturer's specific product information for the most accurate and up-to-date data.
References
- 1. shop.licorbio.com [shop.licorbio.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. developer.uspto.gov [developer.uspto.gov]
- 7. DY-680 [dyomics.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. broadpharm.com [broadpharm.com]
In-Depth Technical Guide: Mechanism of Action of DY-680-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye commonly utilized for the labeling of biomolecules. This document details the chemical principles of conjugation, provides exemplary experimental protocols, presents quantitative data for characterization, and visualizes the application of the resulting conjugates in studying cellular signaling pathways.
Core Mechanism of Action: NHS Ester Chemistry
This compound is an amine-reactive fluorescent probe.[1][2] Its utility in bioconjugation is predicated on the chemistry of the N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form a stable and covalent amide bond.[3]
The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming the stable amide linkage. This reaction is highly efficient and specific for primary amines under physiological to slightly alkaline pH conditions.
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction, which results in the non-reactive carboxylic acid of the dye, is more prevalent at higher pH values and in aqueous environments. Therefore, optimization of the labeling reaction conditions is crucial to maximize the yield of the desired bioconjugate.
Below is a diagram illustrating the reaction mechanism and the competing hydrolysis.
Properties of DY-680 Dye
DY-680 is a hydrophilic fluorochrome that exhibits spectral properties in the near-infrared range, which is advantageous for biological imaging due to reduced autofluorescence from tissues.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | 690 nm | [1][2] |
| Emission Maximum (λem) | 709 nm | [1][2] |
| Extinction Coefficient | 185,000 cm⁻¹M⁻¹ | [3] |
| Molecular Weight (NHS Ester) | ~956 g/mol | [3] |
Experimental Protocols
The following sections provide a detailed methodology for the conjugation of this compound to an antibody, its purification, and characterization, based on a protocol for a spectrally similar dye, IRDye800CW, conjugated to the anti-EGFR antibody, panitumumab.[1][4][5]
Antibody-Dye Conjugation
Objective: To covalently label panitumumab with IRDye800CW-NHS ester (as an analogue for this compound).
Materials:
-
Panitumumab (anti-EGFR antibody)
-
IRDye800CW-N-hydroxysuccinimide ester
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Phosphate Buffered Saline (PBS)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the antibody solution at a concentration of 5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve the IRDye800CW-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Add the dissolved NHS ester to the antibody solution at a dye-to-antibody molar ratio of 2:1.
-
Incubate the reaction mixture for 2 hours at room temperature (20°C) in the dark with gentle stirring.
-
Purify the conjugate using a size-exclusion chromatography column to separate the labeled antibody from the unreacted dye and byproducts.
-
Collect the fractions containing the conjugated antibody.
Characterization of the Conjugate
Objective: To determine the degree of labeling (DOL), purity, and binding affinity of the fluorescently labeled antibody.
3.2.1. Degree of Labeling (DOL) and Purity:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 780 nm (for IRDye800CW; use 690 nm for DY-680).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of the dye.
-
The DOL is the molar ratio of the dye to the protein.
-
Assess the purity of the conjugate using size-exclusion HPLC.
3.2.2. In Vitro Cell Binding Assay:
-
Culture EGFR-expressing cancer cells (e.g., MDA-MB-468).
-
Incubate the cells with varying concentrations of the panitumumab-IRDye800 conjugate.
-
For a blocking experiment, pre-incubate cells with an excess of unlabeled panitumumab before adding the fluorescent conjugate.
-
Wash the cells to remove unbound conjugate.
-
Analyze the cell-bound fluorescence using flow cytometry.
The following diagram illustrates the experimental workflow for antibody conjugation and characterization.
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and characterization of the panitumumab-IRDye800 conjugate, serving as a representative example for a DY-680 conjugate.[1][4][5]
Table 1: Synthesis and Quality Control of Panitumumab-IRDye800
| Parameter | Result |
| Yield | 80 ± 5% |
| Purity | 95 ± 2% |
| Average Degree of Labeling (DOL) | 2.0 (range: 1.0 - 3.0) |
| Excitation/Emission Peaks | 774 nm / 789 nm |
| EGF Receptor Binding Activity | 78.5% (relative to unconjugated panitumumab) |
Table 2: In Vitro Cell Binding Affinity
| Condition | Result |
| Panitumumab-IRDye800 binding to MDA-MB-468 cells | Specific binding observed |
| Binding after blocking with unlabeled panitumumab | ~85% reduction in cell binding |
| Reduction in receptor binding due to IRDye800 conjugation (DOL 1.62) | ~20% reduction |
Application in Signaling Pathway Visualization
Fluorescently labeled antibodies, such as a panitumumab-DY-680 conjugate, are powerful tools for visualizing and quantifying cell surface receptors and their downstream signaling pathways. Panitumumab targets the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation.[6][7]
Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival.[7]
A DY-680 labeled anti-EGFR antibody can be used to:
-
Quantify EGFR expression on the surface of cancer cells.
-
Visualize receptor internalization upon ligand or antibody binding.
-
Track the biodistribution of the antibody in preclinical in vivo imaging studies to assess tumor targeting.[8]
The following diagram illustrates the EGFR signaling pathway and the binding of a fluorescently labeled antibody.
References
- 1. Synthesis and biological evaluation of panitumumab-IRDye800 conjugate as a fluorescence imaging probe for EGFR-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR-targeted intraoperative fluorescence imaging detects high-grade glioma with panitumumab-IRDye800 in a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
DY-680-NHS Ester: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties, applications, and experimental protocols for DY-680-NHS ester, a near-infrared (NIR) fluorescent dye. This amine-reactive dye is a valuable tool for labeling proteins, antibodies, and other biomolecules for a variety of research and drug development applications, including fluorescence microscopy, western blotting, and in vivo imaging.
Core Spectral and Physicochemical Properties
DY-680 is a bright and photostable dye that exhibits strong absorption and fluorescence in the near-infrared region of the spectrum. This is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, which is typically observed at shorter wavelengths. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on target biomolecules, forming a stable amide bond.
Quantitative spectral and physical data for DY-680 and its NHS ester derivative are summarized in the table below. It is important to note that spectral properties can be influenced by the solvent environment and the nature of the conjugated biomolecule. The values presented here are compiled from various suppliers and represent typical characteristics.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 680 - 692 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | 694 - 712 nm | [1][2][3][4][5][6] |
| Molar Absorptivity (ε) | ~140,000 - 240,000 M⁻¹cm⁻¹ | [7][8] |
| Quantum Yield (η) | ~30% | [6] |
| Molecular Weight (NHS ester) | ~731.92 g/mol | [7] |
| Solubility | DMSO, DMF, Methanol, Ethanol | [7] |
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and antibodies with this compound, purification of the resulting conjugate, and its application in common laboratory techniques.
Protein and Antibody Labeling with this compound
This protocol describes a general procedure for conjugating this compound to a protein or antibody. Optimization may be required for specific biomolecules.
Materials:
-
This compound
-
Protein or antibody to be labeled (at 2-10 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Note: The buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4-8.5 (optional)
-
Purification column (e.g., size-exclusion chromatography, spin desalting column, or ultrafiltration device)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[6]
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][4][9]
-
-
Quenching the Reaction (Optional):
Purification of the Labeled Conjugate
It is crucial to remove any unreacted, free dye from the labeled protein to prevent non-specific signals in downstream applications.
Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration:
-
Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein, being larger, will elute first, while the smaller, free dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the colored, labeled protein.
Method 2: Spin Desalting Columns:
-
Prepare the spin column according to the manufacturer's protocol, typically involving centrifugation to remove the storage buffer.
-
Place the column in a new collection tube.
-
Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified conjugate.[7] The resin will retain the free dye.
Method 3: Ultrafiltration:
-
Select an ultrafiltration device with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein being labeled (e.g., 10 kDa MWCO for an IgG antibody).
-
Add the labeling reaction mixture to the device and centrifuge to concentrate the labeled protein and remove the free dye in the filtrate.
-
Wash the retentate by adding PBS and centrifuging again. Repeat this wash step several times to ensure complete removal of the free dye.[10]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of DY-680 (~680-690 nm, A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ / A_max for the free dye) and ε_protein is the molar absorptivity of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar absorptivity of DY-680 at its λ_max.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Application: Fluorescent Western Blotting
DY-680 labeled secondary antibodies are commonly used for near-infrared fluorescent western blotting, which offers a wider dynamic range and higher sensitivity compared to traditional chemiluminescent methods.
Procedure:
-
Following protein transfer to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature in a suitable blocking buffer.
-
Incubate the membrane with the primary antibody, diluted in an appropriate buffer, for 1-4 hours at room temperature or overnight at 4°C.[11]
-
Wash the membrane four times for 5 minutes each with TBS-T or PBS-T.[11]
-
Incubate the membrane with the DY-680 labeled secondary antibody, diluted in an appropriate buffer (a starting dilution of 1:15,000 to 1:20,000 is recommended), for 1 hour at room temperature, protected from light.[5][11]
-
Wash the membrane as in step 3.
-
Image the blot using a near-infrared imaging system with appropriate excitation and emission filters for the 700 nm channel.
Signaling Pathway Analysis: EGFR and the MAPK/ERK Cascade
Fluorescently labeled antibodies are powerful tools for studying cellular signaling pathways. For instance, antibodies conjugated to DY-680 or spectrally similar dyes can be used in antibody arrays or immunofluorescence imaging to detect the phosphorylation status of key signaling proteins, providing a snapshot of pathway activation. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is frequently implicated in cancer.
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[9][12]
Caption: EGFR signaling cascade leading to MAPK/ERK activation.
Experimental Workflow: Antibody Array for Signaling Analysis
Fluorescent antibody arrays provide a high-throughput method to simultaneously measure the phosphorylation state of multiple proteins in a signaling pathway.
Caption: Workflow for a fluorescent antibody array experiment.
References
- 1. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 2. Optimized Near-IR Fluorescent Agents for in Vivo Imaging of Btk Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. ERK2 Internal Antibody DyLight™680 (600-444-GQ1) | Rockland [rockland.com]
- 5. Anti-rabbit IgG (H+L) (DyLight(R) 680 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 6. DyLight 680 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. Near infrared imaging of Mer tyrosine kinase (MERTK) using MERi-SiR reveals tumor associated macrophage uptake in metastatic disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Self-assembled peptide-dye nanostructures for in vivo tumor imaging and photodynamic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to DY-680-NHS Ester Amine-Reactive Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and applications of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details the amine-reactive chemistry, experimental protocols, and key data associated with this versatile labeling reagent.
Core Principles of this compound Chemistry
This compound is an amine-reactive, hydrophilic fluorochrome.[1][2] Its utility lies in the N-hydroxysuccinimide (NHS) ester functional group, which allows for the covalent attachment of the DY-680 dye to primary and secondary amines on target molecules such as proteins, antibodies, and amine-modified oligonucleotides.[3][4][5]
The fundamental reaction mechanism is a nucleophilic acyl substitution.[6] The unprotonated primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[6]
This reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[6][] The reaction proceeds efficiently under mild aqueous conditions, typically at a physiological to slightly alkaline pH (7.2-9.0).[8][9] At this pH range, the primary amines are sufficiently deprotonated and thus nucleophilic.[8]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile. The rate of hydrolysis increases with pH.[9] Therefore, careful control of reaction conditions is essential for efficient conjugation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and spectrally similar dyes.
Table 1: Spectroscopic Properties of DY-680 and Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| DY-680 | 682 - 690 | 709 - 715 | 140,000 |
| Alexa Fluor® 680 | 678 - 681 | 701 - 702 | 185,000 |
| DyLight™ 680 | 682 | 715 | 140,000 |
| IRDye® 680RD | 680 | 694 | Not Specified |
| ATTO 680 | 681 | 698 | 125,000 |
Data compiled from multiple sources.[1][2][3][10][11][12][13][14][15]
Table 2: Physicochemical Properties of this compound and Equivalents
| Property | This compound | IRDye® 680RD, NHS ester | AZDye 680 NHS Ester | ATTO 680 NHS ester |
| Molecular Weight ( g/mol ) | 731.9 | 1003.46 | 955.9 | 828 |
| Formula | C40H49N3O8S | C43H45ClN4Na2O13S3 | Not Specified | Not Specified |
| Solubility | Water, DMSO, DMF | Water, DMSO | Water, DMSO, DMF | DMSO, DMF |
| Storage Conditions | -20°C, protect from light | -20°C | -20°C | -20°C, protect from light |
Data compiled from multiple sources.[2][3][11][13][15]
Experimental Protocols
General Protein and Antibody Labeling Protocol
This protocol provides a general guideline for the conjugation of a protein or antibody with this compound. Optimization may be required for specific proteins.
Materials:
-
This compound
-
Protein/antibody solution (2-10 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)[10][16]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[17]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[6]
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)[6][12]
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration.[6] Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete in the reaction.[10][16]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10][18] Vortex to ensure complete dissolution.[18] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and equilibrate the dye vial to room temperature before opening to prevent condensation.[10][12]
-
Conjugation Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 15:1 is common.[19] Incubate the reaction for 1 hour at room temperature, protected from light. Alternatively, the reaction can be carried out at 4°C, which may require a longer incubation time but can help minimize hydrolysis of the NHS ester.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove non-reacted dye and byproducts from the labeled protein using a size-exclusion chromatography column or dialysis.[12][18]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680-690 nm).
-
Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[11][18]
Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
0.1 M Sodium Bicarbonate buffer (pH 8-9)[17]
-
Anhydrous DMSO or DMF[17]
-
Purification supplies (e.g., gel filtration, HPLC)[11]
Procedure:
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer.[17]
-
Prepare a fresh solution of this compound in anhydrous DMSO or DMF.[17]
-
Add 5-10 equivalents of the NHS ester solution to the oligonucleotide solution.[17]
-
Incubate the reaction at room temperature for at least 2 hours.[11]
-
Purify the labeled oligonucleotide from the free dye using gel filtration or HPLC.[11]
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Standard workflow for protein labeling with this compound.
Applications in Research and Drug Development
This compound is a valuable tool in various applications owing to its near-infrared fluorescence, which minimizes autofluorescence from biological samples.[3][14][15] Common applications include:
-
Western Blotting: For the detection of specific proteins.[1][2]
-
Microscopy: Including fluorescence microscopy for cellular imaging.[1][2][13]
-
Flow Cytometry: For the identification and sorting of labeled cells.[1][2][3][14][15]
-
In Vivo Imaging: In small animal models due to the deep tissue penetration of near-infrared light.[3][14][15]
-
Antibody-Drug Conjugates (ADCs): The stable amide bond formed is crucial for the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery.[]
The hydrophilic nature of DY-680 allows for the attachment of multiple dye molecules to a protein with a reduced risk of precipitation and fluorescence quenching, leading to brighter conjugates and more sensitive detection.[1][2][3][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. shop.licorbio.com [shop.licorbio.com]
- 6. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. rndsystems.com [rndsystems.com]
- 14. APDye 680 NHS Ester | Alexa Fluor 680 NHS Ester equivalent | AxisPharm [axispharm.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. docs.aatbio.com [docs.aatbio.com]
The Hydrophilic Nature of DY-680-NHS Ester: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of fluorescent labels is a critical step in assay design. The physicochemical properties of these labels can significantly impact the stability, solubility, and functionality of the labeled biomolecules. This technical guide provides an in-depth look at the hydrophilic properties of DY-680-NHS ester, a widely used near-infrared (NIR) fluorescent dye.
This compound is an amine-reactive fluorochrome valued for its brightness and photostability in the near-infrared spectrum.[1] Its hydrophilic nature is a key feature, offering significant advantages in bioconjugation and subsequent applications. This hydrophilicity is primarily attributed to the presence of sulfonate groups in its chemical structure. These groups enhance its water solubility, which in turn allows for a higher degree of labeling on proteins and antibodies without causing aggregation or precipitation.[2][3] This characteristic is crucial for achieving bright, stable conjugates for sensitive detection in various assays.[4]
Core Properties of this compound
The following table summarizes the key quantitative data for this compound and its spectrally similar counterparts.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~680 - 690 nm | The peak absorption wavelength.[3][5] |
| Emission Maximum (λem) | ~700 - 709 nm | The peak fluorescence emission wavelength.[1][5] |
| Molar Extinction Coefficient | ~140,000 - 185,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1][5] |
| Molecular Weight | ~731.9 g/mol | [5][6] |
| Solubility | Water, DMSO, DMF | The dye is soluble in aqueous buffers as well as common organic solvents used for stock solutions.[1][6] |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10 | Fluorescence is stable across a broad pH range, which is advantageous for various biological buffers.[1][4][7] |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | These dyes can often be used interchangeably in experimental setups with similar filter sets.[1] |
| Calculated LogP (XLogP3) | 3.7 | This value is for the spectrally similar Alexa Fluor 680 NHS ester and provides an indication of its relative lipophilicity.[8] |
Chemical Structure and Hydrophilicity
The hydrophilicity of this compound is a direct result of its molecular structure. As a cyanine-based dye, it possesses a polymethine chain responsible for its spectral properties. Crucially, the core structure is modified with sulfonate (SO₃⁻) groups. These negatively charged moieties readily interact with water molecules, rendering the entire dye molecule water-soluble. The N-hydroxysuccinimidyl (NHS) ester group provides the reactivity towards primary amines on biomolecules.
Conceptual structure of this compound highlighting key functional groups.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4). The protein solution should be free of BSA.[9]
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.[11] This ratio may need to be optimized (e.g., trying 5:1, 15:1, and 20:1).[11]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[11]
-
Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugate.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Experimental workflow for protein conjugation with this compound.
Application in Signaling Pathway Visualization
DY-680-labeled biomolecules, particularly antibodies, are instrumental in visualizing cellular components and signaling pathways. For instance, an antibody conjugated with DY-680 can be used to detect a specific cell surface receptor. The intense and stable fluorescence of the dye allows for sensitive detection of the receptor's location and abundance using techniques like flow cytometry or fluorescence microscopy.
Use of DY-680-labeled antibody in visualizing a cell signaling component.
References
- 1. APDye 680 NHS Ester | Alexa Fluor 680 NHS Ester equivalent | AxisPharm [axispharm.com]
- 2. iright.com [iright.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 6. DY-680 [dyomics.com]
- 7. abpbio.com [abpbio.com]
- 8. Alexa Fluor 680 NHS ester | C39H47BrN4O13S3 | CID 172407975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. docs.aatbio.com [docs.aatbio.com]
DY-680-NHS Ester for Primary Amine Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye, for the specific application of labeling primary amines on biomolecules. This guide is intended for researchers, scientists, and drug development professionals who require detailed information on the properties, experimental protocols, and applications of this versatile fluorescent probe.
Introduction to this compound
This compound is a bright and photostable amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules in the near-infrared spectrum. Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment to primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2][3][4] This property makes it an invaluable tool for a wide range of applications, including western blotting, microscopy, flow cytometry, and in vivo imaging.[5][6] The long wavelength emission of DY-680 is particularly advantageous for biological samples, as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.
Chemical and Spectroscopic Properties
The key characteristics of this compound and spectrally similar dyes are summarized in the table below. These properties are crucial for designing and executing labeling experiments and for selecting appropriate instrumentation for fluorescence detection.
| Property | This compound (BroadPharm) | AZDye 680 NHS Ester (Vector Labs) | IVISense™ 680 NHS Fluorescent Dye (PerkinElmer) | IRDye® 680LT NHS Ester (LI-COR) | IRDye® 680RD NHS Ester (LI-COR) |
| Excitation Maximum (nm) | 690[5][6] | 678[7] | 668[8] | 680[1] | 680 |
| Emission Maximum (nm) | 709[5][6] | 701[7] | 688[8] | Not Specified | 694 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 140,000[5] | 185,000[7] | 210,000[8] | 250,000[1] | Not Specified |
| Molecular Weight ( g/mol ) | 731.9[5] | 955.9[7] | 1856[8] | 1402.32[1] | 1003.46[2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines[6] | Primary amines[7] | Primary amines[8] | Primary and secondary amines[1] | Primary and secondary amines[2] |
| Solubility | Water, DMSO, DMF[7] | Water, DMSO, DMF[7] | Not Specified | Not Specified | Not Specified |
| Storage Conditions | -20°C[5] | -20°C[7] | 2-8°C, protected from light[8] | Not Specified | Not Specified |
Mechanism of Amine Labeling
The labeling of biomolecules with this compound is a straightforward and efficient process based on the reaction between the NHS ester and a primary amine. This reaction, known as acylation, results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide. The optimal pH for this reaction is typically between 8.3 and 8.5 to ensure that the primary amines are deprotonated and thus nucleophilic.[4][9]
Caption: Chemical reaction of this compound with a primary amine.
Experimental Protocol: Antibody Labeling
This section provides a detailed protocol for the conjugation of this compound to an antibody. The protocol can be adapted for other proteins, but optimization of the dye-to-protein molar ratio may be required.
Materials:
-
This compound
-
Antibody or protein to be labeled (at a concentration of at least 2 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines like Tris.[9]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography column with a molecular weight cutoff of ~7 kDa)[8]
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. If the antibody is already in a buffer containing primary amines, it must be exchanged into the reaction buffer.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[11] Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately or stored at -20°C, protected from light and moisture, for up to two weeks.
-
-
Calculate the Molar Ratio:
-
Determine the desired molar excess of dye to protein. A starting point for antibodies is a 10-20 fold molar excess. This ratio may need to be optimized for your specific protein.
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.[11]
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion purification column.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formulas:
-
Dye Concentration (M) = A_max / ε_dye
-
Protein Concentration (M) = (A_280 - (A_max * CF)) / ε_protein
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Caption: Experimental workflow for labeling antibodies with this compound.
Applications
This compound and its conjugates are utilized in a variety of research and diagnostic applications where sensitive detection in the near-infrared range is required. Some of the key applications include:
-
Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize the localization and dynamics of specific targets in cells and tissues with reduced background fluorescence.[6]
-
Flow Cytometry: DY-680 conjugates are suitable for multicolor flow cytometry experiments, allowing for the identification and quantification of specific cell populations.[6]
-
Western Blotting: The high sensitivity of NIR fluorescence makes DY-680-labeled secondary antibodies an excellent choice for quantitative western blotting.[5][6]
-
In Vivo Imaging: The NIR properties of DY-680 allow for deep tissue penetration and reduced scattering, making it a valuable tool for non-invasive imaging of biological processes in small animals.[7][8]
-
Immunoassays: Labeled biomolecules can be used in various immunoassay formats, such as ELISA and microarrays, for the sensitive detection of analytes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive NHS ester due to hydrolysis. - Suboptimal pH of the reaction buffer. - Presence of primary amines in the buffer. - Insufficient molar excess of the dye. | - Use fresh, anhydrous DMSO/DMF and protect the dye from moisture. - Ensure the reaction buffer pH is between 8.3 and 8.5. - Use an amine-free buffer. - Increase the molar ratio of dye to protein. |
| Precipitation of the Conjugate | - High degree of labeling leading to insolubility. - Protein instability in the reaction conditions. | - Reduce the molar ratio of dye to protein. - Optimize the reaction buffer composition and protein concentration. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. - Non-specific binding of the conjugate. | - Ensure thorough purification of the conjugate. - Include appropriate blocking steps in the experimental protocol. |
Conclusion
This compound is a powerful tool for the fluorescent labeling of primary amines on a wide range of biomolecules. Its favorable spectroscopic properties in the near-infrared spectrum, coupled with the straightforward and efficient NHS ester chemistry, make it a versatile choice for numerous applications in biological research and drug development. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can successfully generate highly fluorescent and functional conjugates for their specific needs.
References
- 1. shop.licorbio.com [shop.licorbio.com]
- 2. shop.licorbio.com [shop.licorbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. developer.uspto.gov [developer.uspto.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Technical Guide to the Preliminary Investigation of DY-680-NHS Ester in Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the initial experimental use of DY-680-N-hydroxysuccinimide (NHS) ester for labeling proteins in cellular contexts. DY-680 is a bright, near-infrared (NIR) fluorescent dye that offers significant advantages for cellular imaging, including reduced autofluorescence from biological samples. Its NHS ester functional group allows for straightforward, covalent labeling of primary amines on proteins, making it a versatile tool for a variety of cell-based assays.
Introduction to DY-680-NHS Ester
This compound is an amine-reactive, hydrophilic fluorochrome widely used for conjugating to antibodies, proteins, and other biomolecules.[1][2][3] The NHS ester moiety reacts efficiently with primary amine groups (-NH₂) present on the N-terminus of proteins and the side chains of lysine (B10760008) residues to form stable, covalent amide bonds.[4] This labeling chemistry is robust and is a foundational technique for generating fluorescent probes for various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2][3]
The spectral properties of DY-680, with excitation and emission in the near-infrared spectrum, make it particularly suitable for applications in complex biological samples where background fluorescence can be a significant challenge.[5]
Spectral Properties
The key spectral characteristics of DY-680 are summarized below. These values are crucial for configuring imaging systems and selecting appropriate filters to ensure optimal signal detection and minimize crosstalk.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~690 nm | [1][2] |
| Emission Maximum (λem) | ~709 nm | [1][2] |
| Molar Extinction Coefficient | ~140,000 M⁻¹cm⁻¹ | |
| Spectrally Similar Dyes | Alexa Fluor 680, Cy5.5, IRDye® 680RD | [5] |
Principle of Amine-Reactive Labeling
The core of this compound's utility lies in the chemical reaction between the N-hydroxysuccinimide ester and a primary amine. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic. The reaction results in the formation of a stable amide bond, covalently attaching the DY-680 dye to the target protein, and the release of NHS as a byproduct.
When applied directly to live cells, membrane-impermeable NHS esters will preferentially label proteins on the outer surface of the plasma membrane, providing a rapid and effective method for pan-membrane-protein labeling.[4][6][7] This enables the study of membrane dynamics, cellular morphology, and intercellular interactions.[4][6][7]
Key Applications in Cellular Investigation
Live-Cell Surface Labeling and Imaging
A primary application is the rapid and uniform labeling of plasma membrane proteins on live cells.[4][6] This technique does not require genetic modification and can be completed in as little as 5 minutes, minimizing dye internalization and cellular stress.[4][6][7] It is a powerful tool for visualizing membrane topology, cell migration, and dynamic intercellular events like membrane transfer between cells.[4][7]
Flow Cytometry: Live/Dead Discrimination
Amine-reactive dyes like this compound are effective tools for viability staining in flow cytometry. The principle relies on cell membrane integrity. Live cells, with intact membranes, exclude the dye, resulting in only dim surface staining.[8] In contrast, dead or dying cells have compromised membranes that allow the dye to enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[8] This covalent labeling is stable and fixable, making it compatible with subsequent intracellular staining protocols.[9][10]
Tracking Receptor-Mediated Endocytosis
By labeling all surface proteins at a specific time point, researchers can track the internalization of the plasma membrane. This is particularly useful for studying signaling pathways that involve receptor-mediated endocytosis, such as the insulin-triggered endocytosis of its receptor.[4][6][7] After labeling, the movement of the fluorescent signal from the cell surface to intracellular vesicles can be monitored over time using live-cell imaging.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound and its application in direct cellular labeling for microscopy and flow cytometry.
Reagent Preparation and Handling
-
Reagent Storage : Upon receipt, store the lyophilized this compound at -20°C, protected from light and moisture.
-
Stock Solution Preparation : Before use, allow the vial to equilibrate to room temperature for ~20 minutes to prevent water condensation.[11] Prepare a stock solution (e.g., 1-10 mg/mL) by dissolving the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[8]
-
Stock Solution Storage : For short-term storage, the DMSO stock solution can be kept at -20°C for 1-2 months, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions of the NHS ester are not stable due to hydrolysis and should be prepared immediately before use.
Protocol: Direct Labeling of Live Cells for Fluorescence Microscopy
This protocol is adapted for labeling either suspension or adherent cells to visualize cell surface proteins.
-
Cell Preparation :
-
Suspension Cells : Harvest cells and wash once with a protein-free buffer (e.g., PBS or HBSS) to remove any amine-containing media components. Resuspend the cell pellet in the same buffer to a concentration of 1-10 x 10⁶ cells/mL.
-
Adherent Cells : Grow cells on coverslips or in imaging dishes. Just before labeling, wash the cells twice with a protein-free buffer (e.g., PBS or HBSS).
-
-
Labeling Reaction :
-
Dilute the this compound stock solution in the protein-free buffer to the desired final concentration. A starting point is to combine 50 μL of a 0.5 μg/μL working dye solution with 500 μL of cell suspension.[11] Note : The optimal concentration must be determined empirically for each cell type to ensure sufficient signal without inducing cytotoxicity.[11]
-
Add the diluted dye to the cells and mix gently.
-
Incubate for 5-15 minutes at room temperature, protected from light. The reaction is rapid.[4][6]
-
-
Quenching and Washing :
-
Stop the reaction by adding an amine-containing buffer, such as Tris-buffered saline (TBS) or a cell culture medium containing serum, to a final concentration of 50-100 mM Tris or 1% serum.
-
Incubate for 5-10 minutes.
-
Wash the cells 2-3 times with a complete cell culture medium or PBS containing 1% BSA to remove any unbound dye.
-
-
Imaging : The cells are now ready for live imaging. For fixed-cell imaging, proceed with your standard fixation and permeabilization protocol after the washing step.
Protocol: Viability Staining for Flow Cytometry
-
Cell Preparation : Harvest 1-5 x 10⁶ cells and wash once with an amine-free buffer (e.g., protein-free PBS).
-
Staining : Resuspend the cells in 1 mL of the amine-free buffer. Add the appropriate amount of this compound (titration is recommended to determine the optimal concentration).
-
Incubation : Incubate for 10-15 minutes at room temperature or on ice, protected from light.
-
Washing : Wash the cells twice with 2 mL of a standard flow cytometry staining buffer (e.g., PBS with 1-2% FBS or BSA) to quench the reaction and remove excess dye.
-
Analysis : Resuspend the cells in flow cytometry buffer. The cells are now ready for analysis or for subsequent antibody staining protocols. Live cells will be dim, while dead cells will be brightly fluorescent in the DY-680 channel.
Data and Expected Outcomes
Quantitative Experimental Parameters
The following table provides a summary of typical parameters for direct cell labeling experiments. These should be used as a starting point and optimized for specific cell types and experimental goals.
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.5 - 10 µg/mL | Must be optimized. Over-labeling can affect cell function.[11] |
| Cell Density | 1-10 x 10⁶ cells/mL | For suspension labeling. |
| Incubation Time | 5 - 15 minutes | Longer times may increase non-specific binding or internalization.[4][6] |
| Incubation Temperature | Room Temperature or 4°C | 4°C can be used to minimize endocytosis during labeling. |
| Reaction Buffer | PBS, HBSS (amine-free) | Buffers with Tris or glycine (B1666218) must be avoided during labeling. |
| Quenching Agent | 50-100 mM Tris, or media with serum | Effectively stops the labeling reaction. |
Considerations and Troubleshooting
-
Cytotoxicity : High concentrations of reactive dyes can be toxic to cells.[1] It is critical to perform a titration experiment to find the lowest effective dye concentration that provides a sufficient signal-to-noise ratio while maintaining cell viability.
-
Background Staining : Ensure all amine-containing components (e.g., Tris, serum) are washed away before adding the dye. Insufficient washing after labeling can also lead to high background.
-
Heterogeneous Labeling : While generally uniform, labeling density can be affected by the distribution and accessibility of surface proteins on different cell types.
Experimental Workflow and Pathway Visualization
The general workflow for a direct live-cell labeling experiment is straightforward. It involves preparing the cells, performing the rapid labeling reaction, quenching, washing, and subsequent analysis.
This labeling technique can be applied to visualize complex cellular processes. For example, in the study of insulin (B600854) signaling, surface-labeled cells can be stimulated with insulin, and the subsequent internalization of the insulin receptor can be tracked as the fluorescently labeled membrane patches are endocytosed.
References
- 1. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. furthlab.xyz [furthlab.xyz]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DY-680-NHS Ester for Exploratory Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye, for its application in exploratory imaging studies. We will delve into its core properties, provide detailed experimental protocols for its use in various bio-imaging techniques, and illustrate key concepts with diagrams.
Introduction to this compound
This compound is a reactive fluorescent dye belonging to the cyanine (B1664457) family. Its fluorescence in the near-infrared spectrum (approximately 680 nm excitation and 700 nm emission) makes it particularly valuable for in vivo and in vitro imaging applications. The low autofluorescence of biological tissues in the NIR window allows for deeper tissue penetration and a higher signal-to-noise ratio compared to dyes that fluoresce in the visible spectrum.[1]
The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of proteins, antibodies, and other biomolecules containing primary amine groups (e.g., lysine (B10760008) residues) through the formation of a stable amide bond.[2][3][4][5] This covalent conjugation makes DY-680 a robust tool for tracking and visualizing biological processes.
Core Properties and Quantitative Data
The selection of a fluorophore is critically dependent on its photophysical and chemical properties. The following tables summarize the key quantitative data for this compound and spectrally similar dyes, providing a basis for experimental design and comparison.
Table 1: Spectral and Physicochemical Properties of this compound and Equivalents
| Property | This compound | AZDye 680 NHS Ester | DyLight 680 NHS Ester | IRDye 680LT NHS Ester |
| Excitation Max (nm) | ~690[6][7] | 678 | 682[4] | 676 |
| Emission Max (nm) | ~709[6][7] | 701 | 715[4] | 696[1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~140,000[8][9] | 185,000 | 140,000[4] | Not specified |
| Molecular Weight ( g/mol ) | ~731.9[7][9] | 955.9 | ~950[4] | 1402.32[10] |
| Solubility | DMSO, DMF, Methanol, Ethanol[9] | Water, DMSO, DMF[11] | Water soluble | Not specified |
| Reactivity | Primary amines[2][3][4][5] | Primary amines[11] | Primary amines[4][5] | Primary and secondary amines[10] |
Table 2: General Applications and Key Considerations
| Application | Key Considerations |
| In Vivo Imaging | Excellent tissue penetration due to NIR fluorescence. Good clearance profiles reported for some variants.[11][12] |
| Western Blotting | High signal-to-noise ratio. Two-color Westerns are possible with other NIR dyes.[13] |
| Flow Cytometry | Bright fluorescence allows for clear population distinction.[11][12] |
| Microscopy | High photostability allows for longer imaging times.[13] Can be used in expansion microscopy.[14][15] |
| Antibody Labeling | High degree of labeling can be achieved without significant quenching.[7][11][12] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Antibody Labeling with this compound
This protocol describes the covalent conjugation of this compound to an antibody.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[4][16][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5.
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette with appropriate MWCO).
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified by dialysis or buffer exchange into the Reaction Buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[2] NHS esters are moisture-sensitive, so handle the vial with care and allow it to come to room temperature before opening to prevent condensation.[4][17]
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar excess of the dye to the antibody is typically used. The optimal ratio should be determined empirically but often ranges from 5:1 to 20:1 (dye:antibody).
-
Slowly add the dissolved this compound to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2][16]
-
-
Quenching: (Optional but recommended) Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm). The DOL is calculated as the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 5 for antibodies.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[2]
In Vivo Imaging of a Labeled Antibody in a Mouse Model
This protocol outlines a general procedure for in vivo fluorescence imaging using a DY-680 labeled antibody in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice.
-
DY-680 labeled antibody, sterile-filtered.
-
In vivo imaging system equipped for NIR fluorescence detection.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. It is recommended to use a low-fluorescence diet for at least two weeks prior to imaging to reduce background autofluorescence.[18] For haired mice, remove the fur from the imaging area.[18]
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the labeled antibody.[18]
-
Injection: Inject the DY-680 labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically but is often in the range of 1-10 mg/kg.
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor localization and background clearance.[18]
-
Ex Vivo Imaging: After the final in vivo imaging session, euthanize the mouse and excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs) for ex vivo imaging to confirm the biodistribution of the labeled antibody.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.
Visualizations
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival and is often dysregulated in cancer.[19] DY-680 labeled antibodies targeting EGFR, such as Cetuximab, can be used to visualize receptor expression and monitor the effects of therapeutic interventions like tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and points of intervention/visualization.
Experimental Workflow: Antibody Labeling and Purification
The following diagram illustrates the key steps involved in labeling an antibody with this compound and purifying the resulting conjugate.
Caption: Workflow for this compound antibody conjugation.
Logical Relationship: In Vivo Imaging Decision Tree
This diagram presents a simplified decision-making process for planning an in vivo imaging experiment using a DY-680 labeled probe.
Caption: Decision tree for in vivo imaging with a labeled antibody.
Conclusion
This compound is a versatile and powerful tool for exploratory imaging studies. Its favorable spectral properties, coupled with the robust and straightforward NHS ester conjugation chemistry, enable researchers to fluorescently label a wide range of biomolecules for various applications, from in vitro assays to in vivo animal models. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into complex biological systems.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. bidmc.org [bidmc.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-techne.com [bio-techne.com]
- 7. A silicon nanomembrane platform for the visualization of immune cell trafficking across the human blood-brain barrier under flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. app.fluorofinder.com [app.fluorofinder.com]
- 9. DY-680 [dyomics.com]
- 10. korambiotech.com [korambiotech.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. An In-depth Guide to the Ultrastructural Expansion Microscopy (U-ExM) of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. summitpharma.co.jp [summitpharma.co.jp]
- 19. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Utilizing DY-680-NHS Ester: An In-depth Technical Guide
This guide provides a comprehensive overview of the fundamental principles and applications of DY-680-NHS ester for researchers, scientists, and professionals in drug development. This compound is a reactive, near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules.[1][2] Its utility lies in the N-hydroxysuccinimide (NHS) ester functional group, which efficiently reacts with primary amines on proteins and other molecules to form stable covalent bonds.[3][4][5] This process, known as bioconjugation, is pivotal for a variety of applications, including Western blotting, microscopy, flow cytometry, and in vivo imaging.[1][2][6]
Physicochemical and Spectroscopic Properties
DY-680 is a bright and photostable dye, making it a reliable tool for fluorescent labeling.[7] It is a water-soluble compound, which allows for conjugation reactions in aqueous buffers and permits high dye-to-protein ratios without significant self-quenching or precipitation.[8][9][10] The dye is spectrally similar to other common fluorophores such as Alexa Fluor 680, Cy5.5, and IRDye 680.[6][11]
| Property | Value | Source |
| Excitation Maximum (λex) | 678 - 691 nm | [1][2][7][11] |
| Emission Maximum (λem) | 701 - 709 nm | [1][2][7][11] |
| Molar Extinction Coefficient | 140,000 - 185,000 M⁻¹cm⁻¹ | [2][8][12] |
| Molecular Weight | ~731.9 - 955.9 g/mol | [2][8][12] |
| Solubility | Water, DMSO, DMF | [7][8][12] |
| Reactivity | Primary Amines | [7][8][13] |
The Chemistry of Labeling: NHS Ester Reaction
The core of this compound's utility is its ability to covalently attach to biomolecules. The NHS ester functional group is highly reactive towards nucleophilic primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5][14] The reaction mechanism is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[14] This forms a transient intermediate that subsequently releases the N-hydroxysuccinimide (NHS) leaving group, resulting in a stable and irreversible amide bond.[3][14]
Figure 1. Reaction mechanism of this compound with a primary amine on a protein.
This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[4][15] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye.[4][16] Phosphate, bicarbonate, or borate (B1201080) buffers are commonly recommended.[4][16]
A primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which inactivates the dye.[4][14] The rate of hydrolysis increases with pH.[4] However, since primary amines are better nucleophiles than water, the labeling reaction is generally efficient.[3]
Experimental Protocol: Labeling a Protein with this compound
The following is a generalized protocol for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Figure 2. General workflow for protein labeling with this compound.
Materials and Reagents
-
This compound
-
Protein to be labeled (e.g., IgG antibody)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4 adjusted to 8.5)[5][16][17]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8][14]
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4][14]
-
Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography resin)[17][18]
Procedure
-
Protein Preparation :
-
Dye Preparation :
-
Labeling Reaction :
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A common starting point for antibodies is a 10:1 to 20:1 molar ratio.[17]
-
Add the calculated amount of the dye stock solution to the protein solution while gently stirring.[20]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[19][20]
-
-
Purification of the Conjugate :
-
Separate the labeled protein from the unreacted dye and the NHS byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25).[14][17][19]
-
Equilibrate the column with an appropriate buffer (e.g., 1X PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
-
-
Characterization of the Conjugate :
-
Determine the concentration of the protein and the dye in the purified conjugate by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of DY-680 (~680 nm).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula:
-
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
-
Where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.[21]
-
-
-
Storage :
-
Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[20] It is advisable to add a stabilizing agent like bovine serum albumin (BSA) if the protein concentration is low and to aliquot the conjugate to avoid repeated freeze-thaw cycles.[22] The conjugate should be protected from light.[20][22]
-
Applications of DY-680-Labeled Biomolecules
DY-680-labeled proteins and other biomolecules are utilized in a wide array of applications where sensitive fluorescence detection is required. The near-infrared emission of DY-680 is particularly advantageous for in vivo imaging, as it minimizes autofluorescence from biological tissues.[7][8] Common applications include:
-
Fluorescence Microscopy : Imaging of cellular structures and processes.[1][2]
-
Flow Cytometry : Identification and sorting of cells based on fluorescent labeling.[1][2]
-
Western Blotting : Detection of specific proteins in a complex mixture.[1][2]
-
In Vivo Imaging : Non-invasive monitoring of biological processes in small animals.[7][19]
-
Microarrays : High-throughput analysis of protein or nucleic acid interactions.[12]
Conclusion
This compound is a versatile and robust tool for the fluorescent labeling of biomolecules. Its favorable spectroscopic properties, coupled with the efficient and stable amide bond formation through NHS ester chemistry, make it an excellent choice for a wide range of research and development applications. By following established protocols and understanding the underlying chemical principles, researchers can successfully generate highly sensitive fluorescent probes for their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. BP Light 680, DyLight 680 equivalent | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. DyLight Microscale Protein Labeling Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Spectrum [DY-680] | AAT Bioquest [aatbio.com]
- 12. DY-680 [dyomics.com]
- 13. shop.licorbio.com [shop.licorbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Clear Native Gel Electrophoresis for the Purification of Fluorescently Labeled Membrane Proteins in Native Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. developer.uspto.gov [developer.uspto.gov]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
- 21. resources.revvity.com [resources.revvity.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
DY-680-NHS Ester for Fluorescent Probe Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye, for the development of fluorescent probes. It covers the fundamental properties of the dye, detailed protocols for conjugation to biomolecules, and its applications in various bio-analytical techniques.
Introduction to this compound
This compound is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) dye family. Its spectral properties in the near-infrared range make it an ideal candidate for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines, such as those found in proteins (lysine residues) and amine-modified oligonucleotides, forming a stable amide bond.[1][2][3] This property makes it a versatile tool for creating fluorescently labeled probes for a wide array of biological research and drug development applications, including Western blotting, microscopy, flow cytometry, and in vivo imaging.[4][5][6]
Physicochemical and Spectroscopic Properties
DY-680 and its spectral equivalents are characterized by their strong absorption and fluorescence in the near-infrared spectrum. This section summarizes the key quantitative data for this compound and spectrally similar dyes.
Table 1: Spectroscopic Properties of DY-680 and Equivalents
| Property | DY-680 | DyLight 680 | AZDye 680 | IRDye® 680RD | ATTO 680 |
| Excitation Max (nm) | 690 - 692[4][5][7][8] | 682 - 692[8][9] | 678[6][10] | 680[11] | 681[12] |
| Emission Max (nm) | 709 - 712[4][5][7][8] | 712 - 715[8][9] | 701[6][10] | 694[11] | 698[12] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 140,000[5][8][13] | 140,000[9] | 185,000[6][10] | 165,000 - 170,000[2] | 125,000[12] |
| Quantum Yield (η) | Not specified | Not specified | Not specified | Not specified | 30%[12] |
Table 2: Molecular Properties of this compound and Equivalents
| Property | This compound | DyLight™ 680 NHS Ester | AZDye 680 NHS Ester | IRDye® 680RD NHS Ester | ATTO 680 NHS-ester |
| Molecular Weight ( g/mol ) | 731.9[5] | ~950[9] | 955.9[6][10] | 1003.46[2] | 828[12] |
| Formula | C40H49N3O8S[5] | Not specified | Not specified | C43H45CIN4Na2O13S3[2] | Not specified |
| Solubility | DMSO, DMF[10][14] | DMF[15] | Water, DMSO, DMF[6][10] | Water, DMSO | Not specified |
| Storage Conditions | -20°C, desiccated[5][6][10] | -20°C, desiccated[9][16] | -20°C[6][10] | -20°C | -20°C[12] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to proteins (e.g., antibodies) and peptides, as well as a general workflow for its application in fluorescence imaging.
Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with primary amines, such as antibodies. Optimization may be required for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS).[17]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[14]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[17][18]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts.[17][19] If necessary, perform a buffer exchange into an appropriate labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[17]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. An 8:1 molar ratio of dye to protein is a good starting point for mono-labeling.[14]
-
Slowly add the calculated amount of dye solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[16]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of DY-680 (~690 nm).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₆₉₀ / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration[18]
-
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[16] Protect from light.
-
Peptide Labeling with this compound
This protocol outlines the labeling of peptides containing primary amines.
Materials:
-
Peptide with an unblocked amine group.
-
This compound
-
Anhydrous DMSO or DMF.
-
Aqueous buffer (amine-free, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) or organic solvent (e.g., DMSO) with a tertiary amine base (e.g., DIPEA).[22][23]
-
Reverse-phase HPLC for purification.[22]
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the peptide in an appropriate reaction buffer. For aqueous reactions, use an amine-free buffer at a high concentration to maximize labeling efficiency.[23] For organic reactions, dissolve the peptide in anhydrous DMSO.[22]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in the protein labeling protocol.
-
-
Conjugation Reaction:
-
For aqueous reactions, add the dye stock solution to the peptide solution at a suitable molar ratio.
-
For organic reactions, add the dye stock solution and a tertiary amine base (e.g., DIPEA) to the peptide solution.[22]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Visualization of Workflows and Concepts
General Workflow for Biomolecule Labeling
The following diagram illustrates the general workflow for labeling a biomolecule with this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. shop.licorbio.com [shop.licorbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Spectrum [DY-680] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. DY-680 [dyomics.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. biotium.com [biotium.com]
- 18. developer.uspto.gov [developer.uspto.gov]
- 19. furthlab.xyz [furthlab.xyz]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. IRDye® Peptide Labeling Application Guide [protocols.io]
- 23. licorbio.com [licorbio.com]
A Technical Guide to the Applications of the Near-Infrared Dye DY-680
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and diverse applications of DY-680, a versatile near-infrared (NIR) fluorescent dye. NIR dyes, in general, offer significant advantages for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.[1][2][3] DY-680, with its specific spectral characteristics, has become a valuable tool in various research and drug development applications.
Core Properties of DY-680
DY-680 is a cyanine-based dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.[4] Its key photophysical properties make it an excellent choice for a range of fluorescence-based assays. It is spectrally similar to other commercially available dyes such as Alexa Fluor 680 and Cy5.5.[4][5][6]
Table 1: Photophysical Properties of DY-680 and Spectrally Similar Dyes
| Property | DY-680 | DyLight 680 | Alexa Fluor 680 |
| Excitation Maximum (nm) | 690 - 692 | 676 - 692 | 679 |
| Emission Maximum (nm) | 709 - 712 | 705 - 716 | 702 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~140,000 | ~140,000 | Not specified |
| Solubility | Methanol, Ethanol, DMF, DMSO | Water | Not specified |
Data compiled from multiple sources.[4][5][6][7][8][9][10]
DY-680 is available with various reactive groups, such as N-hydroxysuccinimide (NHS) esters and maleimides, allowing for covalent conjugation to a wide range of biomolecules, including antibodies, proteins, peptides, and oligonucleotides.[7][11] The NHS ester variant is particularly common for labeling primary amines on proteins.[8][12][13]
Key Applications and Methodologies
The unique properties of DY-680 make it suitable for a multitude of applications in life sciences research.
Western Blotting
In Western blotting, NIR fluorescent dyes like DY-680 offer a quantitative advantage over traditional chemiluminescent methods due to a wider linear dynamic range.[14] Furthermore, the use of spectrally distinct NIR dyes, such as DY-680 and a dye emitting around 800 nm, allows for multiplex detection of multiple proteins on the same blot, increasing throughput and accuracy.[15]
-
Protein Separation and Transfer: Separate protein samples via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., TBS-based blocking buffer) to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in an appropriate buffer (e.g., 50% blocking buffer, 50% TBST), for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane extensively with TBST (TBS with 0.1% Tween 20) to remove unbound primary antibody. Perform 2 brief rinses followed by one 15-minute wash and three 10-minute washes.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a DY-680 conjugated secondary antibody, diluted in antibody dilution buffer (recommended starting dilution of 1:20,000), for 1 hour at room temperature, protected from light.[16][17]
-
Final Washes: Repeat the washing steps as described in step 4.
-
Imaging: Scan the membrane on a near-infrared imaging system equipped with the appropriate laser and filter sets for the 700 nm channel.
Fluorescence Microscopy
DY-680 is used in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization of specific proteins within cells and tissues.[8][18] Its emission in the far-red spectrum minimizes interference from the autofluorescence of biological samples, which is often problematic in the green and red channels.[15]
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections. Fix, permeabilize, and block the samples to ensure antibody access and prevent non-specific binding. A common blocking buffer is 5% BSA or normal goat serum in PBS.[19]
-
Primary Antibody Incubation: Incubate the samples with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Rinse the samples three times with PBS for 5 minutes each.[19]
-
Secondary Antibody Incubation: Incubate with a DY-680 conjugated secondary antibody (typically 1-10 µg/mL) for 1 hour at room temperature, protected from light.[19]
-
Final Washes: Repeat the washing steps as in step 3.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the samples using a fluorescence microscope equipped with a light source and emission filter suitable for DY-680.
Flow Cytometry
In flow cytometry, DY-680 conjugated antibodies are used for the identification and quantification of cell surface and intracellular proteins.[5][8][12] The narrow emission spectrum of DY-680 makes it an excellent candidate for multicolor flow cytometry panels, as it causes minimal spectral overlap with fluorophores in other channels.[15]
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissue samples.
-
Blocking: Incubate the cells with a blocking agent (e.g., Fc block) to prevent non-specific antibody binding to Fc receptors.
-
Primary Antibody Staining: Incubate the cells with the primary antibody or a directly conjugated DY-680 antibody at a predetermined optimal concentration.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Secondary Antibody Staining (if applicable): If an unconjugated primary antibody was used, incubate the cells with a DY-680 conjugated secondary antibody.
-
Final Washes: Repeat the washing step.
-
Data Acquisition: Resuspend the cells in an appropriate buffer and analyze them on a flow cytometer equipped with a laser (e.g., 633 nm or 640 nm) and detectors suitable for DY-680 fluorescence.[9][20]
In Vivo Imaging
The near-infrared wavelengths of DY-680 allow for greater penetration of light through biological tissues, making it a powerful tool for non-invasive in vivo imaging in small animals.[2][3][21] DY-680 labeled antibodies, peptides, or small molecules can be used to track the biodistribution of therapeutics, monitor disease progression, and visualize tumors.[21][22]
The following diagram illustrates a typical workflow for an in vivo imaging experiment using a DY-680 labeled targeting agent.
Antibody Labeling with DY-680 NHS Ester
The covalent attachment of DY-680 to proteins, most commonly antibodies, is a critical step for many of the applications described above. The following diagram and protocol outline this process.
References
- 1. ld.ru [ld.ru]
- 2. interchim.fr [interchim.fr]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [DY-680] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. DY-680 [dyomics.com]
- 8. DY-680-NHS ester, 1264737-80-5 | BroadPharm [broadpharm.com]
- 9. Spectrum [DyLight 680] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. medilumine.com [medilumine.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. biotium.com [biotium.com]
- 15. DyLight 680 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 16. licorbio.com [licorbio.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. fortislife.com [fortislife.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Alexa Fluor 680 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 21. international-pharma.com [international-pharma.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
DY-680-NHS Ester Antibody Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with DY-680-NHS ester, a near-infrared (NIR) fluorescent dye. The information is compiled for use in research and drug development applications, including western blotting, microscopy, flow cytometry, and in vivo imaging.
Introduction
DY-680 is a bright and photostable NIR dye that is well-suited for applications requiring high sensitivity and low background fluorescence.[1] The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on antibodies and other proteins to form a stable amide bond.[2] This protocol outlines the materials, procedures, and calculations necessary to achieve optimal and reproducible antibody conjugation.
Quantitative Data Summary
Successful antibody labeling depends on several key parameters. The following tables summarize the recommended starting conditions, which should be optimized for each specific antibody and application.
Table 1: Recommended Reaction Conditions for this compound Antibody Labeling
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations ( >2 mg/mL) generally lead to more efficient labeling.[3][4][5][6] |
| Molar Excess of Dye:Antibody | 5:1 to 20:1 | This is a critical parameter to optimize. Lower ratios are used for higher protein concentrations, while more dilute solutions may require a higher molar excess.[7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers are essential to prevent competition with the antibody for the NHS ester.[7] |
| Reaction pH | 8.3 - 8.5 | This pH range is optimal for the reaction between the NHS ester and primary amines.[7] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster, while 4°C can be used for sensitive proteins.[4] |
| Incubation Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Longer incubation times may be necessary at lower temperatures.[7] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | (Optional) Stops the labeling reaction by consuming unreacted NHS ester.[4] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 731.92 g/mol | [8] |
| Excitation Maximum (λex) | ~690 nm | [9][10] |
| Emission Maximum (λem) | ~709 nm | [9][10] |
| Molar Extinction Coefficient | 140,000 M⁻¹cm⁻¹ | [8] |
| Solubility | DMSO, DMF, Methanol, Ethanol | [8] |
Experimental Protocols
Materials
-
Antibody of interest (in an amine-free buffer such as PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
(Optional) Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate Buffered Saline (PBS)
Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange using a desalting column or dialysis against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer for optimal labeling efficiency.[3][6]
This compound Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and used immediately, as NHS esters are moisture-sensitive.[7]
Antibody Labeling Procedure
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10:1 to 15:1 molar ratio of dye to antibody is recommended.[4][5]
-
While gently vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For more sensitive antibodies, the reaction can be performed overnight at 4°C.
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]
Purification of the Labeled Antibody
-
Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
-
Alternatively, dialysis can be performed against PBS to remove the free dye.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of DY-680 (~680 nm, A680).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A680 / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of DY-680 (140,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the antibody. A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Corrected A280 = A280 - (A680 × CF)
-
The correction factor (CF) for similar dyes is often in the range of 0.05-0.3. For precise measurements, this should be determined empirically.
-
-
Antibody Concentration (M) = Corrected A280 / (ε_Ab × path length)
-
Where ε_Ab for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Antibody Concentration
-
An optimal DOL for most applications is between 2 and 7.
Storage
Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Reaction of this compound with a primary amine on an antibody.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. ulab360.com [ulab360.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. DY-680 [dyomics.com]
- 9. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
Step-by-Step Guide to Protein Conjugation with DY-680-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of proteins with the amine-reactive fluorescent dye, DY-680-NHS ester. This near-infrared dye is a valuable tool for a variety of applications, including Western blotting, microscopy, flow cytometry, and in vivo imaging, due to its high brightness and photostability.[1][2][3] The following protocols and application notes are designed to ensure successful and reproducible protein labeling for research and drug development purposes.
The fundamental principle of this conjugation method lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and primary amines on the protein.[4][5] These primary amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[6] The reaction results in the formation of a stable amide bond, covalently linking the DY-680 dye to the protein.[7] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range of pH 8.3-8.5.[8][9]
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5][8] Alternatively, 0.1 M phosphate (B84403) buffer at the same pH can be used.[8] Note: Buffers containing primary amines, such as Tris or glycine, are incompatible with this reaction as they will compete with the protein for the NHS ester.[10][11]
-
Purification resin (e.g., Sephadex G-25) or dialysis/ultrafiltration device[12][13]
-
Phosphate-buffered saline (PBS) for purification and storage
Protocol for Protein Conjugation
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins or different starting concentrations.
Step 1: Preparation of Protein Solution
-
Ensure the protein solution is at a concentration of 1-10 mg/mL for optimal labeling.[8] If the protein concentration is below 2 mg/mL, the labeling efficiency may decrease.[11][12]
-
If the protein is in a buffer containing primary amines, a buffer exchange into the Reaction Buffer must be performed. This can be achieved through dialysis, desalting columns, or ultrafiltration.[10][14]
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15][16] NHS esters are moisture-sensitive.[17]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11][18] Vortex briefly to ensure the dye is fully dissolved.[5]
-
Note: Aqueous solutions of NHS esters should be used immediately after preparation.[8] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[8][19]
Step 3: Labeling Reaction
-
Calculate the required amount of this compound. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[11][20] The optimal ratio should be determined empirically for each protein.[17]
-
While gently stirring the protein solution, add the calculated volume of the this compound stock solution dropwise.[5]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[6][8] Alternatively, the reaction can be carried out overnight on ice.[19]
Step 4: Purification of the Labeled Protein
It is crucial to remove the unreacted dye and byproducts from the conjugated protein.[4]
-
Size Exclusion Chromatography (Gel Filtration): This is a common method for separating the labeled protein from smaller, unreacted dye molecules.[8][12]
-
Equilibrate a size exclusion column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Elute with PBS. The first colored band to elute will be the DY-680-labeled protein.
-
-
Dialysis/Ultrafiltration: These methods are also effective for removing small molecule impurities.[14][21]
Step 5: Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[22]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of DY-680 (~680-690 nm, Amax).[1][22]
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law and the respective extinction coefficients. A correction factor is needed for the A280 reading to account for the dye's absorbance at this wavelength.[23]
-
The DOL is the molar ratio of the dye to the protein.[22]
Step 6: Storage
Store the purified DY-680-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[18] To avoid freeze-thaw cycles, it is recommended to store the conjugate in smaller aliquots.[18]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Reaction Buffer pH | 8.3 - 8.5 | [4][8][9] |
| Protein Concentration | 1 - 10 mg/mL | [8] |
| Molar Excess of Dye:Protein | 5:1 to 20:1 (start) | [11][20] |
| Reaction Time | 1 - 4 hours at room temperature | [6][8] |
| Reaction Temperature | Room temperature or 4°C (overnight) | [6][19] |
| DY-680 Excitation Max. | ~680-690 nm | [1] |
| DY-680 Emission Max. | ~701-709 nm | [1][2] |
Visualizations
Chemical Reaction
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow
Caption: Workflow for protein conjugation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. seracare.com [seracare.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. glenresearch.com [glenresearch.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fluidic.com [fluidic.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. broadpharm.com [broadpharm.com]
- 14. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. resources.revvity.com [resources.revvity.com]
Application Notes: DY-680-NHS Ester for Quantitative Fluorescent Western Blotting
Introduction
Fluorescent Western blotting has emerged as a powerful technique for protein analysis, offering a broad dynamic range and the potential for multiplexing, which allows for the simultaneous detection of multiple proteins.[1][2][3] Near-infrared (NIR) dyes are particularly advantageous due to reduced autofluorescence from biological samples and blotting membranes, leading to higher signal-to-noise ratios.[2][4][5] DY-680-NHS ester is an amine-reactive, hydrophilic fluorochrome designed for stable and covalent labeling of proteins.[6][7] Its spectral properties in the near-infrared range make it an excellent candidate for sensitive and quantitative Western blotting applications.[6][7]
This document provides a detailed protocol for labeling a primary antibody with this compound and its subsequent use in a fluorescent Western blotting workflow.
This compound Properties
The key characteristics of this compound are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~690 nm[6][7] |
| Emission Maximum (λem) | ~709 nm[6][7] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester[8] |
| Reactivity | Primary amines (e.g., lysine (B10760008) residues)[8] |
| Solubility | Water-soluble[8] |
Protocol 1: Labeling Primary Antibodies with this compound
This protocol details the covalent conjugation of this compound to a primary antibody. The NHS ester reacts with primary amines on the antibody, such as the ε-amino groups of lysine residues, to form a stable amide bond.[9]
A. Materials Required
-
Primary antibody (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[9][10]
-
Purification column (e.g., desalting spin column) to remove unconjugated dye
-
Phosphate-buffered saline (PBS)
B. Antibody Preparation
-
Dissolve the antibody in the labeling buffer at a concentration of 2-5 mg/mL.[11][12]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged for the labeling buffer via dialysis or buffer exchange column.
C. Labeling Procedure
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[9]
-
The optimal molar ratio of dye to antibody should be determined empirically. A starting point of a 5 to 15-fold molar excess of the dye is recommended.[11][12] Use the table below to calculate the required volume of dye stock solution.
| Parameter | Description |
| Antibody Amount (mg) | Mass of antibody to be labeled. |
| Antibody MW (Da) | Molecular weight of the antibody (e.g., IgG ~150,000 Da). |
| Dye MW (Da) | Molecular weight of this compound. |
| Molar Excess | Desired molar ratio of dye to antibody (e.g., 10). |
Calculation: Volume of Dye (µL) = (Antibody Amount (mg) / Antibody MW (Da)) * Molar Excess * Dye MW (Da) * (1 / Dye Stock Concentration (mg/mL))
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
Purify the labeled antibody from the unconjugated dye using a desalting spin column according to the manufacturer's instructions. The labeled antibody is collected in the eluate.
D. Determination of Degree of Labeling (Optional)
The degree of labeling (DOL), or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~690 nm (for the dye).[13][14]
Caption: Workflow for labeling a primary antibody with this compound.
Protocol 2: Fluorescent Western Blotting
This protocol outlines the steps for performing a fluorescent Western blot using a primary antibody directly labeled with DY-680.
A. Materials Required
-
SDS-PAGE gels
-
Low-fluorescence PVDF or nitrocellulose membranes[5]
-
Transfer buffer
-
Blocking Buffer (e.g., commercial fluorescent-specific blocking buffer or 5% non-fat dry milk in TBS-T)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBS-T) or PBS-T
-
DY-680-labeled primary antibody
-
Fluorescent imaging system with NIR detection capabilities (e.g., Azure 600, Odyssey M)[15][16]
B. Experimental Procedure
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates (1-10 µ g/lane is a good starting point) by SDS-PAGE.[5]
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane using standard protocols.[5][15]
-
If using PVDF, pre-wet the membrane in methanol (B129727) for 15-30 seconds, followed by a brief rinse in water and then equilibration in transfer buffer.[15]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the DY-680-labeled primary antibody in fresh blocking buffer. The optimal dilution must be determined empirically, but a starting range of 1:1000 to 1:5000 is common.[15]
-
Pour off the blocking buffer and add the diluted primary antibody solution to the membrane.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5] Protect the membrane from light during this and all subsequent steps.[5]
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane with a generous volume of TBS-T. Perform three quick rinses, followed by three to five washes of 5-10 minutes each with gentle agitation.[5]
-
-
Imaging:
-
The membrane is now ready for imaging. It can be imaged wet or after drying.
-
Place the membrane in a compatible near-infrared fluorescent imaging system.
-
Acquire the image in the 700 nm channel, adjusting the exposure time to achieve a good signal without saturation.
-
Caption: Fluorescent Western blotting workflow using a directly labeled primary antibody.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | Inadequate blocking | Increase blocking time to 60 minutes or test a different blocking buffer (e.g., commercial fluorescent-specific buffers). |
| Antibody concentration too high | Optimize the primary antibody concentration by performing a dilution series. | |
| Insufficient washing | Increase the number and/or duration of wash steps.[5] | |
| No Signal or Weak Signal | Inefficient protein transfer | Confirm transfer using a total protein stain like Ponceau S (must be washed out before blocking). |
| Low antibody concentration | Increase the concentration of the labeled primary antibody. | |
| Over-labeling of antibody | High dye-to-protein ratios can cause fluorescence quenching.[13] Reduce the molar excess of dye during the labeling reaction. | |
| Non-specific Bands | Primary antibody is not specific | Validate the primary antibody with a positive and negative control. |
| Antibody concentration too high | Decrease the concentration of the labeled primary antibody. | |
| Saturated Signal (White Bands) | Protein load is too high | Reduce the amount of protein loaded onto the gel. |
| Antibody concentration too high | Further dilute the primary antibody. | |
| Image exposure time is too long | Reduce the acquisition time on the imaging system. |
References
- 1. youtube.com [youtube.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. licorbio.com [licorbio.com]
Application Notes and Protocols for Using DY-680-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a bright, hydrophilic, near-infrared (NIR) fluorescent dye that is an excellent choice for labeling proteins, particularly antibodies, for flow cytometry applications.[1][2][3] Its emission in the near-infrared spectrum minimizes interference from cellular autofluorescence, leading to improved signal-to-noise ratios and enhanced sensitivity in complex samples.[3] The N-hydroxysuccinimide (NHS) ester reactive group efficiently couples with primary amines on proteins to form stable amide bonds, making it a reliable tool for creating fluorescently-labeled probes.[4][5] This document provides detailed protocols for antibody conjugation with this compound, subsequent cell staining for flow cytometry, and data analysis considerations.
Properties of this compound
DY-680 is spectrally similar to other dyes in the 680nm range, such as Alexa Fluor® 680 and Cy®5.5.[3][6] Key spectral and physical properties are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~680 - 691 nm | [1][7][8] |
| Emission Maximum (λem) | ~700 - 709 nm | [1][6][7] |
| Molar Extinction Coefficient | ~185,000 cm⁻¹M⁻¹ | [3] |
| Laser Line Compatibility | 633 nm, 635 nm, 640 nm | [3][8] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [4] |
| Reactivity | Primary amines | [3] |
| Solubility | Water, DMSO, DMF | [3] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to a primary antibody. The optimal degree of labeling (DOL), or the molar ratio of dye to antibody, typically falls between 2 and 10 for most applications to avoid self-quenching of the fluorophore.[7]
Materials:
-
Antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)[9][10]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11][12]
-
Purification column (e.g., size-exclusion chromatography)[5]
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[12] Vortex briefly to ensure complete dissolution. This solution should be used immediately.[10]
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio. A common starting point is a 10-15 fold molar excess of the dye.[12]
-
While gently stirring or vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of DY-680 (~680 nm).[17]
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. A correction factor is needed to account for the dye's absorbance at 280 nm.[7][11]
-
The DOL is the molar ratio of the dye to the protein.[3]
Formula for DOL Calculation:
-
Protein Concentration (M) = [A₂₈₀ - (A_max_ of dye × CF₂₈₀)] / ε_protein_
-
Dye Concentration (M) = A_max_ of dye / ε_dye_
-
DOL = Dye Concentration / Protein Concentration
Parameter Description Typical Value A₂₈₀ Absorbance of the conjugate at 280 nm Measured A_max_ of dye Absorbance of the conjugate at ~680 nm Measured CF₂₈₀ Correction factor (A₂₈₀ of dye / A_max_ of dye) Dye-specific ε_protein_ Molar extinction coefficient of the antibody at 280 nm ~210,000 M⁻¹cm⁻¹ for IgG[7] ε_dye_ Molar extinction coefficient of DY-680 at ~680 nm ~185,000 M⁻¹cm⁻¹[3] -
-
Storage of the Conjugate:
-
Store the labeled antibody at 4°C for short-term use (up to one month) or at -20°C or -80°C in single-use aliquots for long-term storage.[5][15] Fluorescent conjugates should be protected from light.[18] The addition of a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) is recommended for frozen storage.[19]
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol outlines the steps for staining cell surface markers using a DY-680-labeled primary antibody.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
DY-680-labeled primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)[20]
-
(Optional) Fc receptor blocking solution[20]
-
(Optional) Viability dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
(Optional) Fc Receptor Blocking:
-
To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.[21] Do not wash after this step.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the DY-680-labeled primary antibody to the cells.
-
Gently vortex and incubate for 30 minutes at 2-8°C, protected from light.[20]
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 400-600 x g for 5 minutes at room temperature.[20]
-
Discard the supernatant and repeat the wash step.
-
-
(Optional) Viability Staining:
-
If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.
-
-
Resuspension and Data Acquisition:
Application Example: Analysis of Signaling Pathways
Flow cytometry is a powerful tool for analyzing intracellular signaling pathways at the single-cell level.[22][23] By using antibodies specific for phosphorylated proteins, researchers can quantify the activation state of various signaling cascades. The use of near-infrared dyes like DY-680 is advantageous for multi-color experiments, as it minimizes spectral overlap with fluorophores excited by other lasers.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and metabolism.[2][24] Dysregulation of this pathway is implicated in various diseases, including cancer. Flow cytometry can be used to measure the phosphorylation of key downstream targets of mTOR, such as S6 ribosomal protein, to assess pathway activation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[1][25] Activation of this pathway involves the phosphorylation and degradation of IκBα, which allows the NF-κB complex to translocate to the nucleus.[26] Flow cytometry can be used to measure the levels of phosphorylated NF-κB subunits or the degradation of IκBα.[26][27]
Data Analysis and Interpretation
Flow cytometry data analysis involves a series of steps to identify and quantify cell populations of interest.
-
Gating Strategy: A sequential gating strategy is used to isolate the cell population of interest. This typically starts with a forward scatter (FSC) vs. side scatter (SSC) plot to gate on cells and exclude debris. Subsequent gates can be used to select for single cells and live cells.
-
Fluorescence Analysis: The fluorescence intensity of the DY-680 signal is then analyzed for the gated cell population. This is often visualized as a histogram, where the x-axis represents fluorescence intensity and the y-axis represents the number of events (cells).
-
Controls: Appropriate controls are crucial for accurate data interpretation. These include:
-
Unstained cells: To determine the level of autofluorescence.
-
Isotype control: An antibody of the same isotype but with no specificity for the target antigen, labeled with DY-680 to the same DOL as the primary antibody. This helps to determine the level of non-specific binding.
-
Fluorescence Minus One (FMO) controls: Important in multi-color experiments to correctly set gates.
-
Conclusion
This compound is a valuable tool for labeling antibodies for flow cytometry, offering the advantages of bright, near-infrared fluorescence that minimizes background and enhances sensitivity. The protocols provided here offer a comprehensive guide for researchers to successfully conjugate antibodies with DY-680 and utilize them in flow cytometry experiments for a variety of applications, including the analysis of critical cellular signaling pathways. Careful optimization of labeling and staining conditions, along with the use of appropriate controls, will ensure high-quality and reproducible data.
References
- 1. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Analysis of mTOR Signaling in Antigen-Specific B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Near infrared lasers in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. bidmc.org [bidmc.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Antibody purification | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Antibodies Support—Getting Started | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
- 17. spectra.arizona.edu [spectra.arizona.edu]
- 18. drexel.edu [drexel.edu]
- 19. Antibody Storage and Antibody Shelf Life [labome.com]
- 20. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. youtube.com [youtube.com]
- 24. Flow Cytometry Analysis of mTOR Signaling in Antigen-Specific B Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 26. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for DY-680-NHS Ester in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a bright, amine-reactive fluorescent dye commonly utilized for labeling proteins, particularly antibodies, for immunofluorescence microscopy and other fluorescence-based applications.[1][2][3] Its emission in the near-infrared (NIR) spectrum helps to minimize autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[4] This document provides detailed application notes and protocols for the use of this compound in immunofluorescence microscopy, including antibody conjugation, cell staining, and data acquisition.
Chemical Properties and Spectral Characteristics
This compound is a succinimidyl ester derivative that readily reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3][5][6] This dye is water-soluble and maintains its fluorescence over a wide pH range (pH 4 to 10).[3][7] The spectral properties of DY-680 and its equivalents are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~680 - 690 nm | [1][2] |
| Emission Maximum (λem) | ~709 nm | [1][2] |
| Molar Extinction Coefficient | ~140,000 cm⁻¹M⁻¹ | [8] |
| Optimal Laser Line | 633 nm | [3] |
Key Applications
DY-680 and its conjugates are versatile tools for a variety of fluorescence-based assays, including:
-
In-Vivo Small Animal Imaging[3]
-
Microarray Experiments[8]
-
Fluorescence In Situ Hybridization (FISH)[8]
Experimental Protocols
I. Antibody Conjugation with this compound
This protocol describes the covalent labeling of an antibody with this compound. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody to form a stable amide linkage.
Materials:
-
Antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.0-8.5[11][12]
-
Purification Column (e.g., size-exclusion chromatography column like a Sephadex G-25)
-
Storage Buffer (e.g., PBS)
Protocol:
-
Antibody Preparation:
-
Dialyze or desalt the antibody into the Reaction Buffer to remove any interfering substances.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[12]
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[11]
-
-
Labeling Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~680 nm (the absorbance maximum of the dye).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for immunofluorescence is typically between 2 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[11] Protect from light.
-
Figure 1. Workflow for labeling an antibody with this compound.
II. Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for immunofluorescent staining of adherent cells using a DY-680-labeled primary antibody.
Materials:
-
Adherent cells cultured on coverslips or in imaging plates
-
DY-680-labeled primary antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Wash Buffer (e.g., PBS)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Protocol:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the DY-680-labeled primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI, diluted in PBS, for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples on a fluorescence microscope equipped with appropriate filters for DAPI and the near-infrared channel (e.g., Cy5.5 filter set).
-
Figure 2. General workflow for immunofluorescence staining of cultured cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient antibody labeling | Optimize the dye-to-antibody molar ratio during conjugation. |
| Low antibody concentration | Increase the concentration of the labeled primary antibody. | |
| Target antigen is not present or is masked | Use positive control cells/tissue. Consider antigen retrieval methods for fixed tissues. | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the host of the secondary antibody if one were used). |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Non-specific antibody binding | Titrate the primary antibody to find the optimal concentration with the best signal-to-noise ratio. | |
| Unreacted dye present in the conjugate | Ensure thorough purification of the labeled antibody after the conjugation reaction. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure. Use an antifade mounting medium. Acquire images with shorter exposure times. |
Conclusion
This compound is a robust and versatile tool for labeling antibodies for immunofluorescence microscopy. Its near-infrared emission properties make it particularly suitable for applications where reducing autofluorescence is critical. By following the detailed protocols and troubleshooting guide provided, researchers can effectively utilize this dye to generate high-quality immunofluorescence data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cyanagen.com [cyanagen.com]
- 5. bidmc.org [bidmc.org]
- 6. fluidic.com [fluidic.com]
- 7. abpbio.com [abpbio.com]
- 8. DY-680 [dyomics.com]
- 9. DyLight™ 680 NHS Ester 5 x 50 μg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 10. BP Light 680, DyLight 680 equivalent | BroadPharm [broadpharm.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. broadpharm.com [broadpharm.com]
- 13. resources.revvity.com [resources.revvity.com]
In Vivo Imaging Protocol with DY-680-NHS Ester: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing DY-680-NHS ester, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. These protocols and notes are designed to assist in the development of fluorescently labeled probes for preclinical research, enabling the visualization and quantification of biological processes within a living organism.
Introduction to this compound for In Vivo Imaging
DY-680 is a bright and photostable NIR dye that is well-suited for small animal imaging applications. Its emission in the 700 nm wavelength range allows for deep tissue penetration and minimizes interference from tissue autofluorescence, which is typically higher at lower wavelengths. The N-hydroxysuccinimide (NHS) ester functional group of DY-680 allows for its covalent conjugation to primary amines on proteins, such as antibodies and other targeting ligands, creating stable and effective imaging probes. The use of such probes is critical in drug development and biological research for non-invasively monitoring biodistribution, target engagement, and pharmacokinetics.
Properties of this compound
This compound is an amine-reactive, hydrophilic fluorochrome. Key properties of DY-680 and spectrally similar dyes are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~680 - 690 nm | [1][2] |
| Emission Maximum (λem) | ~701 - 709 nm | [1][2] |
| Molar Extinction Coefficient | ~140,000 - 185,000 M⁻¹cm⁻¹ | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol |
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol details the steps for covalently labeling an antibody with this compound.
Materials:
-
Antibody of interest (free of amine-containing stabilizers like BSA, glycine, or Tris)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 50-100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, purify the antibody to remove any amine-containing substances.
-
Buffer exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 2-3 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of the dye is necessary. For many applications, a ratio of 4:1 (dye:protein) has been shown to be effective.
-
While gently stirring or vortexing, add the calculated volume of the dye solution to the antibody solution.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unconjugated dye and reaction byproducts by purifying the labeled antibody using a size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~680 nm (for the dye).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like 0.1% BSA and storing at -20°C or -80°C.
-
Calculating the Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per antibody, can be calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₈₀ × CF)] / ε_protein
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A₆₈₀ = Absorbance of the conjugate at the dye's maximum absorbance
-
CF = Correction factor (A₂₈₀ of the free dye / A₆₈₀ of the free dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
-
Dye Concentration (M) = A₆₈₀ / ε_dye
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorbance
-
-
DOL = Dye Concentration / Protein Concentration
In Vivo Imaging Protocol
This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model.
Animal Preparation:
-
Hair Removal: To minimize light scattering and absorption, remove fur from the imaging area.
-
Diet: Switch mice to a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence from the gastrointestinal tract.
-
Anesthesia: Anesthetize the animals for the duration of the imaging procedure (e.g., using isoflurane).
Probe Administration:
-
The preferred route of administration for most systemic imaging applications is intravenous (tail vein) injection.
-
The typical injection volume for a mouse is 100-200 µL.
Imaging Procedure:
-
Pre-injection Imaging: Acquire a baseline image of the animal before injecting the fluorescent probe to determine the level of autofluorescence.
-
Probe Injection: Inject the DY-680 labeled probe intravenously.
-
Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
Image Acquisition Parameters:
-
Use an in vivo imaging system equipped with appropriate excitation and emission filters for the 680 nm range.
-
Optimize exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the target tissue and other organs to quantify the fluorescence intensity.
-
Calculate the signal-to-background ratio to assess target-specific signal.
-
Ex Vivo Biodistribution (for terminal studies):
-
At the final imaging time point, euthanize the animal.
-
Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle).
-
Image the excised organs using the in vivo imaging system to quantify the fluorescence in each organ.
-
The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Representative Biodistribution of a 680 nm Dye-Labeled Antibody in a Xenograft Mouse Model
The following table summarizes representative biodistribution data for an antibody labeled with a 680 nm NIR dye at 48 hours post-injection. Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g).
| Organ | Mean %ID/g ± SD |
| Tumor | 15.2 ± 3.5 |
| Blood | 8.5 ± 1.8 |
| Liver | 12.1 ± 2.9 |
| Spleen | 4.3 ± 1.1 |
| Kidneys | 3.8 ± 0.9 |
| Lungs | 5.5 ± 1.3 |
| Heart | 2.1 ± 0.5 |
| Muscle | 1.5 ± 0.4 |
Note: These are representative values and will vary depending on the specific antibody, animal model, and experimental conditions.
Representative Pharmacokinetic Parameters of a Labeled Antibody
The table below presents typical pharmacokinetic parameters for a fluorescently labeled antibody in mice.
| Parameter | Description | Representative Value |
| Cₘₐₓ | Maximum observed plasma concentration | 2.5 - 3.0 mg/L |
| t₁/₂ | Half-life | 70 - 200 hours |
| AUC | Area under the plasma concentration-time curve | 100 - 150 mg·h/L |
| CL | Clearance | 0.2 - 0.3 L/h |
Note: These values can be significantly influenced by the degree of labeling and the specific antibody.
Visualizations
Workflow for Antibody Conjugation with this compound
Caption: Workflow for labeling an antibody with this compound.
In Vivo Imaging Experimental Workflow
Caption: General workflow for an in vivo fluorescence imaging experiment.
References
- 1. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DY-680-NHS Ester in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a bright and photostable near-infrared (NIR) fluorescent dye designed for the labeling of biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation to primary amines on proteins, peptides, and other biomolecules to form a stable amide bond.[2] The long-wavelength emission of DY-680 minimizes autofluorescence from biological tissues, making it an ideal probe for sensitive in vivo imaging applications in small animals.[1][3] This dye exhibits excellent water solubility and maintains its fluorescence over a broad pH range, from pH 4 to pH 10.[1][4] These properties, combined with a favorable clearance profile in animals, make DY-680-labeled probes highly effective for a variety of research applications, including oncology, inflammation, and drug delivery studies.[1][4]
Physicochemical and Spectroscopic Properties
The selection of a fluorescent dye is critical for successful imaging experiments. The table below summarizes the key quantitative data for DY-680 and spectrally similar dyes, providing a basis for comparison and experimental design.
| Property | DY-680 | AZDye 680 | IRDye 680LT |
| Excitation Maximum (nm) | 690[5][6] | ~680[7] | Not Specified |
| Emission Maximum (nm) | 709[5][6] | 700[7] | Not Specified |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 140,000[6] | 185,000[1] | Not Specified |
| Reactive Group | NHS Ester[5][6] | NHS Ester[1] | NHS Ester[8] |
| Reactivity | Primary Amines[1] | Primary Amines[1] | Primary and Secondary Amines[8] |
| Solubility | Water, DMSO, DMF[1][9] | Water, DMSO, DMF[1] | Not Specified |
Experimental Protocols
I. Protocol for Labeling Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
A. Materials Required:
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Size-exclusion chromatography column (e.g., desalting column)
-
Reaction tubes
-
Pipettes
-
Spectrophotometer
B. Labeling Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer such as Phosphate Buffered Saline (PBS). The recommended protein concentration is 5-20 mg/mL.[2]
-
If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), these must be removed by dialysis or buffer exchange into PBS.
-
Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M sodium bicarbonate.[10]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the this compound in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10] This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved this compound solution to the protein solution. A general starting point is to use a 5- to 20-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution by pipetting up and down or by gentle vortexing.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[2]
-
-
Purification of the Labeled Protein:
-
Separate the DY-680-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a desalting column).[2]
-
Equilibrate the column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first.
-
Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~680 nm (for the dye).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye (~680 nm).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
-
Storage of the Labeled Protein:
II. Protocol for In Vivo Small Animal Imaging
This protocol provides a general workflow for in vivo fluorescence imaging in small animals using a DY-680-labeled probe. Specific parameters will depend on the animal model, the labeled probe, and the imaging system used.
A. Materials Required:
-
DY-680-labeled probe
-
Small animal model (e.g., mouse)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Syringes and needles for injection
-
Animal handling equipment
B. Imaging Procedure:
-
Animal Preparation:
-
Probe Administration:
-
Dilute the DY-680-labeled probe to the desired concentration in sterile PBS. The final concentration of DMSO or other organic solvents should be kept to a minimum (typically <5%).[12]
-
Administer the probe to the animal, typically via intravenous (tail vein) injection.[11] The optimal dose and injection volume should be determined for each specific probe and animal model.
-
-
In Vivo Imaging:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and place it in the imaging chamber of the in vivo imaging system.[13]
-
Acquire a pre-injection (baseline) image of the animal to determine the level of background autofluorescence.[11]
-
Acquire images at various time points post-injection to determine the optimal imaging window for your probe and model.[11] The timing will depend on the pharmacokinetics of the labeled molecule.
-
Set the imaging parameters (excitation and emission filters, exposure time, etc.) appropriate for DY-680 (Excitation: ~680 nm, Emission: ~710 nm).
-
-
Image Analysis:
-
Use the imaging system's software to quantify the fluorescent signal in the region of interest (ROI).
-
It is crucial to include appropriate control groups in the experiment, such as a vehicle-injected control group and a control group receiving an unlabeled version of the targeting molecule, to assess non-specific uptake and background fluorescence.[14]
-
-
Ex Vivo Confirmation (Optional):
-
At the end of the in vivo imaging study, it is often beneficial to euthanize the animal and dissect the organs of interest.
-
Image the dissected organs ex vivo to confirm the biodistribution of the fluorescent probe and to correlate the in vivo signal with the actual probe accumulation in the tissues.
-
Visualized Workflows
Caption: Workflow for labeling proteins with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Alexa Fluor® 680 和 IRDye® 680RD Equivalent - APDye Fluor 680 | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 7. abpbio.com [abpbio.com]
- 8. shop.licorbio.com [shop.licorbio.com]
- 9. DY-680 [dyomics.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. summitpharma.co.jp [summitpharma.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Calculating the Dye-to-Protein Ratio of DY-680-NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a fundamental technique in life sciences and drug development, enabling the detection, tracking, and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. DY-680 is a bright, far-red fluorescent dye that is well-suited for these applications due to its high molar extinction coefficient and emission spectrum in a region with low cellular autofluorescence. The N-hydroxysuccinimidyl (NHS) ester of DY-680 is an amine-reactive derivative that efficiently labels proteins by forming stable amide bonds with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2][3][4]
The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the performance of the labeled protein conjugate.[5] An optimal DOL is essential for achieving a strong fluorescent signal without compromising the protein's biological activity or causing issues like self-quenching or precipitation.[2][5] This document provides detailed protocols for labeling a protein with DY-680-NHS ester and for accurately determining the dye-to-protein ratio.
Signaling Pathway and Chemical Reactions
The fundamental reaction for labeling a protein with this compound involves the formation of a stable amide bond between the NHS ester and a primary amine on the protein. This reaction is most efficient at a slightly basic pH (typically 8.3-8.5), where the primary amino groups are deprotonated and more nucleophilic.[2][4][6]
Caption: Chemical reaction between a protein's primary amine and this compound.
Quantitative Data for DY-680
The accurate calculation of the dye-to-protein ratio relies on several key quantitative parameters. These values are summarized in the table below.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of DY-680 | 140,000 M⁻¹cm⁻¹ | [5][7] |
| Maximum Absorbance (λmax) of DY-680 | ~684 - 690 nm | [5] |
| Correction Factor (CF) at 280 nm | 0.128 | [5][7][8] |
| Molar Extinction Coefficient (ε) of a typical IgG | 210,000 M⁻¹cm⁻¹ | [9] |
Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. This can often be determined from the protein's amino acid sequence.[10]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein, such as an IgG antibody, with this compound.[2] Optimization may be necessary for different proteins.[1]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[2] Crucially, this buffer must not contain primary amines like Tris or glycine. [2][11]
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[12][13]
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines, a buffer exchange must be performed using dialysis or a desalting column.[2]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[2]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Purification of the Labeled Protein:
-
Prepare the size-exclusion chromatography column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted free dye.[13][15]
-
Collect the fractions containing the labeled protein, which can often be identified by its color.
-
Protocol 2: Calculating the Dye-to-Protein Ratio (DOL)
This protocol outlines the spectrophotometric method for determining the DOL.[5][16]
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of DY-680 (~684 nm, A_max). Use a 1 cm pathlength cuvette.
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with the reaction buffer and record the dilution factor.[5][16]
-
-
Calculations:
-
Step 1: Calculate the Protein Concentration (M) The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance. Therefore, a correction must be applied.[5][16]
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
Protein Concentration (M) = (Corrected A₂₈₀ / ε_protein) × Dilution Factor
Where:
-
Corrected A₂₈₀ is the absorbance at 280 nm attributed solely to the protein.
-
A₂₈₀ is the measured absorbance of the conjugate at 280 nm.
-
A_max is the measured absorbance of the conjugate at ~684 nm.
-
CF is the correction factor for DY-680 at 280 nm (0.128).[5][7][8]
-
ε_protein is the molar extinction coefficient of the protein in M⁻¹cm⁻¹.
-
-
Step 2: Calculate the Dye Concentration (M)
Dye Concentration (M) = (A_max / ε_dye) × Dilution Factor
Where:
-
Step 3: Calculate the Degree of Labeling (DOL)
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Experimental Workflow
The overall process from protein preparation to the final calculation of the dye-to-protein ratio is illustrated in the following workflow diagram.
Caption: Workflow for calculating the dye-to-protein ratio of DY-680 labeled proteins.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL.- Use a primary amine-free buffer with a pH of 8.3-8.5.- Increase the molar ratio of dye to protein in the reaction.[2] |
| High Degree of Labeling (DOL) / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] |
| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.- Optimize for a lower DOL if self-quenching is suspected.- Use appropriate antifade reagents during imaging. |
| Non-specific Staining in Application | - Unremoved free dye- Aggregates of labeled protein | - Ensure thorough purification of the labeled protein.- Centrifuge the labeled protein solution to remove any aggregates before use.[2] |
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Correction Factor [DyLight 680] | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Labeling & Modification [sigmaaldrich.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for DY-680-NHS Ester Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug development applications. They serve as probes for in vivo and in vitro imaging, receptor-ligand interaction studies, enzyme activity assays, and cellular uptake monitoring.[1][2][3] DY-680 is a bright, hydrophilic, near-infrared (NIR) fluorescent dye that offers deep tissue penetration and minimal background autofluorescence, making it an excellent choice for in vivo imaging applications.[4][5][6][7] The N-hydroxysuccinimide (NHS) ester functional group of DY-680-NHS ester allows for its efficient and specific covalent conjugation to primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in peptides, forming a stable amide bond.[8][9][10]
This document provides detailed application notes and protocols for the successful conjugation of this compound to peptides, including methods for purification and characterization of the final product.
Photophysical and Chemical Properties
A comprehensive understanding of the properties of this compound is crucial for its effective use in peptide conjugation and subsequent applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 690 - 692 nm | [5][6][7][11] |
| Emission Maximum (λem) | 709 - 712 nm | [5][6][7][11] |
| Molar Extinction Coefficient (ε) | 140,000 M⁻¹cm⁻¹ | [12] |
| Molecular Weight (MW) | ~732 g/mol | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [8][9] |
| Target Functional Group | Primary amines (-NH₂) | [8][9][10] |
| Solubility | Soluble in organic solvents (DMSO, DMF), methanol, ethanol | [12] |
Experimental Protocols
I. Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the peptide for reaction with the NHS ester.[1][13]
-
Quenching Reagent (optional): 1 M Tris-HCl or Glycine (B1666218), pH ~8.0
-
Purification supplies: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Mass Spectrometer
II. Peptide and Dye Preparation
-
Peptide Solution:
-
Dissolve the peptide in the conjugation buffer at a concentration of 1-10 mg/mL.[1]
-
If the peptide has low aqueous solubility, it can be dissolved in a minimal amount of an organic solvent like DMSO before adding the conjugation buffer.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[14] Note: NHS esters are susceptible to hydrolysis, so aqueous stock solutions should not be stored.[15]
-
III. Conjugation Reaction
-
Molar Ratio:
-
Reaction:
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.[14]
-
Incubate for an additional 15-30 minutes at room temperature.
-
IV. Purification of the Labeled Peptide
Purification is essential to remove unreacted dye and any byproducts.
-
Size-Exclusion Chromatography (SEC):
-
This method is suitable for separating the larger labeled peptide from the smaller, free dye molecules.
-
Equilibrate the SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect fractions.
-
Monitor the fractions by absorbance at 280 nm (for the peptide) and ~690 nm (for the dye) to identify the fractions containing the labeled peptide.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC provides higher resolution and can separate the labeled peptide from both free dye and unlabeled peptide.
-
Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and ~690 nm (for the dye).
-
V. Characterization of the Conjugate
-
Concentration Determination:
-
The concentration of the purified labeled peptide can be determined by measuring the absorbance at 205 nm or 215/225 nm, which is characteristic of the peptide backbone.[2][9][16]
-
Alternatively, if the peptide contains aromatic amino acids (Trp, Tyr), absorbance at 280 nm can be used, but a correction for the dye's absorbance at this wavelength is necessary.[11][17]
-
-
Degree of Labeling (DOL) Calculation:
-
The DOL, or the average number of dye molecules per peptide, is a critical parameter.[8][18]
-
Measure the absorbance of the conjugate solution at the peptide's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~690 nm).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[4][11][17]
Formula for DOL: DOL = (A_dye / ε_dye) / ( (A_peptide - A_dye * CF) / ε_peptide )
Where:
-
A_dye = Absorbance at ~690 nm
-
ε_dye = Molar extinction coefficient of DY-680 (140,000 M⁻¹cm⁻¹)
-
A_peptide = Absorbance at 280 nm
-
CF = Correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye)
-
ε_peptide = Molar extinction coefficient of the peptide at 280 nm (can be calculated based on the amino acid sequence).
-
-
Mass Spectrometry:
-
Confirm the successful conjugation and determine the exact molecular weight of the labeled peptide using techniques like MALDI-TOF or ESI-MS.
-
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Peptide Molar Ratio | 5:1 to 15:1 | Should be optimized for each specific peptide. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | pH 8.3 - 8.5 is optimal for the reaction. |
| Reaction Time | 1 - 2 hours | Longer times may be necessary for less reactive peptides. |
| Reaction Temperature | Room Temperature | |
| Quenching Agent | 1 M Tris-HCl or Glycine | Optional step to terminate the reaction. |
Visualizations
Caption: Experimental workflow for this compound conjugation to peptides.
Caption: G-protein coupled receptor signaling initiated by a fluorescently labeled peptide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. How do I quantify the final peptide concentrations? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. bu.edu [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. DY-680 [dyomics.com]
- 13. interchim.fr [interchim.fr]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Note: Labeling of Amino-Modified Oligonucleotides with DY-680-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
DY-680 is a hydrophilic, near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative, DY-680-NHS ester, is an amine-reactive reagent that allows for the covalent attachment of the dye to primary aliphatic amines.[3][4] This chemistry is highly effective for labeling amino-modified oligonucleotides, which are essential tools in various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, real-time PCR, and in vivo imaging.[1][5]
This document provides a detailed protocol for the conjugation of this compound to amino-modified oligonucleotides, including reagent preparation, the labeling reaction, purification of the conjugate, and quality control.
Properties of DY-680 Dye
The spectral properties of DY-680 make it suitable for applications requiring low background fluorescence, as autofluorescence from biological samples is minimal in the near-IR region.[4]
| Property | Value | Reference |
| Excitation Maximum (λex) | 690 nm | [1][2] |
| Emission Maximum (λem) | 709 nm | [1][2] |
| Molar Extinction Coefficient | ~140,000 M⁻¹cm⁻¹ | [6] |
| Optimal Laser Line | 633 nm | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3][4] |
| Reactivity | Primary Amines | [3][7] |
Principle of the Reaction
The labeling process is based on the reaction between the NHS ester of the DY-680 dye and a primary aliphatic amine on the modified oligonucleotide. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group.[3] The reaction is highly selective for primary amines and is most efficient at a pH between 8.0 and 9.0.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. ATTO 680 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. DY-680 [dyomics.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes: DY-680-NHS Ester in Multiplex Fluorescence Imaging
Introduction
DY-680-NHS ester is a bright, water-soluble, and highly photostable near-infrared (NIR) fluorescent dye.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, making it an excellent tool for various fluorescence-based applications.[1][4][5] In the rapidly advancing field of multiplex fluorescence imaging, where the simultaneous detection of multiple targets within a single sample is crucial, this compound offers significant advantages.[6][7] Its emission in the near-infrared spectrum minimizes interference from tissue autofluorescence, leading to an improved signal-to-noise ratio, which is particularly beneficial for in vivo imaging and deep tissue analysis.[1][2][8]
Key Features and Advantages for Multiplexing
-
Near-Infrared Emission: With an emission maximum around 709 nm, DY-680 falls within the NIR window, where light absorption and scattering by biological tissues are significantly reduced.[8][9][10] This property allows for deeper tissue penetration and reduced background noise from endogenous fluorophores.[8]
-
High Photostability: DY-680 exhibits excellent resistance to photobleaching, ensuring signal stability during prolonged or repeated imaging sessions, which are common in multiplexing workflows.[1][2]
-
Bright Fluorescence: The high quantum yield of DY-680 results in bright fluorescent conjugates, enabling the detection of low-abundance targets.[1][2]
-
Minimal Self-Quenching: DY-680 can be conjugated to proteins at high dye-to-protein ratios without significant fluorescence quenching, leading to brighter and more sensitive detection.[1][9][10]
-
pH Insensitivity: The fluorescence of DY-680 is stable over a wide pH range (pH 4 to 10), providing experimental flexibility.[1][3]
-
Amine-Reactive Chemistry: The NHS ester group readily reacts with primary amines on proteins and other molecules to form stable covalent bonds, simplifying the conjugation process.[1][4][5]
Applications in Multiplex Fluorescence Imaging
This compound is a versatile tool for a range of multiplexing applications, including:
-
Multiplex Immunohistochemistry (mIHC): Enables the simultaneous visualization of multiple protein markers in tissue sections, providing valuable insights into the spatial relationships and interactions of different cell types within the tissue microenvironment.[6][11]
-
In Vivo Imaging: Its NIR properties make it ideal for non-invasive whole-animal imaging to track cells, monitor disease progression, and assess therapeutic responses in real-time.[8][12][13]
-
Flow Cytometry: Allows for the multi-parameter analysis of cell populations by labeling specific cell surface or intracellular markers.[1][9][10]
-
Western Blotting: Can be used for the simultaneous detection of multiple proteins on a single blot.[9][10]
Quantitative Data
The following table summarizes the key spectral and physical properties of this compound.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~680 - 690 nm | [9][10][14] |
| Emission Maximum (λem) | ~701 - 709 nm | [1][9][10] |
| Molar Extinction Coefficient | ~185,000 - 195,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.23 (in Methanol) | [2] |
| Recommended Laser Line | 633 nm, 647 nm, 650 nm, 670 nm | [1][2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][4][14] |
| Reactivity | Primary amines | [1][14][15] |
| Solubility | Water, DMSO, DMF | [1][2] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for different antibodies.
Materials:
-
Antibody (free of amine-containing stabilizers like Tris or BSA)[5]
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][16]
-
Purification column (e.g., size-exclusion chromatography)[17]
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[17]
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~680 nm (for the dye).
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[4]
-
Protocol 2: Multiplex Fluorescent Immunohistochemistry (mIHC) Workflow
This protocol outlines a general workflow for sequential mIHC using this compound labeled antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Primary antibodies from different host species
-
This compound labeled secondary antibody
-
Other fluorophore-labeled secondary antibodies with distinct spectra
-
Antigen retrieval buffer
-
Blocking buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
First Primary Antibody Incubation: Incubate the slides with the first primary antibody overnight at 4°C.
-
Wash: Wash the slides three times with wash buffer.
-
First Secondary Antibody Incubation: Incubate with the corresponding fluorophore-labeled secondary antibody (e.g., targeting the host species of the first primary) for 1 hour at room temperature.
-
Wash: Wash the slides three times with wash buffer.
-
Repeat for Subsequent Markers: Repeat steps 4-7 for each additional primary and secondary antibody pair, using a DY-680-labeled secondary antibody for one of the markers. Ensure that the host species of the primary antibodies and the specificity of the secondary antibodies are chosen to avoid cross-reactivity.[6]
-
Nuclear Staining: Counterstain with DAPI for 5-10 minutes.
-
Wash: Wash the slides three times with wash buffer.
-
Mounting: Mount the coverslip using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for DAPI, DY-680, and the other fluorophores used in the panel.
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. cyanagen.com [cyanagen.com]
- 3. abpbio.com [abpbio.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. biotium.com [biotium.com]
- 6. How to Begin with Multiplex Immunohistochemistry (mIHC) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Considerations for Multiplex Immunofluorescence [jacksonimmuno.com]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does In Vivo Optical Imaging Work? [scintica.com]
- 14. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 15. shop.licorbio.com [shop.licorbio.com]
- 16. broadpharm.com [broadpharm.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bidmc.org [bidmc.org]
Application Notes and Protocols for DY-680-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions and protocols for the successful conjugation of DY-680-NHS ester to primary amines on proteins, antibodies, and other biomolecules. Adherence to these guidelines is critical for achieving high conjugation efficiency and reproducible results.
Introduction
This compound is an amine-reactive fluorescent dye widely used for labeling biomolecules in various applications, including western blotting, microscopy, and flow cytometry.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) to form a stable, covalent amide bond.[3][4] The efficiency of this reaction is highly dependent on several factors, most critically the buffer conditions, including pH and composition.[5][6][7]
Key Buffer Conditions
The success of the conjugation reaction hinges on maintaining a buffer environment that promotes the nucleophilic attack of the primary amine on the NHS ester while minimizing the hydrolysis of the NHS ester itself.
pH
The pH of the reaction buffer is the most critical parameter for efficient conjugation.[5][6] The optimal pH range for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5 .[5][6][7]
-
Below pH 8.3: The primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate.[8]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate as the dye becomes non-reactive.[6][8]
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions.
-
Recommended Buffers: Buffers free of primary amines are essential.[3] Commonly used and recommended buffers include:
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency.[3][5] If your protein of interest is in a Tris-based buffer, a buffer exchange step is required before conjugation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound conjugation.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability.[5][6][7] |
| Buffer Concentration | 0.05 - 0.1 M | Sufficient to maintain pH during the reaction.[4][5][6] |
| This compound Solvent | Anhydrous DMSO or DMF | Dissolve the ester immediately before use.[5][6] |
| Molar Excess of Dye:Protein | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can be beneficial.[5][8] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | Added to a final concentration of 50-100 mM to stop the reaction.[8] |
Experimental Protocols
Materials
-
This compound
-
Protein or biomolecule to be labeled
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Sodium Phosphate, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
Spectrophotometer
Protocol for Protein Conjugation
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Calculate the Volume of Dye Solution:
-
Determine the desired molar excess of the dye to the protein (a starting point of 10:1 is often recommended).
-
Use the following formula to calculate the volume of dye solution to add: Volume of Dye (µL) = (Molar Excess of Dye * Protein Amount (mg) * Dye Molar Weight ( g/mol )) / (Protein Molar Weight ( g/mol ) * Dye Concentration (mg/mL))
-
-
Conjugation Reaction:
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[8]
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Collect the fractions containing the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of DY-680 (approximately 680 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.
-
Experimental Workflow Diagram
Caption: Workflow for the conjugation of this compound to a protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Cell Surface Protein Labeling with DY-680-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a bright, far-red fluorescent dye that is an excellent tool for the covalent labeling of cell surface proteins. This amine-reactive dye contains an N-hydroxysuccinimide (NHS) ester functional group that readily reacts with primary amines (e.g., on lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds. Its far-red emission is ideal for applications where minimizing autofluorescence from cells and tissues is critical, such as in fluorescence microscopy, flow cytometry, and in vivo imaging. These application notes provide detailed protocols for using this compound to label cell surface proteins, along with data for experimental planning and troubleshooting guidance.
Principle of the Method
The labeling of cell surface proteins with this compound is based on the chemical reaction between the NHS ester group of the dye and primary amine groups on extracellular domains of membrane proteins. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic. By performing the labeling on live, intact cells, the reaction is confined to the cell surface, as the charged nature of the dye generally prevents its passive diffusion across the plasma membrane. This specificity allows for the targeted investigation of the surface proteome.
Data Presentation
Dye Specifications
| Property | Value |
| Excitation Maximum (λex) | ~680 nm |
| Emission Maximum (λem) | ~700 nm |
| Molar Extinction Coefficient (ε) | ~140,000 cm⁻¹M⁻¹[1] |
| Molecular Weight | ~732 g/mol |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary Amines |
Comparative Data of Spectrally Similar Dyes
Disclaimer: Specific quantitative data for this compound regarding labeling efficiency, photostability, and cell viability on live cells is not extensively available in the public domain. The following table presents data for spectrally similar dyes, such as Alexa Fluor 680, which can be used as a reasonable proxy for experimental design. Researchers should always perform initial optimization experiments for their specific cell type and application.
| Parameter | Alexa Fluor 680 | DyLight 680 |
| Photostability | Higher photostability compared to Cy5.[2][3] | Generally good photostability. |
| Brightness | Considered one of the brightest dyes in its spectral range.[4] | High fluorescence intensity. |
| pH Sensitivity | Fluorescence is stable over a wide pH range (pH 4-10).[2][5] | Fluorescence is stable over a wide pH range. |
Experimental Protocols
I. General Workflow for Cell Surface Protein Labeling
References
Application Notes and Protocols for Intracellular Labeling with DY-680-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a bright and photostable amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules within the cellular environment. This near-infrared dye offers significant advantages for intracellular labeling, including minimal spectral overlap with autofluorescence from cellular components and deep tissue penetration, making it a powerful tool for a variety of applications such as fluorescence microscopy, flow cytometry, and Western blotting.[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on proteins to form stable covalent amide bonds, enabling robust and long-lasting labeling of intracellular targets.[2][3]
This document provides detailed protocols for the intracellular labeling of proteins in fixed and permeabilized cells using this compound, along with technical data and troubleshooting guidelines to ensure successful experimental outcomes.
Technical Data: this compound Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for designing and optimizing intracellular labeling experiments. The key spectral and physical characteristics are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~690 nm | [2][3] |
| Emission Maximum (λem) | ~709 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 140,000 cm⁻¹M⁻¹ | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | Soluble in organic solvents (DMSO, DMF), and aqueous buffers at appropriate concentrations. | [4] |
| Storage | Store at -20°C, protected from light and moisture. | [1] |
Experimental Protocols
Protocol 1: Intracellular Protein Labeling for Fluorescence Microscopy
This protocol details the steps for labeling intracellular proteins in adherent cells grown on coverslips. The procedure involves cell fixation, permeabilization, labeling with this compound, and quenching of unreacted dye.
Materials:
-
Adherent cells cultured on sterile glass coverslips
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 or 0.5% Saponin in PBS
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 100 mM Glycine or Tris in PBS
-
Wash Buffer: PBS
-
Mounting Medium
Procedure:
-
Cell Preparation:
-
Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with Permeabilization Buffer (0.1% Triton X-100 for nuclear and cytoplasmic proteins, or 0.5% Saponin for cytoplasmic proteins) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the permeabilized cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Quenching:
-
Remove the labeling solution and quench the unreacted NHS ester by incubating with Quenching Solution for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~680 nm, Emission: ~710 nm).
-
Protocol 2: Intracellular Labeling for Flow Cytometry
This protocol is designed for labeling intracellular proteins in a suspension of cells for analysis by flow cytometry.
Materials:
-
Suspension cells or trypsinized adherent cells
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 or commercial permeabilization buffer
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 100 mM Glycine or Tris in PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet to a concentration of 1-5 x 10⁶ cells/mL in PBS.
-
-
Fixation:
-
Add an equal volume of 4% PFA in PBS to the cell suspension.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Labeling Reaction:
-
Prepare a working solution of this compound in Labeling Buffer as described in Protocol 1.
-
Resuspend the permeabilized cell pellet in the this compound working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light, with occasional gentle agitation.
-
-
Quenching:
-
Add an equal volume of Quenching Solution to the cell suspension and incubate for 15 minutes.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and detector suitable for DY-680 excitation and emission.
-
Visualizations
Caption: Experimental workflow for intracellular labeling.
Caption: Amine-reactive labeling mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient permeabilization | Optimize permeabilization agent and incubation time. Triton X-100 is generally more stringent than Saponin. |
| Low dye concentration | Increase the concentration of this compound in the labeling buffer. Perform a titration to find the optimal concentration. | |
| Hydrolysis of NHS ester | Prepare the this compound working solution immediately before use. Ensure the pH of the labeling buffer is optimal (8.3). | |
| High Background | Incomplete quenching | Increase the concentration or incubation time of the quenching solution. Ensure thorough washing after quenching. |
| Non-specific binding | Reduce the concentration of the dye. Include a blocking step with a protein-containing buffer (e.g., PBS with 1% BSA) before the labeling step, but ensure the labeling buffer itself is amine-free. | |
| Cell autofluorescence | Although less of an issue in the near-infrared, ensure to have an unstained control to assess the level of autofluorescence. | |
| Altered Cell Morphology | Harsh fixation or permeabilization | Reduce the concentration or incubation time of the fixative or permeabilizing agent. Consider using a milder detergent like Saponin. |
Conclusion
This compound is a versatile and robust tool for the fluorescent labeling of intracellular proteins. Its favorable spectral properties and efficient amine-reactive chemistry make it well-suited for a range of applications in cellular analysis. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, reproducible results in their intracellular labeling experiments. Careful optimization of cell handling, fixation, permeabilization, and labeling conditions will ensure the successful application of this powerful fluorescent probe.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 4. DY-680 [dyomics.com]
- 5. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: DY-680-NHS Ester in High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-680-NHS ester is a bright and photostable near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for high-resolution microscopy techniques. Its spectral properties, with excitation and emission in the far-red region of the spectrum, minimize autofluorescence from biological samples, leading to an improved signal-to-noise ratio. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines on proteins, such as antibodies, making it a versatile probe for immunofluorescence applications. This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, specifically focusing on Direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy.
Photophysical Properties of this compound
The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. DY-680 and its spectral equivalents, such as Alexa Fluor® 680, possess properties that make them suitable for these advanced imaging techniques.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~679-690 nm | [1][2] |
| Emission Maximum (λem) | ~702-709 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~140,000 - 240,000 M⁻¹cm⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.36 | [5] |
| Recommended Laser Line | 633 nm, 640 nm, 647 nm | [6] |
High-Resolution Microscopy Applications
Direct Stochastic Optical Reconstruction Microscopy (dSTORM)
Principle: dSTORM is a single-molecule localization microscopy (SMLM) technique that achieves super-resolution by temporally separating the fluorescence of individual molecules. Most fluorophores are switched to a stable, non-fluorescent dark state. Stochastically, a small, optically resolvable subset of fluorophores is reactivated, excited, and their emitted light is captured. By precisely localizing the center of the emission from each single molecule over thousands of frames, a super-resolved image is reconstructed.
This compound in dSTORM: DY-680 and its analogs can be effectively used in dSTORM.[7][8][9] In the presence of a specific imaging buffer containing a reducing agent, the dye can be induced to "blink," reversibly transitioning between a fluorescent "on" state and a long-lived dark "off" state. The high photon output and photostability of DY-680 contribute to a higher localization precision.
Stimulated Emission Depletion (STED) Microscopy
Principle: STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. This is accomplished by overlaying the diffraction-limited excitation laser spot with a donut-shaped depletion laser beam of a longer wavelength. The depletion laser forces excited fluorophores back to the ground state via stimulated emission, effectively silencing them. Only the fluorophores at the central zero-intensity region of the depletion beam can fluoresce, resulting in a smaller effective emission spot and thus higher resolution.
This compound in STED: The photostability of DY-680 makes it a suitable candidate for STED microscopy.[10] To be effective in STED, a fluorophore must be able to withstand the high laser power of the depletion laser without significant photobleaching. The emission spectrum of DY-680 is well-suited for depletion with commonly available STED lasers (e.g., 775 nm).[10]
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the labeling of an IgG antibody. For other proteins, the protocol may require optimization.
Materials:
-
This compound
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography column)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
In a reaction tube, combine the antibody solution with 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.
-
Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 5-10 is a good starting point for optimization.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling efficiency.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm).
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:
-
A_dye is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye.
-
CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for this class of dyes).
-
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing. Protect from light.
-
Protocol 2: Sample Preparation for dSTORM Imaging
Materials:
-
Cells grown on high-precision coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DY-680-labeled primary or secondary antibody
-
dSTORM imaging buffer
dSTORM Imaging Buffer Recipe (example):
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B: Buffer A with 10% (w/v) glucose
-
Glycerol/OS Buffer: 10 mM Tris (pH 8) + 50 mM NaCl
-
Oxygen Scavenging System (GLOX):
-
Glucose oxidase (e.g., 56 mg/mL in Buffer A)
-
Catalase (e.g., 3.4 mg/mL in Buffer A)
-
-
Reducing agent: 100 mM β-mercaptoethylamine (MEA) or dithiothreitol (B142953) (DTT)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on high-precision coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate the cells with the DY-680-labeled primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
If using an unlabeled primary antibody, wash three times with PBS and then incubate with a DY-680-labeled secondary antibody for 1 hour at room temperature.
-
Wash the cells extensively with PBS.
-
-
Mounting for dSTORM:
-
Assemble the coverslip onto a microscope slide with a small amount of dSTORM imaging buffer.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and oxygen entry.
-
-
dSTORM Imaging:
-
Image the sample on a dSTORM-capable microscope.
-
Use a high laser power at ~647 nm to induce photoswitching of the DY-680 dye.
-
A lower power 405 nm laser can be used to facilitate the reactivation of the fluorophores from the dark state.
-
Acquire a large number of frames (typically 10,000-100,000) to ensure sufficient sampling of single-molecule events.
-
Protocol 3: Sample Preparation for STED Imaging
Materials:
-
Same as for dSTORM sample preparation, but a specific STED imaging buffer is not required. A high-quality antifade mounting medium is recommended.
Procedure:
-
Cell Culture, Fixation, Permeabilization, Blocking, and Immunostaining:
-
Follow steps 1-3 from the dSTORM sample preparation protocol. It is crucial to achieve a high labeling density for STED microscopy to resolve fine structures.
-
-
Mounting for STED:
-
Mount the coverslip onto a microscope slide using a mounting medium with a refractive index optimized for the objective lens (e.g., n = 1.518 for oil immersion objectives). Antifade reagents are highly recommended to minimize photobleaching.
-
-
STED Imaging:
-
Image the sample on a STED microscope.
-
Use an excitation laser at ~640 nm to excite the DY-680 dye.
-
Use a depletion laser with a wavelength in the far-red, such as 775 nm, to de-excite the fluorophores at the periphery of the excitation spot.
-
Adjust the power of the depletion laser to achieve the desired resolution. Higher depletion power generally leads to higher resolution but also increases the risk of photobleaching.
-
Visualizations
Caption: General workflow for labeling antibodies with this compound.
Caption: Principle of dSTORM super-resolution microscopy.
Caption: Principle of STED super-resolution microscopy.
References
- 1. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. DY-680 [dyomics.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Alexa Fluor 680 Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
Troubleshooting & Optimization
DY-680-NHS Ester Labeling: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low labeling efficiency with DY-680-NHS ester. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and therefore less reactive.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][4] For many applications, a pH of 8.3-8.5 is considered optimal.[2][3]
Q2: Which buffers are recommended for the labeling reaction, and which should be avoided?
The choice of buffer is critical for a successful labeling reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, borate, and HEPES buffers are all suitable for NHS ester labeling reactions, provided they are within the optimal pH range of 7.2-8.5.[1][2][4] A commonly recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[2][3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[1][2] These buffers will compete with the target protein for reaction with the this compound, leading to significantly reduced labeling efficiency.[1][5] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[2]
Q3: My this compound is not dissolving well in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters, including some cyanine (B1664457) dyes, have poor water solubility.[2][4] To overcome this, the this compound should first be dissolved in a small amount of a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][6] This stock solution can then be added to the aqueous protein solution. It is crucial to use high-quality, anhydrous solvents, as moisture can hydrolyze the NHS ester and any amine impurities in the DMF can react with it.[2][3]
Q4: How does the protein concentration affect labeling efficiency?
Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction of the NHS ester in the aqueous buffer.[1][4] It is recommended to use a protein concentration of at least 2 mg/mL to favor the reaction between the protein's primary amines and the dye.[1][6]
Q5: What is the recommended molar excess of this compound to protein?
The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the dye.[7] However, this may need to be optimized. Insufficient molar excess can result in low labeling, while excessive amounts can lead to over-labeling, which might cause protein precipitation or fluorescence quenching.[5]
Troubleshooting Low Labeling Efficiency
If you are experiencing low labeling efficiency with your this compound, systematically work through the following potential causes and solutions.
Issue 1: Suboptimal Reaction Conditions
The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
| Parameter | Recommended Range/Condition | Troubleshooting Action |
| pH | 7.2 - 8.5 (Optimal: 8.3)[1][2][3] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust if necessary. |
| Temperature | Room temperature or 4°C[1][4] | If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. For slower reactions, a longer incubation at room temperature may be beneficial.[1] |
| Incubation Time | 0.5 - 4 hours[1][4] | Optimize the incubation time for your specific protein. |
Issue 2: Incompatible Buffer Composition
As mentioned in the FAQs, the presence of primary amines in the buffer is a common cause of labeling failure.
| Buffer Component | Issue | Troubleshooting Action |
| Tris, Glycine, etc. | Compete with the protein for reaction with the NHS ester.[1][2] | If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, bicarbonate) using dialysis or a desalting column before labeling.[1] |
| Sodium Azide | Low concentrations (≤ 3 mM) generally do not interfere.[4][8] | If using higher concentrations, consider removing it prior to labeling. |
| Glycerol (B35011) | Concentrations of 20-50% can reduce labeling efficiency.[8][9] | If possible, reduce the glycerol concentration in the protein sample before labeling. |
Issue 3: Reagent Quality and Handling
The stability of the this compound is critical for a successful reaction.
| Issue | Cause | Troubleshooting Action |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive and can hydrolyze over time, especially in solution.[4] | Always use freshly prepared dye stock solutions in anhydrous DMSO or DMF.[7] Store the solid this compound protected from light and moisture at -20°C.[10][11] |
| Contaminated Solvent | Water or amine impurities in DMSO or DMF can inactivate the NHS ester.[2] | Use high-quality, anhydrous, amine-free solvents. |
Issue 4: Protein-Specific Factors
The properties of your target protein can also influence the outcome of the labeling reaction.
| Issue | Cause | Troubleshooting Action |
| Inaccessible Amines | The primary amines (N-terminus and lysine (B10760008) residues) on the protein surface may be sterically hindered.[1] | If structural information is available, assess the accessibility of lysine residues. Consider denaturing the protein if its native conformation is not required for downstream applications. |
| Protein Impurities | Other amine-containing molecules in an impure protein sample can compete for the dye.[1] | Use highly purified protein for your labeling reactions. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[1][6] If necessary, perform a buffer exchange.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6]
-
Labeling Reaction: Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[6][11]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM.[5]
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture over a desalting column or through dialysis.[5][6]
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the molar ratio of dye to protein and is a critical measure of labeling efficiency. This can be determined using spectrophotometry.
Procedure:
-
Purify the Labeled Protein: It is essential to remove all non-conjugated dye before measuring absorbance.[12]
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A_prot) and at the absorbance maximum for DY-680 (approximately 680-690 nm, A_dye).
-
Calculate DOL: Use the following formula:
Where:
-
A_prot: Absorbance at 280 nm.
-
A_dye: Absorbance at the dye's maximum wavelength.
-
CF: Correction factor (A_280 / A_max of the free dye).
-
ε_prot: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of DY-680 at its maximum wavelength.
-
Visualizations
Caption: A logical workflow for troubleshooting low this compound labeling efficiency.
Caption: Chemical reaction of an NHS ester with a primary amine and the competing hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
How to reduce background fluorescence with DY-680-NHS ester
Welcome to the technical support center for DY-680-NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation. The two primary sources of high background are autofluorescence from the biological sample itself and non-specific binding of the fluorescent dye.
Issue 1: High Background Across the Entire Sample (Autofluorescence)
If you observe a diffuse, widespread fluorescence signal even in your unstained control samples, you are likely dealing with autofluorescence. This is the natural emission of light by biological materials like collagen, elastin, and red blood cells, or it can be induced by certain fixatives.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Aldehyde-Based Fixation | Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2][3][4] Consider using a lower concentration of the fixative or reducing the fixation time. Alternatively, switch to an organic solvent-based fixative such as ice-cold methanol (B129727) or ethanol.[3] If aldehyde fixation is necessary, perfusion with phosphate-buffered saline (PBS) before fixation can help by removing red blood cells, a major source of autofluorescence.[5] |
| Endogenous Fluorophores | Tissues rich in collagen, elastin, or lipofuscin are prone to high autofluorescence.[2][4] While DY-680 is in the near-infrared (NIR) spectrum where autofluorescence is naturally lower, residual background can still be an issue.[3][5] |
| Inadequate Quenching | If autofluorescence persists after optimizing fixation, chemical quenching may be necessary. |
Chemical Treatments to Quench Autofluorescence
| Treatment | Target | Protocol | Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Prepare a fresh solution of 0.1-1 mg/mL NaBH₄ in PBS. Treat the fixed sample for 10-30 minutes at room temperature.[5] | Effective for background caused by glutaraldehyde and formaldehyde fixation.[3][5] Results can be variable, and it may damage tissue or affect antigenicity.[5] |
| Commercial Quenching Agents | Broad-spectrum autofluorescence | Follow the manufacturer's protocol for reagents like TrueBlack® or Sudan Black B. These are often applied after staining and before mounting.[2][6] | Sudan Black B can be effective for lipofuscin-based autofluorescence in the red and green channels but may introduce its own background in the far-red spectrum.[2] |
Issue 2: Speckled or Patchy Non-Specific Staining
This type of background is often due to the this compound conjugate binding to unintended sites in your sample. This can be caused by improper blocking, excessive dye concentration, or insufficient washing.[7][8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inadequate Blocking | The blocking step is critical for saturating non-specific binding sites before the primary antibody or dye conjugate is added.[6] Increase the blocking time (e.g., 1 hour at room temperature) and ensure complete coverage of the sample. | | Incorrect Blocking Agent | The choice of blocking agent can significantly impact background. See the "Comparison of Common Blocking Agents" table below for options. | | Dye Concentration Too High | An excessive concentration of the DY-680 conjugate will lead to increased non-specific binding.[6] Perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio. | | Insufficient Washing | Inadequate washing will not effectively remove unbound or weakly bound dye conjugates. Increase the number of wash steps (e.g., 3-4 washes) and the duration of each wash (e.g., 5-10 minutes).[6][8] Including a mild non-ionic detergent like 0.1-0.3% Tween 20™ or Triton X-100™ in your wash buffer can also help reduce non-specific hydrophobic interactions.[6] | | Hydrophobic Interactions | The dye or protein conjugate may have hydrophobic properties, leading to non-specific binding. Adding a small amount of a non-ionic detergent to the antibody dilution and wash buffers can mitigate this issue.[6] |
Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, compatible with avidin-biotin systems and phosphoprotein detection.[9] | May not be sufficient for all systems. Not recommended if using anti-goat secondary antibodies.[9] |
| Normal Serum | 5-10% (v/v) | Very effective.[6] Use serum from the species in which the secondary antibody was raised to prevent cross-reactivity. | More expensive. Can contain endogenous antibodies that may cross-react.[6] |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available.[9] | Not recommended for detecting phosphorylated proteins or for use with avidin-biotin systems due to endogenous biotin.[9] Can cross-react with anti-goat secondary antibodies.[9] |
| Commercial/Protein-Free Buffers | Ready-to-use | High consistency, long shelf-life. Protein-free options eliminate cross-reactivity with antibodies.[9] | More expensive than homemade solutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for near-infrared imaging?
This compound is a fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester group.[10][11] This group readily reacts with primary amines (-NH₂) on proteins and other molecules to form a stable covalent bond.[12][13][14] DY-680 is used for near-infrared (NIR) imaging because its excitation and emission properties (approx. 690 nm/709 nm) fall within the NIR window (700-900 nm).[10][11] Biological tissues have significantly lower autofluorescence in this spectral region, which helps to increase the signal-to-background ratio.[5][15]
Q2: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[14][16] At a lower pH, the amine group is protonated and less reactive. At a higher pH, the NHS ester is more susceptible to hydrolysis, which deactivates it.[14][17]
Q3: Which buffers should I avoid during the labeling reaction?
You must avoid any buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester.[17][18] Common amine-containing buffers include Tris (tris(hydroxymethyl)aminomethane) and glycine. Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES for the labeling reaction.[6][17]
Q4: How can I remove unreacted this compound after labeling my protein?
It is crucial to remove any unreacted dye to prevent it from causing non-specific background staining in your subsequent experiments. This can be achieved through dialysis, size-exclusion chromatography (e.g., desalting columns), or spin columns designed for dye removal.[18][19]
Q5: My signal is weak even though the background is low. What can I do?
If your signal is weak, you may need to optimize the labeling reaction to increase the degree of labeling (dye-to-protein ratio). DY-680 can be attached to proteins at high molar ratios without significant self-quenching.[12][20] You can try increasing the molar excess of the this compound during the labeling reaction. Additionally, ensure your imaging system is properly configured for the excitation and emission wavelengths of DY-680.
Q6: Can I use imaging techniques to reduce background fluorescence?
Yes, advanced imaging techniques can help separate your specific signal from background autofluorescence. Spectral unmixing is a powerful computational method that uses the unique emission spectrum of your dye and the background to separate them into distinct channels.[5] This requires a spectral imaging system capable of capturing images at multiple emission wavelengths.
Experimental Protocols & Visualizations
Protocol: General Protein Labeling with this compound
This protocol provides a general framework for conjugating this compound to a protein, such as an antibody.
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[17][21]
-
Immediately before use, dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[14]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[18]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or a spin column with an appropriate molecular weight cutoff (e.g., ≥10K).[18]
-
-
Storage:
-
Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Conceptual Workflow: Reducing Non-Specific Binding
This diagram illustrates the principle behind using blocking agents to prevent non-specific binding of fluorescently labeled antibodies.
References
- 1. Near Infrared-Emitting Bioprobes for Low-Autofluorescence Imaging Techniques | springerprofessional.de [springerprofessional.de]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fluidic.com [fluidic.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. assets.fishersci.com [assets.fishersci.com]
DY-680-NHS Ester Technical Support Center
Welcome to the technical support center for DY-680-NHS ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome signal quenching and other common issues encountered during your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive, hydrophilic fluorescent dye.[1][2] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable, covalent amide bond.[3][4] It is widely used to label antibodies and other proteins for applications like Western blotting, microscopy, and flow cytometry.[1] Its fluorescence spectrum has an excitation maximum around 690 nm and an emission maximum at approximately 709 nm.[1][2]
Q2: What is fluorescence quenching and why is my signal weak?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. A weak signal from your DY-680-labeled conjugate can stem from two primary issues: inefficient labeling or quenching of the attached dye.
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Inefficient Labeling: This occurs when too few dye molecules attach to your target protein, resulting in a low Degree of Labeling (DOL). Common causes include hydrolysis of the NHS ester before it can react or suboptimal reaction conditions.
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Signal Quenching: This happens when the attached dye molecules are unable to fluoresce efficiently. A primary cause is self-quenching, where dye molecules are positioned too closely to one another on the protein, often due to an excessively high DOL.[5][6] This proximity can lead to the fluorescence emission from one dye molecule being absorbed by a neighboring one.[6]
Q3: What is the Degree of Labeling (DOL) and why is it critical?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[6][7][8] It is a critical parameter because:
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A DOL that is too high can lead to signal loss due to self-quenching, decreased conjugate solubility, and potential loss of the protein's biological activity.[5][6][9]
Accurately determining the DOL is essential for optimizing your experiments and ensuring consistent results.[5] For antibodies, a typical target DOL range is between 2 and 10, though the optimal value is specific to the dye and protein.[5]
Troubleshooting Guide: Signal Quenching Issues
If you are experiencing a weak or absent signal from your DY-680 conjugate, follow this troubleshooting workflow to identify and resolve the issue.
// Node Definitions start [label="Start: Weak or No Signal", fillcolor="#FBBC05", fontcolor="#202124"]; check_dol [label="Step 1: Determine DOL\n(See Protocol 2)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dol_low [label="DOL is Low\n(< 2.0)", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; dol_high [label="DOL is High\n(e.g., > 10 for Ab)", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; dol_ok [label="DOL is Optimal\n(e.g., 3-8 for Ab)", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Low DOL Path hydrolysis [label="Cause: Inefficient Labeling\n- NHS Ester Hydrolysis\n- Suboptimal Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_hydrolysis [label="Solution:\n1. Use fresh, anhydrous DMSO/DMF.\n2. Equilibrate dye vial to RT before opening.\n3. Check buffer pH is 8.0-9.0.\n4. Avoid amine-containing buffers (Tris, Glycine).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// High DOL Path quenching [label="Cause: Self-Quenching\n- Over-labeling\n- Protein Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_quenching [label="Solution:\n1. Reduce Dye:Protein molar ratio in labeling reaction.\n2. Decrease reaction time.\n3. Re-purify conjugate to remove aggregates.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Optimal DOL Path imaging_issue [label="Cause: Imaging Problem\n- Incorrect filter sets\n- Buffer interference (e.g., Tryptophan)\n- Photobleaching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_imaging [label="Solution:\n1. Verify excitation/emission filters for DY-680 (690/709 nm).\n2. Use fresh imaging buffer.\n3. Minimize light exposure.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_dol; check_dol -> dol_low [label="Low"]; check_dol -> dol_high [label="High"]; check_dol -> dol_ok [label="Optimal"];
dol_low -> hydrolysis; hydrolysis -> fix_hydrolysis;
dol_high -> quenching; quenching -> fix_quenching;
dol_ok -> imaging_issue; imaging_issue -> fix_imaging; } }
Caption: Troubleshooting workflow for this compound signal issues.
Understanding the Mechanisms
NHS Ester Labeling Reaction & Hydrolysis
The desired reaction is the formation of a stable amide bond between the this compound and a primary amine on the target protein. However, the NHS ester is highly susceptible to hydrolysis, a competing reaction with water that renders the dye inactive.
Caption: The desired amine reaction vs. competing hydrolysis of NHS ester.
Self-Quenching Mechanism
When the DOL is too high, fluorophores on the protein surface are brought into close proximity. This can lead to self-quenching, where the energy from an excited dye is transferred to a nearby dye molecule instead of being emitted as light, thus reducing the overall signal.
Caption: Comparison of optimal labeling vs. self-quenching from over-labeling.
Data & Reaction Parameters
Successful labeling depends on carefully controlling reaction conditions. The table below summarizes key parameters for this compound conjugations.
| Parameter | Recommended Condition | Issue if Deviated |
| Reaction pH | 8.0 - 9.0[3][10][11][12] | < 7.5: Very slow reaction rate due to protonated amines.[12] > 9.0: Rapid hydrolysis of NHS ester, reducing labeling efficiency.[3][13][14] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate.[3][10][15][16] | Buffers with primary amines (Tris, Glycine) will compete with the target protein, drastically lowering labeling efficiency.[3][9][15] |
| Dye Solvent | Anhydrous (dry) DMSO or DMF.[4][10][11][15][17] | Presence of water in the solvent will hydrolyze the NHS ester before it can be added to the reaction.[4][17] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 (starting point for optimization). | Too Low: Results in low DOL. Too High: Can lead to over-labeling, quenching, and precipitation.[6] |
| Protein Concentration | 1 - 10 mg/mL.[10][15] | Higher protein concentration generally leads to more efficient labeling.[15] |
| Reaction Time | 1 - 2 hours at room temperature.[11][18] | Longer times may increase DOL but also risk protein degradation or increased hydrolysis. |
Experimental Protocols
Protocol 1: Standard Labeling of an Antibody with this compound
This protocol describes a general procedure for labeling 1 mg of an IgG antibody. Optimization may be required.
A. Materials Required:
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1 mg IgG antibody in an amine-free buffer (e.g., PBS).
-
This compound.
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Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.
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Anhydrous DMSO or DMF.
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Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[5][15]
B. Procedure:
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Prepare the Antibody: Adjust the antibody concentration to 2-5 mg/mL in PBS. Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to ~8.3.[19][16] Ensure the antibody solution is free from preservatives like sodium azide (B81097) or stabilizing proteins like BSA, as these interfere with the reaction.[19][17]
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Prepare the Dye: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][15][17] Prepare a 10 mg/mL stock solution in anhydrous DMSO.[19]
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Calculate Dye Amount: Determine the volume of dye stock needed for a 10:1 molar ratio.
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Moles of Antibody = (1 mg) / (150,000 g/mol ) = 6.67 nmol
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Moles of Dye Needed = 6.67 nmol * 10 = 66.7 nmol
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(Assuming DY-680 MW ≈ 1000 g/mol ) Mass of Dye = 66.7 nmol * 1000 ng/nmol = 66.7 µg
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Volume of Dye Stock = (66.7 µg) / (10 mg/mL) = 6.67 µL
-
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Labeling Reaction: While gently stirring, add the calculated volume of this compound stock solution to the antibody solution.[16]
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Incubation: Protect the reaction from light and incubate for 1 hour at room temperature with gentle stirring.[19][18]
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Purification: Separate the labeled antibody from unreacted dye using a gel filtration column or dialysis against PBS.[5][6] This step is crucial for accurate DOL measurement and to remove quenching contaminants.[5]
Protocol 2: Determining the Degree of Labeling (DOL)
A. Materials Required:
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Purified DY-680-protein conjugate from Protocol 1.
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UV-Vis Spectrophotometer.
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Quartz cuvettes.
B. Information Needed:
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Molar extinction coefficient (ε) of DY-680 at its λmax (~690 nm): ~140,000 M⁻¹cm⁻¹ [4]
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Molar extinction coefficient (ε) of your protein at 280 nm (for IgG: ~210,000 M⁻¹cm⁻¹).[5]
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Correction Factor (CF) for DY-680 at 280 nm (A₂₈₀ / Aₘₐₓ): ~0.32 [16]
C. Procedure:
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Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~690 nm (Aₘₐₓ). Dilute the sample if necessary to keep the absorbance within the linear range of the spectrophotometer (typically < 2.0).[5][6]
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Calculate the molar concentration of the dye:
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Dye Conc. (M) = Aₘₐₓ / (ε_dye × path length)
-
-
Calculate the molar concentration of the protein:
-
Calculate the DOL:
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DOL = Dye Concentration / Protein Concentration
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. tocris.com [tocris.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
Solving solubility issues with DY-680-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with DY-680-NHS ester, with a particular focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bright, near-infrared fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This amine-reactive group allows for the covalent labeling of proteins, antibodies, and other molecules containing primary amines.[2][3] It is commonly used in various applications, including Western blotting, microscopy, flow cytometry, and in vivo imaging.[1][2]
Q2: What are the storage and handling recommendations for this compound?
This compound is sensitive to moisture and light. It should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent hydrolysis of the NHS ester.[4] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[4]
Q3: In what solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[2][5] While it is described as a hydrophilic and water-soluble dye, it is common practice to first dissolve it in a small amount of anhydrous DMSO or DMF before adding it to your aqueous reaction buffer.[6][7][8][9]
Q4: What buffers are compatible with this compound conjugation?
It is crucial to use amine-free buffers for the conjugation reaction, as primary amines will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer, typically at a pH of 8.3-8.5 for optimal labeling.[7][8][9] Buffers containing Tris or glycine (B1666218) are not recommended.
Q5: How quickly does the NHS ester hydrolyze?
The NHS ester group is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing as the pH rises. At pH 7 and 0°C, the half-life of an NHS ester is several hours, but at pH 8.6 and 4°C, it can be as short as 10 minutes.[10][11] Therefore, it is essential to use freshly prepared solutions of this compound for your experiments.
Troubleshooting Guide
Issue 1: this compound is difficult to dissolve.
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Observation: The lyophilized powder does not readily go into solution in the reaction buffer.
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Cause: this compound, like many NHS esters, can have limited solubility directly in aqueous buffers.
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Solution:
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Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.[8][9]
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Vortex the solution until the dye is completely dissolved.
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Add the required volume of the dye stock solution to your protein solution in the reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[8]
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Issue 2: Precipitate forms after adding this compound to the protein solution.
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Observation: The solution becomes cloudy or a visible precipitate forms immediately after adding the dissolved dye.
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Cause:
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High Dye-to-Protein Ratio: Excessive labeling can alter the protein's surface properties, leading to aggregation and precipitation.[12]
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Solvent Shock: Adding a large volume of organic solvent (DMSO or DMF) containing the dye to the aqueous protein solution can cause the protein to precipitate.
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Low Protein Solubility: The protein itself may have low solubility under the labeling conditions.
-
-
Solution:
-
Optimize Dye-to-Protein Ratio: Perform a titration experiment with varying molar ratios of dye to protein to find the optimal ratio that provides sufficient labeling without causing precipitation. Start with a lower molar excess of the dye.
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Minimize Organic Solvent: Use a more concentrated stock solution of the dye to minimize the volume of organic solvent added to the reaction.
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Stepwise Addition: Add the dye stock solution to the protein solution slowly and incrementally while gently vortexing.
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Increase Reaction Volume: Diluting the reaction mixture with more buffer can sometimes help to keep the protein and the conjugate soluble.
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Issue 3: Low labeling efficiency.
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Observation: The degree of labeling (DOL) is lower than expected.
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Cause:
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Hydrolysis of NHS Ester: The NHS ester may have hydrolyzed due to moisture or prolonged exposure to aqueous buffer before reacting with the protein.
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Incorrect Buffer pH: The pH of the reaction buffer may be too low, leading to protonation of the primary amines on the protein and reduced reactivity.
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Presence of Competing Amines: The protein sample or buffer may contain contaminating primary amines (e.g., Tris, glycine).
-
-
Solution:
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Use Anhydrous Solvents and Fresh Solutions: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Do not store the dye in solution for extended periods.
-
Optimize Buffer pH: Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal labeling.
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended labeling buffer (e.g., PBS or sodium bicarbonate) before adding the dye.
-
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | Good | Recommended for preparing concentrated stock solutions. |
| DMF | Good | An alternative to DMSO for preparing stock solutions. |
| Water | Low to Moderate | Direct dissolution in aqueous buffers can be challenging. |
| Methanol | Soluble | Generally soluble, but less commonly used for stock solutions in bioconjugation. |
| Ethanol | Soluble | Generally soluble, but less commonly used for stock solutions in bioconjugation. |
Note: "Good" indicates that concentrations of 1-10 mg/mL are typically achievable. "Low to Moderate" suggests that achieving high concentrations directly in water is difficult and may lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of this compound to warm to room temperature before opening.
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Add a small volume of anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mg/mL. For example, add 100 µL of solvent to 1 mg of the dye for a 10 mg/mL stock solution.
-
Vortex thoroughly until all the dye is completely dissolved.
-
This stock solution should be used immediately.
Protocol 2: General Protein Labeling with this compound
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Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Calculate Dye Amount: Determine the volume of the this compound stock solution needed to achieve the desired molar excess for your labeling reaction.
-
Labeling Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove the unreacted dye and byproducts using a desalting column, dialysis, or other suitable chromatography method.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~680 nm (for dye concentration).
Visualizations
Caption: A flowchart illustrating the key steps in a typical protein labeling experiment using this compound.
Caption: A decision-making diagram for troubleshooting precipitation issues during the labeling reaction with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DY-680 [dyomics.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
DY-680-NHS ester stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of DY-680-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and light. To ensure its stability and reactivity, it should be stored at -20°C in a desiccated environment, protected from light.[1][2][3][4][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[5][6][7]
Q2: What is the shelf life of this compound?
When stored properly at -20°C, protected from light and moisture, the solid form of this compound is stable for an extended period. For specific expiration dates, please refer to the Certificate of Analysis provided with the product.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[2][5][8] The concentration of the stock solution typically ranges from 1 to 10 mg/mL.[5][6][9] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for up to two weeks, protected from light and moisture.[9] Aqueous solutions of the NHS ester are not recommended for storage due to rapid hydrolysis.[5][6][7]
Q4: What is the stability of this compound in aqueous solutions?
This compound, like other N-hydroxysuccinimidyl esters, is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis significantly increases, competing with the desired labeling reaction with primary amines.[10][11] The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 8.6.[10][12] Therefore, it is crucial to use the dye immediately after preparing the reaction mixture.
Q5: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][8] While the parent dye may have some water solubility, the NHS ester form should be dissolved in anhydrous organic solvents for optimal stability and reactivity in labeling reactions.[2][13][14]
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Hydrolyzed NHS ester: The dye was exposed to moisture or stored improperly. | Use a fresh vial of dye. Ensure proper storage at -20°C with desiccant. Allow the vial to warm to room temperature before opening. Prepare dye solutions in anhydrous DMSO or DMF immediately before use.[5][6][7] |
| Incorrect buffer composition: The labeling buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for the dye.[5][6][11] | Use a primary amine-free buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer at a pH of 8.0-9.0 for the labeling reaction.[6][11] | |
| Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated primary amines that are not reactive. | Adjust the pH of the labeling buffer to the optimal range of 8.0-9.0 to ensure the primary amines on the target molecule are deprotonated and available for reaction.[11] | |
| Insufficient dye concentration: The molar ratio of dye to the target molecule is too low. | Increase the molar excess of this compound in the labeling reaction. A 5- to 20-fold molar excess is a common starting point.[15] | |
| Protein Precipitation during or after Labeling | High Degree of Labeling (DOL): Over-labeling can alter the solubility of the protein. | Reduce the molar ratio of dye to protein in the labeling reaction. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[15] |
| Solvent effect: A high concentration of organic solvent (from the dye stock solution) may denature the protein. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| Low Fluorescence Signal of the Conjugate | Low DOL: Insufficient incorporation of the dye. | Refer to the troubleshooting steps for "Low Degree of Labeling." |
| Self-quenching: The DOL is too high, leading to fluorescence quenching. | Optimize the labeling reaction to achieve a lower DOL.[2][15] | |
| Photobleaching: The conjugate has been exposed to excessive light. | Store the final conjugate protected from light. Use antifade reagents in imaging applications. |
Experimental Protocols
Protocol: Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
1. Preparation of Protein Solution:
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Dissolve the protein to be labeled in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5][6]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
2. Preparation of Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][6][15] Vortex to ensure complete dissolution.
3. Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar dye-to-protein ratio (a 10- to 20-fold molar excess is a good starting point).
-
While gently stirring the protein solution, add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
4. Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4][11]
-
The first colored fraction to elute is the labeled protein conjugate.
5. Storage of the Conjugate:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4][6] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and aliquoting to avoid repeated freeze-thaw cycles.
Visual Guides
Caption: Hydrolysis pathway of this compound in the presence of water.
References
- 1. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. DY-680 [dyomics.com]
- 9. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. abpbio.com [abpbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
How to avoid aggregation of DY-680-NHS ester labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation of proteins labeled with DY-680-NHS ester.
Troubleshooting Guide: Preventing Aggregation of this compound Labeled Proteins
Visible precipitation, cloudiness, or difficulty in handling the labeled protein solution are common indicators of aggregation. This guide provides a systematic approach to troubleshoot and prevent this issue.
dot
Caption: A flowchart outlining the steps to diagnose and resolve protein aggregation issues during labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitation During/After Labeling | High Dye-to-Protein Ratio: Excessive labeling can increase the hydrophobicity of the protein surface, leading to aggregation.[1] | Optimize the dye-to-protein molar ratio. Start with a lower ratio (e.g., 3:1 to 5:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation. |
| Suboptimal Buffer pH: The pH of the reaction buffer affects both the reactivity of the NHS ester and the stability of the protein.[2][3] | Maintain the pH of the labeling buffer between 8.3 and 8.5. This range is optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis of the ester.[2][4] Use non-amine-containing buffers like sodium bicarbonate or phosphate (B84403) buffer.[2][3] | |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[5] | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after purification.[5][6] | |
| Hydrophobic Nature of the Dye: Although DY-680 is described as hydrophilic, cyanine (B1664457) dyes can have hydrophobic properties that contribute to aggregation.[6] | While DY-680 is a good choice for its hydrophilicity[7][8], if aggregation persists, consider alternative hydrophilic dyes. Ensure the dye is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the protein solution.[2] | |
| Increased Aggregates Detected by Analytical Methods (e.g., SEC, DLS) | Formation of Soluble Aggregates: Not all aggregates will precipitate. Soluble oligomers and larger aggregates can remain in solution.[9] | Immediate purification after labeling is crucial. Size-exclusion chromatography (SEC) is effective at removing both free dye and soluble protein aggregates.[6] |
| Presence of Unreacted Dye: Free dye in the solution can sometimes contribute to the appearance of aggregation or interfere with downstream applications. | Thoroughly purify the labeled protein. Besides SEC, other methods like dialysis or the use of desalting columns can be employed to remove unreacted dye.[10] | |
| Loss of Labeled Protein During Purification | Adsorption to Chromatography Media: Aggregated protein can stick to the surfaces of chromatography columns. | Optimize the purification buffer. The inclusion of non-ionic detergents (e.g., Tween-20 at low concentrations) or other stabilizing excipients can help prevent non-specific binding and aggregation during purification.[5] |
| Precipitation on the Column: Changes in buffer conditions during chromatography can induce aggregation. | Ensure the composition of the elution buffer is compatible with the stability of the labeled protein. A gradual change in buffer conditions (gradient elution) may be gentler than a step-wise change. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein ratio for labeling with this compound?
The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A good starting point is a 5:1 to 10:1 molar excess of dye to protein.[10][11] Over-labeling can lead to aggregation and potential loss of protein activity.[1] It is recommended to perform a titration experiment to find the ratio that yields the desired degree of labeling without causing precipitation.
Q2: What is the best buffer to use for labeling with this compound?
A non-amine-containing buffer with a pH between 8.3 and 8.5 is recommended.[2][3] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[2][3] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[2]
Q3: How should I dissolve the this compound?
This compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[10][2] It is crucial to use high-quality, amine-free solvents to prevent hydrolysis of the NHS ester. The dye stock solution should be added to the protein solution while gently stirring. The final concentration of the organic solvent in the reaction mixture should be kept low (typically less than 10%) to avoid denaturing the protein.[11]
Q4: Can I do anything to my protein solution before labeling to prevent aggregation?
Yes. Ensure your protein solution is clear and free of any pre-existing aggregates by centrifuging or filtering it through a 0.22 µm filter before starting the labeling reaction.[6] The protein should be in a suitable buffer at a concentration that is known to be stable.
Q5: What are some additives I can include in my buffer to prevent aggregation?
Several additives can help stabilize proteins and prevent aggregation during and after labeling. The effectiveness of these additives is protein-specific.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[5] |
| Sucrose | 0.25-1 M | A cryoprotectant that can also stabilize proteins in solution.[6] |
| Arginine | 50-500 mM | Suppresses protein aggregation and increases solubility.[9] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[5] |
| Sodium Chloride (NaCl) | 50-150 mM | Can help to screen electrostatic interactions that may lead to aggregation.[6] |
Q6: How can I remove aggregates after the labeling reaction?
Post-labeling purification is critical for removing aggregates.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating labeled protein monomers from aggregates and unreacted dye.[6][12]
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on charge, which may be altered in aggregated forms.[12][13]
-
Hydrophobic Interaction Chromatography (HIC): Since aggregation is often driven by hydrophobic interactions, HIC can be a powerful tool for removing aggregates, which are typically more hydrophobic than the monomeric protein.[12][13]
dot
Caption: A workflow illustrating the recommended purification steps to isolate monomeric labeled protein.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol provides a starting point for labeling proteins with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column or a size-exclusion chromatography column)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the labeling buffer at a concentration of 1-2 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., start with a 10-fold molar excess).
-
Slowly add the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and potential aggregates using a desalting column or size-exclusion chromatography.
-
The first colored fraction to elute is typically the labeled protein.
-
Protocol for Assessing Protein Aggregation by Size-Exclusion Chromatography (SEC)
Materials:
-
Labeled protein sample
-
SEC column appropriate for the size of the protein
-
SEC mobile phase (e.g., PBS)
-
HPLC or FPLC system with a UV-Vis detector
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the Sample: Inject a suitable volume of the labeled protein sample onto the column.
-
Monitor Elution: Monitor the elution profile at 280 nm (for protein) and the absorbance maximum of DY-680 (approximately 690 nm).
-
Analyze the Chromatogram:
-
The main peak corresponds to the monomeric labeled protein.
-
Any earlier eluting peaks are indicative of aggregates.
-
Later eluting peaks correspond to the free dye.
-
Integrate the peak areas to quantify the percentage of monomer, aggregate, and free dye.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 9. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 13. Method of aggregate removal in antibody downstream purification - Bestchrom [bestchrom.com]
Technical Support Center: Optimizing Western Blotting with DY-680-NHS Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing DY-680-NHS ester in their Western blotting experiments. Our focus is to help you optimize the critical blocking step to achieve high-quality, reproducible results with low background and strong signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the blocking step in Western blotting?
The blocking step is crucial for preventing the non-specific binding of primary and secondary antibodies to the membrane (nitrocellulose or PVDF).[1] The blocking buffer contains proteins or other molecules that occupy the sites on the membrane that could otherwise bind antibodies, leading to high background and making it difficult to interpret the results.[1]
Q2: Which type of membrane is recommended for fluorescent Western blotting with this compound?
For fluorescent Western blotting, nitrocellulose membranes are often recommended as they generally exhibit lower autofluorescence compared to PVDF membranes.[2][3][4] However, PVDF membranes can also be used but may require more stringent blocking and washing conditions to minimize background.[3][4]
Q3: Can I use milk-based blockers for fluorescent Western blotting?
While non-fat dry milk is a common and cost-effective blocking agent for chemiluminescent Western blotting, it is generally not recommended for fluorescent applications, especially when detecting phosphoproteins.[1][5][6][7] Milk contains phosphoproteins, such as casein, which can cross-react with anti-phosphoprotein antibodies, leading to high background.[1][7] Additionally, milk may contain endogenous biotin (B1667282) and glycoproteins that can interfere with detection systems.[5][6]
Q4: How can I reduce autofluorescence from the blocking buffer?
Autofluorescence from the blocking buffer can be a significant issue in fluorescent Western blotting.[8] To minimize this, it is important to choose a blocking buffer that is optimized for fluorescent applications.[9] Some commercial blocking buffers are specifically formulated to have low autofluorescence.[4][9][10] Additionally, ensuring that the membrane is thoroughly washed after the blocking step can help remove residual blocking components that may fluoresce.
Q5: How long should I incubate my membrane in the blocking buffer?
A typical blocking incubation is for 1 hour at room temperature.[11][12] However, for some antibodies or to address high background issues, an overnight incubation at 4°C can be beneficial.[1][13] It is important to optimize the blocking time for your specific antibody and antigen pair.[14]
Troubleshooting Guide
Problem: High Background
High background can obscure your specific signal and make data interpretation difficult. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[13] Optimize the concentration of the blocking agent.[13] Consider trying a different blocking buffer specifically designed for fluorescent Western blotting.[9][15] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[2][6][15] High antibody concentrations can lead to non-specific binding.[1] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[5][6][15][16] Use a wash buffer containing a detergent like Tween 20 (typically 0.05% to 0.1%).[2][5] |
| Membrane Contamination | Always handle the membrane with clean forceps and wear gloves to avoid transferring proteins or other contaminants.[2][16] Ensure that all incubation trays and equipment are clean.[16] |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If background is observed, the secondary antibody may be cross-reacting with the blocking agent or other proteins in your sample.[15] Consider using a pre-adsorbed secondary antibody. |
Problem: Weak or No Signal
A faint or absent signal can be frustrating. Consider these potential issues and solutions:
| Possible Cause | Recommended Solution |
| Low Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Increase the antibody concentration or extend the incubation time.[13][17] |
| Blocking Buffer Incompatibility | Some blocking buffers can mask the epitope of your target protein, preventing the primary antibody from binding. Try a different blocking buffer.[5][17] Diluting the primary antibody in a buffer without the blocking agent can sometimes help.[17] |
| Poor Protein Transfer | Verify that your protein of interest has been successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane before the blocking step.[2] |
| Inactive Antibody | Ensure your antibodies have been stored correctly and have not expired.[13][17] Avoid repeated freeze-thaw cycles. |
| Insufficient Antigen | Make sure you have loaded enough protein sample onto the gel for detection.[2] If the protein of interest is expressed at low levels, you may need to enrich your sample through techniques like immunoprecipitation.[2] |
Comparison of Common Blocking Buffers for Fluorescent Western Blotting
| Blocking Agent | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | - Good for phosphoprotein detection as it is low in phosphoproteins.[1]- Generally provides a good signal-to-noise ratio. | - More expensive than milk.- Can have lot-to-lot variability. | General fluorescent Western blotting, especially for phosphorylated proteins. |
| Non-fat Dry Milk | - Inexpensive and readily available.[7] | - Not recommended for phosphoprotein detection due to high casein content.[1][7]- Can contain endogenous biotin and glycoproteins that may interfere with some detection systems.[5][6]- May autofluoresce. | Not generally recommended for fluorescent Western blotting. |
| Fish Gelatin | - Contains fewer cross-reactive proteins compared to mammalian-derived blockers. | - May not be as effective at blocking as BSA or milk for all antibodies. | Applications where mammalian protein-based blockers cause high background. |
| Commercial Blocking Buffers | - Optimized for low background and high signal-to-noise in fluorescent applications.[4][9][10]- Often protein-free, reducing the risk of cross-reactivity.[7]- Consistent performance.[7] | - More expensive than homemade blockers. | Achieving the highest sensitivity and reproducibility, especially for low-abundance proteins. |
Experimental Protocols
Protocol: Optimizing Blocking Conditions for Fluorescent Western Blotting
This protocol outlines a method for systematically testing different blocking buffers to find the optimal condition for your specific primary antibody and target protein when using a fluorescent secondary antibody like one conjugated to DY-680.
-
Protein Gel Electrophoresis and Transfer:
-
Separate your protein samples using SDS-PAGE.
-
Transfer the separated proteins to a low-fluorescence nitrocellulose or PVDF membrane.
-
After transfer, wash the membrane briefly with Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).
-
-
Membrane Stripping (for Optimization):
-
Cut the membrane into several strips, ensuring each strip contains all relevant lanes (e.g., your sample, positive control, and negative control).
-
-
Blocking:
-
Place each membrane strip into a separate, clean incubation tray.
-
Add a different blocking buffer to each tray, ensuring the membrane is fully submerged. Test a range of blockers, such as 5% BSA in TBST, and a commercial fluorescent-optimized blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash each membrane strip three times for 5 minutes each with TBST (TBS with 0.1% Tween 20).
-
Dilute your primary antibody in each of the corresponding blocking buffers.
-
Incubate the membrane strips with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash each membrane strip three times for 5 minutes each with TBST.
-
Dilute your fluorescently labeled secondary antibody (e.g., anti-species IgG-DY-680) in each of the corresponding blocking buffers. Protect the antibody solution and the membrane from light from this point forward.
-
Incubate the membrane strips with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash each membrane strip four times for 5 minutes each with TBST.
-
-
Imaging:
-
Image the membrane strips using a fluorescent imaging system with the appropriate excitation and emission settings for DY-680.
-
Compare the signal intensity of your target protein and the background levels across the different blocking conditions to determine the optimal blocker.
-
Visualizations
Caption: Workflow for Fluorescent Western Blotting.
Caption: Troubleshooting Logic for High Background.
References
- 1. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Blocking Buffer for Fluorescent Western Blotting - 2BScientific [2bscientific.com]
- 4. Blocking Buffer for Fluorescent Western Blotting 10-PACK - 2BScientific [2bscientific.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advansta buffers and solutions for western blotting [products.advansta.com]
- 10. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antibodies-online.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. licorbio.com [licorbio.com]
- 17. medicalalgorithms.com [medicalalgorithms.com]
Technical Support Center: Reducing Autofluorescence in Tissue Imaging with DY-680-NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when using DY-680-NHS ester for tissue imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in tissue imaging?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1] This phenomenon can be a significant issue in fluorescence microscopy as it can mask the specific signal from your intended fluorescent probe (e.g., DY-680), leading to poor signal-to-noise ratios and difficulty in interpreting results.[2][3]
Q2: What are the common causes of autofluorescence in tissue samples?
Autofluorescence in tissue samples can arise from several sources:
-
Endogenous Molecules: Naturally occurring molecules within the tissue can fluoresce. These include:
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are known to autofluoresce, primarily in the blue and green spectral regions.[1][2][4]
-
Metabolic Co-factors: Molecules like NADH and flavins, involved in cellular metabolism, are also intrinsically fluorescent.[2][4]
-
Pigments: Lipofuscin, an age-related pigment, and heme groups in red blood cells exhibit broad fluorescence emission.[1][2][5][4]
-
-
Fixation Methods: The use of aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by creating fluorescent crosslinks with proteins.[1][6][7] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde or formaldehyde.[6]
-
Sample Processing: Heat and dehydration steps during sample preparation can increase autofluorescence, particularly in the red spectrum.[2][6]
Q3: Why is a near-infrared (NIR) dye like this compound recommended for reducing autofluorescence?
Using fluorophores that emit in the near-infrared (NIR) region of the spectrum (650-900 nm) is a highly effective strategy to combat autofluorescence.[8][9] This is because most endogenous fluorophores in tissues are excited by and emit light in the ultraviolet, blue, green, and red regions of the spectrum.[2][3] By shifting to the NIR window, you move away from the emission spectra of these interfering molecules, resulting in a significantly improved signal-to-background ratio.[9][10] DY-680, with its excitation and emission maxima around 690 nm and 709 nm respectively, falls within this advantageous NIR window.[11][12]
Q4: Can I use this compound for in vivo imaging?
Yes, near-infrared dyes like DY-680 are well-suited for in vivo small animal imaging.[13] The longer wavelengths of NIR light can penetrate deeper into tissues with less absorption and scattering compared to visible light, enabling better visualization of internal structures.[8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound for tissue imaging.
Problem 1: High background fluorescence despite using an NIR dye.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Residual Autofluorescence from Lipofuscin | Treat tissue sections with a quenching agent like Sudan Black B. | See Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching . |
| Fixation-Induced Autofluorescence | 1. Reduce fixation time.[14] 2. Use a non-aldehyde fixative if compatible with your target antigen.[15] 3. Treat with sodium borohydride (B1222165) to reduce aldehyde-induced fluorescence.[16][2] | See Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence . |
| Presence of Red Blood Cells | Perfuse the tissue with PBS prior to fixation to remove red blood cells.[2][14] | See Protocol 3: Perfusion of Tissues to Remove Red Blood Cells . |
Problem 2: Weak or no signal from this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Antibody Conjugation | 1. Ensure the conjugation buffer is free of primary amines (e.g., Tris, glycine).[17][18] 2. Verify the protein concentration and purity. 3. Optimize the dye-to-protein molar ratio. | See Protocol 4: General Protocol for Antibody Conjugation with this compound . |
| Low Antibody Concentration | Titrate the primary and/or secondary antibody concentration to find the optimal staining concentration.[19] | N/A |
| Photobleaching | Use an anti-fade mounting medium to protect the fluorophore from photobleaching during imaging.[19] | N/A |
| Incompatible Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species and is validated for the application.[19] | N/A |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
-
After the final washing step of your immunofluorescence protocol, incubate the slides in a 0.1% (w/v) Sudan Black B solution in 70% ethanol (B145695) for 10-20 minutes at room temperature.
-
Rinse the slides thoroughly with 70% ethanol to remove excess Sudan Black B.
-
Wash the slides three times with PBS or TBS for 5 minutes each.
-
Mount the coverslips with an appropriate mounting medium.
Note: Sudan Black B can introduce some background in the far-red channel, so it's crucial to have proper controls.[2]
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation and permeabilization, wash the tissue sections with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the sections in the sodium borohydride solution for three 10-minute intervals at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with the blocking and antibody incubation steps of your immunofluorescence protocol.
Note: Sodium borohydride treatment can have mixed results and should be optimized for your specific tissue and fixation protocol.[2][6]
Protocol 3: Perfusion of Tissues to Remove Red Blood Cells
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make a small incision in the right atrium.
-
Begin perfusion with ice-cold PBS at a constant flow rate until the liver and other organs appear pale, indicating the removal of blood.
-
Proceed with the fixation of the perfused tissue.
Protocol 4: General Protocol for Antibody Conjugation with this compound
-
Buffer Preparation: Prepare a conjugation buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3-9.0.[17]
-
Antibody Preparation: Dissolve the antibody to be labeled in the conjugation buffer at a concentration of 1-2.5 mg/mL.[17] If the antibody is in a buffer containing primary amines, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a calculated amount of the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10-20 fold molar excess of dye can be used.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unconjugated dye by gel filtration (e.g., Sephadex G-25) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~680 nm.
Data Presentation
Table 1: Spectral Properties of Common Endogenous Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) |
| Collagen | 300 - 450 | 300 - 450 |
| Elastin | 350 - 450 | 420 - 520[1] |
| NADH | 335 - 350 | 440 - 470[16] |
| Flavins | ~450 | ~530 |
| Lipofuscin | 345 - 490 | 460 - 670[1] |
Table 2: Properties of this compound
| Property | Value |
| Excitation Maximum | ~690 nm[11][12] |
| Emission Maximum | ~709 nm[11][12] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines |
Visualizations
Caption: Experimental workflow for tissue imaging with this compound.
Caption: Troubleshooting logic for high background autofluorescence.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. labcompare.com [labcompare.com]
- 7. Causes of Autofluorescence [visikol.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
DY-680-NHS ester signal-to-noise ratio improvement
Welcome to the technical support center for DY-680-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an amine-reactive, hydrophilic fluorescent dye.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on proteins and other molecules to form a stable covalent bond.[2] DY-680 is a near-infrared (NIR) dye with an excitation maximum around 690 nm and an emission maximum around 709 nm.[1] This makes it well-suited for applications requiring deep tissue penetration and reduced background autofluorescence, such as in vivo imaging.[3][4][5] Common applications include western blotting, microscopy, flow cytometry, and other cell-based assays.[1]
Q2: What are the key advantages of using a near-infrared (NIR) dye like DY-680?
NIR dyes offer several advantages over visible light dyes, primarily:
-
Deeper Tissue Penetration: NIR light is less absorbed and scattered by biological tissues, allowing for imaging deeper within a sample.[3][5][6]
-
Reduced Autofluorescence: Biological samples naturally fluoresce (autofluorescence), which is a major source of background noise.[7][8] This autofluorescence is significantly lower in the NIR spectrum, leading to a better signal-to-noise ratio.[3][4][9]
-
Higher Signal-to-Background Ratio (SBR): The combination of deeper penetration and lower autofluorescence results in clearer images with higher contrast.[4][5]
Q3: What storage conditions are recommended for this compound?
This compound is sensitive to moisture and light.[2][10][11][12] It should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent hydrolysis of the NHS ester.[2][10][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[2][12][14]
Q4: Can I dissolve this compound in water?
NHS esters have limited stability in aqueous solutions due to hydrolysis.[15][16] It is recommended to first dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[15][16][17] This stock solution can then be added to the aqueous reaction buffer containing the molecule to be labeled.
Troubleshooting Guides
Guide 1: Low Signal Intensity
Low fluorescence signal can be a significant issue. The following guide provides potential causes and solutions to enhance your signal.
| Potential Cause | Recommended Solution |
| Low Labeling Efficiency | - Verify Buffer pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[15][18] At lower pH, primary amines are protonated and unavailable for reaction.[15][16] - Use Amine-Free Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction. Use buffers such as PBS, HEPES, or bicarbonate.[16][18] - Optimize Dye-to-Protein Ratio: A molar excess of the dye is typically required. Start with a dye-to-protein molar ratio of 8:1 to 15:1 and optimize as needed.[14][17] - Increase Reactant Concentrations: Higher concentrations of the protein and dye can improve reaction efficiency. A protein concentration of at least 2 mg/mL is recommended.[15] |
| Inactive NHS Ester | - Use Fresh Reagent: NHS esters are moisture-sensitive and can hydrolyze over time. Use a fresh vial of the dye and prepare the stock solution immediately before use.[11][18] - Proper Storage: Ensure the dye is stored at -20°C and protected from light and moisture.[10] |
| Inaccessible Amines on Target Molecule | - Protein Structure: The primary amines on your protein may be sterically hindered.[15] If the native conformation is not essential for your downstream application, consider gentle denaturation. |
| Photobleaching | - Minimize Light Exposure: Protect the labeled conjugate from light during all steps, including storage.[10][13] - Use Antifade Reagents: When mounting samples for microscopy, use an antifade mounting medium.[19] |
| Incorrect Imaging Settings | - Verify Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for DY-680 (Ex: ~690 nm, Em: ~709 nm).[1] |
Guide 2: High Background Fluorescence
High background can obscure your signal. Use this guide to identify and address sources of background noise.
| Potential Cause | Recommended Solution |
| Unbound Dye | - Thorough Purification: After the labeling reaction, it is crucial to remove all unbound dye. Use size exclusion chromatography (e.g., desalting columns) or dialysis.[12][16] - Sufficient Washing: For cell or tissue staining, increase the number and duration of wash steps after incubation with the labeled conjugate to remove any unbound molecules.[8][20] |
| Non-Specific Binding | - Use a Blocking Agent: Before applying your labeled conjugate, incubate the sample with a blocking buffer (e.g., BSA or serum) to block non-specific binding sites.[7][8][21] - Optimize Conjugate Concentration: Using too high a concentration of the labeled antibody or protein can lead to non-specific binding. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[7][8][20] |
| Autofluorescence | - Include Unstained Controls: Always include an unstained sample in your experiment to determine the level of natural autofluorescence.[7][8] - Leverage NIR Properties: DY-680 is in the NIR spectrum, where autofluorescence is inherently lower than in the visible spectrum.[3][4] Ensure you are using the correct NIR filter sets to minimize the collection of autofluorescence from shorter wavelengths. |
| Contaminated Reagents | - Use Fresh, Filtered Buffers: Ensure all buffers are freshly prepared and filtered to remove any particulate matter or microbial contamination that can cause background fluorescence.[8] |
| Imaging System Noise | - Optimize Imaging Parameters: Adjust detector gain and exposure time to maximize signal while minimizing background noise from the imaging system itself.[22] - Background Subtraction: Use image analysis software to subtract the background fluorescence measured from a negative control or a region of the image without a specific signal. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Buffer Preparation and Protein Dissolution:
-
Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[15][16][17]
-
Dissolve your protein in the reaction buffer at a concentration of 2-10 mg/mL.[2][13][23] If your protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[12][15]
2. This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.[2][14]
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[14][15] This solution should be prepared fresh immediately before use.[18]
3. Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 8:1 to 15:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[16][23]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[15][16]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[14][15][23]
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a desalting column or dialysis.[12][16]
6. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~690 nm (for DY-680).
-
Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.
7. Storage:
-
Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[10][13]
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. bidmc.org [bidmc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
- 23. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Head-to-Head Comparison: DY-680-NHS Ester vs. Cy5.5 for Advanced Fluorescence Applications
In the realm of near-infrared (NIR) fluorescence imaging and labeling, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and specificity. This guide provides a detailed, data-driven comparison of two widely used amine-reactive dyes: DY-680-NHS ester and Cy5.5. Both dyes are instrumental in a variety of applications, from in vivo imaging to quantitative immunoassays, making a thorough understanding of their respective characteristics essential for researchers, scientists, and drug development professionals.
Quantitative Performance Metrics
The following table summarizes the key photophysical properties of this compound and Cy5.5. These parameters are critical in determining the brightness and suitability of a fluorophore for specific applications.
| Property | This compound | Cy5.5-NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~690 nm | ~673-675 nm | [1][2],[3][4] |
| Emission Maximum (λem) | ~709 nm | ~694-707 nm | [1][2],[3][4] |
| Molar Absorptivity (ε) | 140,000 M⁻¹cm⁻¹ | ~190,000 - 209,000 M⁻¹cm⁻¹ | [5],[3][6] |
| Quantum Yield (Φ) | Data not available in direct comparison | ~0.2 - 0.28 | [3][4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | [1][3] |
| Reactivity | Primary and secondary amines (e.g., lysines) | Primary and secondary amines (e.g., lysines) | [7],[8] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO | Soluble in water, DMSO, DMF | [5],[6] |
Note: The performance of fluorescent dyes can be influenced by the conjugation conditions and the local environment of the labeled molecule.
In-Depth Application Comparison
Both DY-680 and Cy5.5 are workhorses in the NIR spectrum, a region favored for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.[9][10]
This compound is highlighted for its utility in applications requiring high dye-to-protein ratios without significant fluorescence quenching.[1][2] This makes it a strong candidate for western blotting, microscopy, flow cytometry, and various cell-based assays.[1][2] Its hydrophilic nature is also a key feature.[1][2]
Cy5.5 is extensively used for in vivo imaging, enabling the study of disease progression, therapeutic monitoring, and biodistribution of biomolecules.[11][12] Its proven track record in targeted drug delivery and diagnostic assays underscores its reliability in preclinical research.[11] While photobleaching can be a consideration in long-term quantitative studies, its brightness and deep tissue imaging capabilities make it a popular choice.[11][13] Some studies have indicated that cyanine (B1664457) dyes, in general, can be susceptible to photobleaching.[14][15]
Experimental Protocol: NHS Ester Labeling of Proteins
This protocol provides a general guideline for the covalent labeling of proteins with this compound or Cy5.5-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound or Cy5.5-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Storage buffer: Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[16] Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the labeling reaction.[17]
-
Prepare the Dye Stock Solution: Allow the vial of NHS ester to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[18]
-
Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 8 and 10, but may need to be optimized.[17][19]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[16]
-
Quenching the Reaction (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[19][20]
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[18]
Visualizing the Workflow: NHS Ester Conjugation
The following diagram illustrates the fundamental chemical reaction and workflow for labeling a biomolecule with an NHS ester-activated fluorescent dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 3. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 4. rndsystems.com [rndsystems.com]
- 5. DY-680 [dyomics.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. shop.licorbio.com [shop.licorbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 11. lifetein.com [lifetein.com]
- 12. luminicell.com [luminicell.com]
- 13. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biotium.com [biotium.com]
- 19. interchim.fr [interchim.fr]
- 20. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to DY-680-NHS Ester Alternatives for Near-Infrared Imaging
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is a critical step that dictates the sensitivity, clarity, and reliability of experimental outcomes. This guide provides an objective comparison of DY-680-NHS ester and its common alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
Near-infrared imaging, typically conducted between 650 and 900 nm, offers significant advantages for in-vitro and in-vivo applications. Light in this region can penetrate tissue more deeply with reduced scattering and elicits lower autofluorescence from biological samples, leading to a higher signal-to-noise ratio. DY-680 is a popular choice in this spectral range; however, a variety of alternative dyes are available, each with its own set of photophysical properties that may be better suited for specific applications. This guide focuses on a comparative analysis of this compound and its prominent competitors: Alexa Fluor 680, IRDye® 680RD, Cy®5.5, and DyLight® 680.
Quantitative Performance Comparison
The selection of a near-infrared dye is often a trade-off between brightness, photostability, and cost. The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, is crucial for experiments requiring long or repeated exposures to excitation light.
Below is a summary of the key quantitative parameters for this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| DY-680 | ~678 | ~700 | ~140,000[1] | N/A |
| Alexa Fluor 680 | 679 | 702 | 183,000 | 0.36[2] |
| IRDye® 680RD | 680 | 694 | 170,000 (in Methanol) | N/A |
| Cy®5.5 | 675-678 | 694-707 | 190,000 - 209,000 | 0.20 - 0.28[3] |
| DyLight® 680 | 682-692 | 712-715 | 140,000 | N/A |
Qualitative assessments often highlight the superior photostability of Alexa Fluor and DyLight dyes compared to traditional cyanine (B1664457) dyes.[4][5] For instance, Alexa Fluor dyes are reported to be significantly more resistant to photobleaching than their Cy dye counterparts.[6] IRDye® 680LT, a related dye to IRDye® 680RD, is also noted for its high photostability.
Experimental Protocols
The following is a generalized protocol for the covalent labeling of antibodies with NHS-ester functionalized near-infrared dyes. This protocol is a synthesis of procedures found for the dyes discussed and should be optimized for your specific antibody and application.
Antibody Labeling with NIR Dye-NHS Ester
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-2 mg/mL.
-
NIR Dye-NHS ester (e.g., this compound, Alexa Fluor 680 NHS ester, etc.)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5) - Optional
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or stabilizing proteins like BSA, the antibody must be purified. This can be achieved through dialysis or by using a desalting spin column.
-
Adjust the antibody concentration to 1-2 mg/mL in the amine-free buffer.
-
-
Dye Preparation:
-
Allow the vial of NIR Dye-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.
-
-
Labeling Reaction:
-
Transfer the desired amount of antibody solution to a microcentrifuge tube.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to approximately 8.3.
-
Calculate the required volume of the dye stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a common starting point for optimization.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
It is crucial to remove any unreacted dye.
-
Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified antibody conjugate.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Degree of Labeling (DOL): The DOL, or the number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~680 nm).
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye )
-
A_max and A_280 are the absorbances at the respective wavelengths.
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
Visualizing the Process
To better understand the experimental workflow and the underlying principles of fluorescence, the following diagrams have been generated.
Conclusion
The choice of a near-infrared dye for imaging is a multifaceted decision that requires careful consideration of the specific experimental needs. While this compound is a capable fluorophore, alternatives such as Alexa Fluor 680, IRDye® 680RD, Cy®5.5, and DyLight® 680 offer a range of properties that may be more advantageous for certain applications. Alexa Fluor 680 stands out for its high quantum yield and reported photostability. Cy®5.5 boasts a high molar extinction coefficient, suggesting strong light-absorbing capabilities. IRDye® 680RD is another strong contender in this spectral range. DyLight® 680 is also noted for its photostability.
References
- 1. DY-680 [dyomics.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [scholarbank.nus.edu.sg]
A Researcher's Guide to Validating DY-680-NHS Ester Conjugation Efficiency
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and antibodies with fluorescent dyes is a cornerstone of modern biological research. N-Hydroxysuccinimide (NHS) esters are among the most prevalent reagents for this purpose, efficiently reacting with primary amines on biomolecules to form stable amide bonds.[1][2] This guide provides a comprehensive comparison for validating the conjugation efficiency of DY-680-NHS ester, a popular near-infrared (NIR) dye, against other common alternatives, supported by detailed experimental protocols.
The efficiency of the labeling reaction is critical; insufficient labeling may lead to weak signals, while excessive labeling can cause protein precipitation, loss of biological activity, or fluorescence quenching.[3] Therefore, validating the conjugation efficiency by determining the Degree of Labeling (DOL) is an essential step.[4][5]
Comparison of this compound and Alternatives
DY-680 is a near-infrared dye valued for its performance in applications requiring deep tissue penetration and low autofluorescence, such as in vivo imaging.[6][7] However, several alternative NIR dyes with NHS ester functionality are available, each with distinct properties. The choice of dye can significantly impact the biodistribution, clearance, and overall performance of the fluorescent conjugate.[7][8]
Below is a comparison of DY-680 and its common alternatives. Optimal DOL for antibodies is often in the range of 3-7 dyes per molecule.[3][9]
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Spectrally Similar To |
| DY-680 | ~678 | ~701 | ~185,000 | Alexa Fluor® 680, IRDye® 680RD |
| Alexa Fluor® 680 | 679 | 702 | 183,000 - 184,000[9][10] | Cy5.5, DY-680 |
| IRDye® 680RD | 680 | 694 | Not specified | Alexa Fluor® 680, DyLight® 680[11][12] |
| DyLight™ 680 | 684 | 705 | 140,000[13] | Alexa Fluor® 680, IRDye® 680RD |
| APDye 680 | 678 | 701 | 185,000[11] | Alexa Fluor® 680, IRDye® 680RD |
| AZDye 680 | 678 | 701 | 185,000[12] | Alexa Fluor® 680, DyLight® 680 |
| Andy Fluor™ 680 | Not specified | Not specified | Not specified | Cy5.5, DyLight 680, IRDye 680[14] |
Note: Spectral properties can vary slightly depending on the conjugation partner and solvent environment. Data is compiled from various supplier datasheets.[10][11][12]
Chemical Reaction and Validation Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein (e.g., the epsilon-amino group of a lysine (B10760008) residue) on the NHS ester, forming a stable amide bond and releasing the NHS leaving group.[1][15] This reaction is pH-dependent, with an optimal range of pH 7.2-8.5.[3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the target protein.[3][16]
The general workflow for labeling and validation is a multi-step process that requires careful execution to ensure optimal results.
Detailed Experimental Protocols
I. Protein Preparation and Conjugation
This protocol is a general guideline and may require optimization based on the specific protein and dye used.[17][18]
-
Buffer Exchange: Ensure the protein of interest (e.g., an antibody) is in an amine-free buffer at a pH between 8.0 and 8.5.[3][19] Suitable buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the correct pH.[3][18] If the protein solution contains amine-containing substances like Tris or glycine, they must be removed via dialysis or a desalting column.[16]
-
Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL.[3] More dilute solutions may require a higher molar excess of the dye to achieve sufficient labeling.[3]
-
Dye Preparation: Immediately before use, dissolve the this compound (or alternative) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL or 10 mM stock solution.[17][20] NHS esters are moisture-sensitive and can hydrolyze, reducing labeling efficiency.[2]
-
Molar Ratio Calculation: Determine the volume of dye stock solution to add. The optimal molar excess of dye-to-protein is empirical and often requires testing a few ratios.[19] For antibodies, a starting molar excess of 10-20 fold is common for solutions in the 1-5 mg/mL range.[3][20]
-
Reaction: Add the calculated volume of dye stock solution to the protein solution while gently stirring. Protect the reaction from light and incubate at room temperature for 1 hour.[17][19]
-
Purification: After incubation, remove the unreacted, hydrolyzed dye. This is a critical step for accurate DOL calculation.[4][13] Use a size-exclusion chromatography method, such as a desalting column (e.g., G-25), or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[13][17]
II. Calculation of the Degree of Labeling (DOL)
The DOL is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (A_max, ~680 nm for DY-680).[5]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm and at the λ_max of the dye. If the absorbance is too high (>2.0), dilute the sample and record the dilution factor.[4][13]
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed to determine the true protein absorbance. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (CF = A_280_dye / A_max_dye).[4][5]
-
Corrected A_280 = A_280_measured - (A_max_measured × CF)
-
Protein Concentration (M) = (Corrected A_280) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[13]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max_measured / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye (see table above).
-
-
-
Calculate DOL:
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
For many near-infrared dyes, an optimal DOL for antibodies ranges from 3 to 7.[9] Higher ratios risk compromising the antibody's function, while lower ratios may yield insufficient signal.[3]
By following these protocols and considering the comparative data, researchers can effectively validate the conjugation of this compound and select the optimal NIR dye for their specific application, ensuring reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. interchim.fr [interchim.fr]
- 7. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Near-Infrared Imaging Agents Targeting the PTPmu Tumor Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. APDye 680 NHS Ester | Alexa Fluor 680 NHS Ester equivalent | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abpbio.com [abpbio.com]
- 15. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. biotium.com [biotium.com]
- 19. resources.tocris.com [resources.tocris.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Quality Control of DY-680-NHS Ester Labeled Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of fluorescently labeled antibodies is a cornerstone of modern biological research and drug development, enabling the precise detection and quantification of target molecules in a variety of applications. DY-680, a bright and photostable near-infrared fluorescent dye, is a popular choice for antibody conjugation. This guide provides a comprehensive overview of the essential quality control (QC) parameters for antibodies labeled with DY-680-NHS ester and offers a comparative analysis with other commonly used fluorescent dyes.
Key Quality Control Parameters
Ensuring the quality and consistency of labeled antibodies is critical for generating reliable and reproducible experimental data. The following QC steps are essential after labeling an antibody with this compound.
Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein (F/P ratio), is a crucial parameter that affects the brightness and functionality of the labeled antibody. An optimal DOL provides a strong fluorescent signal without compromising the antibody's binding affinity. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.[1][2]
Experimental Protocol: Determining DOL by UV-Vis Spectrophotometry
-
Purification: Remove any unconjugated this compound from the labeled antibody solution using size-exclusion chromatography (e.g., a desalting column).
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of DY-680 (approximately 690 nm, Amax).
-
Calculation: The DOL is calculated using the following formula:
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF: Correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of DY-680 at its Amax.
-
Antibody Purity and Aggregation
The labeling process can sometimes induce antibody aggregation, which can lead to non-specific binding and altered functionality. It is important to assess the purity and aggregation state of the labeled antibody.
Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a standard method to assess the purity and aggregation of labeled antibodies.
-
System Equilibration: Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject the purified labeled antibody onto the column.
-
Analysis: Monitor the elution profile at 280 nm. The chromatogram will show a major peak corresponding to the monomeric antibody and potentially smaller peaks at earlier retention times, indicating aggregates. A later-eluting peak may indicate the presence of free dye. The percentage of monomer, aggregate, and fragment can be calculated from the peak areas.
Functional Assessment
The ultimate test of a labeled antibody's quality is its ability to bind specifically to its target antigen. Functional assays are crucial to confirm that the labeling process has not compromised the antibody's binding affinity and specificity.
Common Functional Assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be used to determine the binding affinity of the labeled antibody to its immobilized antigen.[3]
-
Flow Cytometry: This technique is ideal for assessing the binding of the labeled antibody to cell surface or intracellular antigens on a cell-by-cell basis.[4][5][6][7]
-
Immunofluorescence (IF) Microscopy: IF allows for the visualization of the labeled antibody's binding to its target within fixed cells or tissues, confirming its specificity and localization.[8][9][10][11]
-
Western Blotting: Fluorescent Western blotting can be used to detect the specific binding of the labeled antibody to a target protein in a complex mixture.[12][13][14][15][16]
Comparative Analysis: DY-680 vs. Alternatives
DY-680 is spectrally similar to other popular near-infrared dyes such as Alexa Fluor 680 and Cy5.5. The choice of dye can impact the performance of the labeled antibody in various applications.
| Feature | DY-680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Max (nm) | ~690 | ~679 | ~675 |
| Emission Max (nm) | ~709 | ~702 | ~694 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~140,000 | ~183,000 | ~250,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Good | Excellent | Good |
| Brightness | Bright | Very Bright | Very Bright |
| Water Solubility | Good | Excellent | Good |
Data compiled from various sources and may vary slightly between manufacturers.
Key Considerations:
-
Brightness: Alexa Fluor 680 and Cy5.5 are generally considered brighter than DY-680 due to their higher molar extinction coefficients and quantum yields.[1][2] This can be an advantage in applications where the target antigen is expressed at low levels.
-
Photostability: Alexa Fluor dyes are renowned for their superior photostability, making them well-suited for imaging applications that require prolonged exposure to excitation light.[2][17]
-
Cost: DY-680 is often a more cost-effective alternative to Alexa Fluor dyes and Cy dyes, making it an attractive option for large-scale studies.
-
Self-Quenching: At high degrees of labeling, cyanine (B1664457) dyes like Cy5.5 can exhibit self-quenching due to the formation of dye aggregates, which can diminish the fluorescence of the conjugate.[1][2]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context in which these labeled antibodies are used is crucial for understanding their application.
DY-680 labeled antibodies are frequently used to study various cellular signaling pathways. For instance, they can be used to detect the phosphorylation status of key signaling proteins in pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.
Conclusion
Thorough quality control of this compound labeled antibodies is paramount for obtaining accurate and reproducible results. By carefully assessing the Degree of Labeling, purity, and functionality, researchers can ensure the high quality of their reagents. While DY-680 is a robust and cost-effective dye, a careful comparison with alternatives like Alexa Fluor 680 and Cy5.5 based on the specific experimental needs for brightness and photostability is recommended for optimal experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for ELISA | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
- 6. Flow Cytometry Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. usbio.net [usbio.net]
- 9. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DY-680-NHS Ester's Photostability Against Other Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence imaging, the selection of a robust and photostable dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photostability of DY-680-NHS ester against other commonly used NIR dyes, supported by experimental data and detailed protocols.
In applications requiring prolonged or intense light exposure, such as in vivo imaging and high-resolution microscopy, the photostability of a fluorescent probe is a critical factor that directly impacts the quality and reliability of the obtained data. Photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to a diminished signal-to-noise ratio and hinder the quantitative analysis of biological processes. This guide focuses on the performance of this compound, a hydrophilic amine-reactive fluorescent dye, and compares its photostability with other spectrally similar NIR dyes, including Alexa Fluor 680-NHS ester, Cy5.5-NHS ester, and IRDye® 680RD-NHS ester.
Quantitative Performance Comparison
To facilitate a clear and direct comparison, the following table summarizes the key photophysical properties of this compound and its alternatives. The data presented is a synthesis of information from various sources and provides a quantitative basis for dye selection.
| Feature | This compound | Alexa Fluor 680-NHS Ester | Cy5.5-NHS Ester | IRDye® 680RD-NHS Ester |
| Excitation Max (nm) | 690 | 679 | ~675 | 680 |
| Emission Max (nm) | 709 | 702 | ~694 | 694 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 140,000 | 183,000 | 250,000 | Not specified |
| Quantum Yield (Φ) | Not specified | 0.36[1] | Not specified | Not specified |
| Relative Photostability | Data not available | Less photostable than IRDye 680LT[2] | Less photostable than Alexa Fluor dyes[3] | More photostable than Alexa Fluor 680[2] |
Experimental Protocol: Assessing Photostability
Reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye for a given experiment. Below is a detailed methodology for a quantitative photobleaching experiment.
Objective:
To quantify and compare the photostability of different NIR-NHS ester dyes by measuring the decay of their fluorescence intensity under continuous illumination.
Materials:
-
This compound and other NIR-NHS ester dyes for comparison
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microplate reader or fluorescence microscope with a suitable NIR laser/filter set
-
Black, clear-bottom 96-well plates
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the amine-free buffer to a final concentration that yields a strong but not saturating fluorescence signal. Ensure all dye solutions have a similar initial fluorescence intensity.
-
Pipette equal volumes of each diluted dye solution into separate wells of the 96-well plate. Include wells with buffer only as a background control.
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the microplate reader or microscope appropriate for the dyes being tested (e.g., Ex: 680 nm, Em: 710 nm).
-
Set the instrument to take kinetic readings at the fastest possible interval for a prolonged period (e.g., every 30 seconds for 30 minutes).
-
Ensure the excitation light source remains on continuously throughout the measurement period to induce photobleaching.
-
-
Data Acquisition:
-
Place the 96-well plate in the instrument and initiate the kinetic read.
-
Record the fluorescence intensity of each well at each time point.
-
-
Data Analysis:
-
Subtract the average background fluorescence from the fluorescence readings of each dye at each time point.
-
Normalize the background-corrected fluorescence intensity of each dye to its initial intensity at time zero (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂ = ln(2)/k). A longer half-life indicates greater photostability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent dyes.
Caption: A flowchart outlining the key stages of the photostability comparison experiment.
Conclusion
The selection of a near-infrared dye for fluorescence-based applications requires careful consideration of its photophysical properties, with photostability being a key determinant of experimental success. While direct quantitative photostability data for this compound remains to be extensively published, comparisons with spectrally similar dyes such as Alexa Fluor 680 and IRDye 680RD provide valuable insights. Alexa Fluor 680 is a bright dye but has been shown to be less photostable than IRDye 680RD.[2] For applications demanding high photostability, dyes from the IRDye family may offer a more robust alternative. Researchers are encouraged to perform their own side-by-side comparisons using the provided protocol to determine the most suitable dye for their specific experimental conditions and instrumentation. This empirical approach will ensure the selection of a dye that provides a stable and reliable signal for the duration of the imaging experiment, ultimately leading to more accurate and reproducible results.
References
A Head-to-Head Comparison: DY-680-NHS Ester vs. IRDye 680RD for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorescent dye is critical for achieving high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of two popular amine-reactive dyes, DY-680-NHS ester and IRDye 680RD, focusing on their spectral properties, relative brightness, and the experimental protocols for their use in antibody conjugation.
When selecting a fluorescent label for applications such as western blotting, microscopy, and in vivo imaging, key performance indicators include the dye's brightness, which is a function of its molar extinction coefficient and quantum yield, as well as its photostability. Both this compound and IRDye 680RD are designed for covalent labeling of primary amines on proteins and other molecules, making them direct competitors in the 700 nm channel.
Spectral and Photophysical Properties
| Property | This compound | IRDye 680RD | Alexa Fluor 680 (for reference) |
| Excitation Maximum (λex) | 690 nm[1][2] | 680 nm[3][4] | 679 nm |
| Emission Maximum (λem) | 709 nm[1][2] | 694 nm[3][4] | 702 nm |
| Molar Extinction Coefficient (ε) | 140,000 cm⁻¹M⁻¹ | 170,000 cm⁻¹M⁻¹ (in Methanol)[5] | 183,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Not explicitly found | Not explicitly found | 0.36[6] |
Brightness and Photostability Comparison
Direct experimental comparisons of antibody conjugates of DY-680 and IRDye 680RD are not widely published. However, studies by LI-COR, the manufacturer of IRDye 680RD, have compared their IRDye 680LT, a brighter variant of 680RD, to Alexa Fluor 680, a dye spectrally similar to DY-680.
These studies indicate that IRDye 680LT conjugates are significantly brighter than Alexa Fluor 680 conjugates.[7] The fluorescence intensity of IRDye 680LT conjugates continues to increase with higher degrees of labeling, whereas Alexa Fluor 680 conjugates are more prone to self-quenching at higher dye-to-protein ratios.[7] Furthermore, in photostability tests, IRDye 680LT demonstrated a slight decrease in fluorescence intensity over time, while Alexa Fluor 680 showed a significant decrease.[7] Given that IRDye 680RD is recommended for most applications due to its low background, it represents a robust option for sensitive detection.[8][9][10]
Experimental Protocols
The following is a generalized protocol for the conjugation of NHS ester dyes to antibodies. The optimal dye-to-protein ratio should be determined empirically for each specific antibody and application.
Antibody Preparation and Labeling
Detailed Steps:
-
Prepare Antibody Solution: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), with the pH adjusted to 8.3-8.5 using a bicarbonate buffer.[7][11][12] The concentration should ideally be between 2.5 and 10 mg/mL.[11][13] Any substances containing primary amines, such as Tris or glycine, must be removed.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mM.[7][11]
-
Labeling Reaction: While gently vortexing, add the appropriate volume of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined experimentally, but a starting point of a 15-fold molar excess of dye is common.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7][11]
-
Purification: Remove the unreacted dye from the labeled antibody using size exclusion chromatography (e.g., a Sephadex column) or a spin desalting column.[11]
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum.
Logical Flow for Dye Selection
Conclusion
Both this compound and IRDye 680RD are capable fluorophores for labeling proteins in the near-infrared spectrum. Based on available data, IRDye 680RD and its variants appear to offer superior brightness and photostability, particularly at higher degrees of labeling, which can be advantageous for applications requiring high sensitivity and repeated measurements. However, DY-680 remains a viable and widely used alternative. The final choice of dye may depend on the specific application, instrumentation, and the empirical results obtained with the protein of interest. It is always recommended to optimize the labeling conditions and perform a direct comparison in the intended application to achieve the best results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tebubio.com [tebubio.com]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. Alexa Fluor® 680 和 IRDye® 680RD Equivalent - APDye Fluor 680 | AxisPharm [axispharm.com]
- 6. ld.ru [ld.ru]
- 7. licorbio.com [licorbio.com]
- 8. licorbio.com [licorbio.com]
- 9. selectscience.net [selectscience.net]
- 10. benchchem.com [benchchem.com]
- 11. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Cost-Effective Protein and Antibody Labeling: DY-680-NHS Ester vs. The Alternatives
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for labeling proteins and antibodies is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive comparison of DY-680-NHS ester, a popular fluorescent dye, with its main competitors, offering a cost-effectiveness analysis for routine laboratory experiments.
This compound is an amine-reactive fluorescent dye commonly used for labeling biomolecules in a variety of applications, including Western blotting, microscopy, flow cytometry, and cell-based assays.[1][2] It is recognized for its hydrophilic nature, which allows for a higher degree of labeling on antibodies without causing precipitation or fluorescence quenching.[1][2] This guide will delve into a direct comparison of this compound with other spectrally similar dyes, namely Cy5.5-NHS ester, Alexa Fluor 680-NHS ester, and IRDye 680RD-NHS ester, focusing on key performance indicators and cost.
Performance and Cost Comparison
To facilitate a clear and objective comparison, the following table summarizes the key spectral properties and approximate pricing of this compound and its alternatives. Prices are based on a 1 mg unit size and may vary between vendors.
| Feature | This compound | Cy5.5-NHS Ester | Alexa Fluor 680-NHS Ester | IRDye 680RD-NHS Ester |
| Excitation Max (nm) | 690[1][3] | 673 - 675[4][5] | 678 - 679 | 680[6][7] |
| Emission Max (nm) | 709[1][3] | 694 - 707[4][5] | 701 - 702 | 694[6][7] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 140,000[3][8] | 190,000 - 209,000[4][5] | 185,000 | 165,000 - 170,000[9] |
| Quantum Yield | Not explicitly stated | ~0.2[5] | ~0.36[10] | Not explicitly stated |
| Price (1 mg) | ~$147 - $370[1][8][11] | ~$125 - $232[3][4][5][12][13] | ~$178 - $290+ | ~$160 - $179[9][14] |
| Key Reported Features | Hydrophilic, allows high D/P ratio without quenching[1][2] | Bright and photostable near-IR dye[4] | Bright and highly photostable, less self-quenching[15][16][17] | Near-infrared dye for high signal-to-noise imaging[9] |
Note: Extinction coefficient and quantum yield are key indicators of a dye's brightness. Photostability, while not always quantified, is crucial for imaging applications that require prolonged exposure to light. Alexa Fluor dyes are frequently cited as having superior photostability compared to traditional cyanine (B1664457) dyes.[16][17]
Experimental Protocols: A General Guide to Protein Labeling with NHS Esters
The following is a generalized protocol for labeling proteins, such as antibodies, with amine-reactive NHS ester dyes like this compound. This protocol can be adapted for the other dyes mentioned in this guide.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The antibody solution must be free of BSA.[18]
-
This compound (or alternative dye)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5.[18][19]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[19]
-
Purification column (e.g., gel filtration or desalting column).[18][19]
Procedure:
-
Protein Preparation: Ensure the protein is at the desired concentration in the reaction buffer. If the protein is in a buffer like PBS, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.[20]
-
Dye Solution Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[18]
-
Labeling Reaction:
-
Add the dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[18]
-
-
Quenching (Optional): To stop the reaction, add the quenching solution to react with any unreacted NHS ester.[19]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column according to the manufacturer's instructions.[18]
-
Characterization and Storage: Determine the degree of labeling (DOL) and the concentration of the labeled protein. Store the conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[18]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the factors influencing dye selection, the following diagrams are provided.
Caption: A typical workflow for labeling proteins with NHS ester dyes.
Caption: Key factors influencing the choice of a fluorescent dye.
Conclusion: Making an Informed Decision
The choice between this compound and its alternatives is multifaceted.
-
For budget-conscious routine experiments: Cy5.5-NHS ester appears to be the most cost-effective option, offering good brightness at a lower price point.
-
For applications requiring high photostability and brightness: Alexa Fluor 680-NHS ester is a strong contender, despite its higher cost. Its resistance to photobleaching can be critical for quantitative imaging studies.
-
For a balance of performance and cost: this compound presents a viable mid-range option. Its hydrophilic nature and resistance to quenching at high labeling densities are advantageous for antibody conjugations.
-
For applications demanding the highest signal-to-noise ratio, particularly in Western blotting: IRDye 680RD-NHS ester is specifically marketed for this purpose and should be considered.
Ultimately, the most suitable dye will depend on the specific experimental requirements and available resources. Researchers are encouraged to consider the trade-offs between cost and performance characteristics to select the optimal reagent for their needs. For critical applications, it may be beneficial to perform a small-scale pilot experiment to compare the performance of different dyes directly.
References
- 1. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 6. rndsystems.com [rndsystems.com]
- 7. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 8. DY-680 [dyomics.com]
- 9. shop.licorbio.com [shop.licorbio.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. medilumine.com [medilumine.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Cyanine 5.5 monosuccinimidyl ester, potassium salt [same as Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. benchchem.com [benchchem.com]
- 20. biotium.com [biotium.com]
A Comparative Guide to Near-Infrared NHS Esters: Evaluating DY-680 for Reproducible Results
In the fields of biological imaging and drug development, the reproducibility of fluorescent labeling is paramount for generating reliable and comparable data. Near-infrared (NIR) dyes, such as DY-680-NHS ester, are frequently utilized for their favorable properties, including reduced tissue autofluorescence and deeper light penetration. This guide provides a comparative analysis of this compound and its common alternatives, focusing on the key parameters that influence experimental reproducibility. We present a summary of photophysical properties, detailed experimental protocols for antibody conjugation and photostability assessment, and visual workflows to aid in experimental design.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye can significantly impact the consistency and quality of experimental outcomes. While manufacturers provide specifications for their products, direct comparative data on reproducibility aspects like photostability and lot-to-lot consistency are not always readily available. The following table summarizes key photophysical properties of this compound and several spectrally similar alternatives. These parameters are crucial as they directly affect signal intensity and stability, which are cornerstones of reproducible measurements.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar To |
| This compound | 690[1][2] | 709[1][2] | ~140,000[1][3] | Not specified | Cy5.5, Alexa Fluor 680 |
| Alexa Fluor 680-NHS ester | 679 | 702 | ~184,000 | 0.36[4] | Cy5.5, DY-680 |
| IRDye® 680RD-NHS ester | 680[5][6] | 694[5][6] | ~170,000 (in Methanol)[7] | Not specified | Alexa Fluor 680, DyLight 680 |
| AZDye 680-NHS ester | 678 | 701 | ~185,000[] | Not specified | Alexa Fluor 680, IRDye 680RD[9][10] |
| DyLight 680-NHS ester | 682 | 715 | ~140,000[11] | Not specified | Alexa Fluor 680, Cy5.5[11] |
| Cy5.5-NHS ester | ~675 | ~694 | ~250,000 | ~0.20[5] | Alexa Fluor 680, DyLight 680 |
Note: Photophysical properties can be influenced by the local environment, including the solvent and conjugation to a biomolecule. The data presented here are for guidance and may vary between manufacturers and specific experimental conditions.
Experimental Protocols
Reproducibility is fundamentally tied to consistent execution of experimental protocols. Below are detailed methodologies for antibody labeling with NHS esters and for assessing the photostability of the resulting conjugates.
Protocol for Antibody Labeling with NHS Ester Dyes
This protocol provides a general procedure for the covalent conjugation of an amine-reactive NHS ester dye to an antibody.[1][2][12][13]
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
NHS ester dye (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration column like Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and at the excitation maximum of the dye (e.g., ~680 nm).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[6]
-
The DOL is the molar ratio of the dye to the antibody.
-
Protocol for Comparative Photostability Measurement
This protocol outlines a method to compare the photostability of different fluorescently labeled antibodies using fluorescence microscopy.[3][5]
Materials:
-
Labeled antibodies (e.g., Antibody-DY-680, Antibody-Alexa Fluor 680)
-
Microscope slides and coverslips
-
Mounting medium (without antifade reagents)
-
Fluorescence microscope with a suitable laser line and filter set for the NIR dyes, and a camera capable of time-lapse imaging.
Procedure:
-
Sample Preparation:
-
Prepare a consistent sample for imaging. This could be cells labeled with the fluorescent antibodies or a solution of the labeled antibody immobilized on a slide.
-
Ensure all samples to be compared are prepared under identical conditions (concentration, mounting medium, etc.).
-
-
Microscopy Setup:
-
Use the same microscope objective, magnification, and imaging settings (laser power, exposure time, etc.) for all samples.
-
To observe photobleaching, it is crucial to use consistent and continuous illumination.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images. Capture images at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).[5]
-
-
Data Analysis:
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the curve indicates the rate of photobleaching. A slower decay signifies greater photostability.[5]
-
The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from the curve for quantitative comparison.[5]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for antibody labeling with NHS ester dyes.
Caption: Workflow for comparative photostability analysis.
Conclusion
Achieving reproducible results with fluorescently labeled molecules like those conjugated with this compound depends on a combination of factors. These include the intrinsic photophysical properties of the chosen dye, the consistency of the labeling process, and the photostability of the final conjugate. While this compound is a viable option for NIR imaging, researchers should consider its performance in the context of available alternatives such as Alexa Fluor 680, IRDye 680RD, and others. The lack of independent, direct comparative studies on lot-to-lot variability and photostability across different manufacturers underscores the importance of in-house validation.[4] By employing standardized protocols for labeling and performance characterization, as detailed in this guide, researchers can better control for variability and enhance the reproducibility and reliability of their experimental findings.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biotium.com [biotium.com]
- 13. glenresearch.com [glenresearch.com]
Benchmarking DY-680-NHS Ester: A Comparative Guide for Microscopy
For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive performance comparison of DY-680-NHS ester, a popular amine-reactive fluorescent dye, with its primary competitors, Alexa Fluor 680-NHS ester and Cy5.5-NHS ester. The following sections present key photophysical data, detailed experimental protocols for benchmarking, and a visual representation of the experimental workflow.
Data Presentation: Photophysical Properties
The performance of a fluorescent dye in microscopy is largely dictated by its photophysical properties. A summary of the key quantitative data for this compound and its alternatives is presented in Table 1 for easy comparison. Brighter dyes will generally have a higher molar extinction coefficient and quantum yield.
| Property | This compound | Alexa Fluor 680-NHS ester | Cy5.5-NHS ester |
| Excitation Maximum (nm) | 690[1] | 679 | 673[2] |
| Emission Maximum (nm) | 709[1] | 702 | 707[2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 140,000 | >165,000 | 209,000[2] |
| Quantum Yield (Φ) | Not explicitly stated; DyLight 680, a spectrally similar dye, has a reported quantum yield. | 0.36[3] | 0.2[2] |
Experimental Protocols
To ensure a fair and objective comparison of these fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for antibody labeling, immunofluorescence staining of cells, and the measurement of photostability.
Antibody Labeling with NHS Ester Dyes
This protocol describes the covalent labeling of a primary antibody with an amine-reactive NHS ester dye.
Materials:
-
Primary antibody (e.g., Mouse anti-Tubulin) in a buffer free of primary amines (e.g., PBS).
-
This compound, Alexa Fluor 680-NHS ester, or Cy5.5-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2 mg/mL in PBS. Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add the dissolved dye to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of the labeled antibodies for imaging cellular structures.
Materials:
-
Cultured cells grown on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
1% Bovine Serum Albumin (BSA) in PBS for blocking.
-
Dye-labeled primary antibody (from Protocol 1).
-
Antifade mounting medium with DAPI.
Procedure:
-
Cell Fixation: Rinse cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the dye-labeled primary antibody (e.g., 1-10 µg/mL in blocking buffer) for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the selected dye and DAPI.
Photostability Measurement in Microscopy
This protocol provides a method for quantifying and comparing the photostability of the different fluorescent dyes under microscopic illumination.
Materials:
-
Labeled antibody solutions of each dye with matched degree of labeling and concentration.
-
Microscope slide and coverslip.
-
Fluorescence microscope with a camera capable of time-lapse imaging and intensity measurement.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with a small droplet of the labeled antibody solution for each dye.
-
Microscope Setup: Use the same objective and microscope settings (laser power, exposure time, gain) for all dyes. Select a region of interest (ROI) within the fluorescent sample.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration should be sufficient to observe a significant decrease in fluorescence intensity. A typical experiment might involve acquiring an image every 5 seconds for 5 minutes.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample.
-
Normalize the intensity values by dividing each value by the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay is an indicator of photostability; a slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (the half-life) can be calculated to provide a quantitative measure of photostability.
-
Mandatory Visualization
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for labeling an antibody with an NHS ester dye.
References
A Comparative Guide to the Cross-Reactivity of DY-680-NHS Ester Conjugates
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the specificity of labeling reagents is paramount. This guide provides an objective comparison of the cross-reactivity of DY-680-NHS ester, a widely used fluorescent dye for labeling proteins and other biomolecules, with its common alternatives. While N-hydroxysuccinimide (NHS) esters are primarily reactive towards primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus), off-target reactions with other nucleophilic amino acid side chains can occur. Understanding the potential for such cross-reactivity is crucial for ensuring the homogeneity and specificity of the resulting conjugates.
This guide summarizes the available experimental data on the reactivity of NHS esters, provides detailed protocols for assessing cross-reactivity, and offers a comparative overview of this compound and its spectral counterparts: Alexa Fluor 680-NHS ester, Cy5.5-NHS ester, IRDye® 680RD-NHS ester, and DyLight 680-NHS ester.
Data Presentation: Reactivity of NHS Esters
| Amino Acid Residue | Type of Reactive Group | Percentage of Total Modifications (%) | Stability of Resulting Linkage |
| Lysine | Primary Amine (-NH₂) | ~50-60% | High (Stable Amide Bond) |
| Serine | Hydroxyl (-OH) | ~15-20% | Lower (Ester Bond, prone to hydrolysis) |
| Threonine | Hydroxyl (-OH) | ~15-20% | Lower (Ester Bond, prone to hydrolysis) |
| Tyrosine | Phenolic Hydroxyl (-OH) | Minor | Lower (Ester Bond, prone to hydrolysis) |
| Arginine | Guanidinium Group | Minor | Variable |
| Cysteine | Thiol (-SH) | Minor | Lower (Thioester Bond, prone to hydrolysis) |
Note: The exact percentages can vary depending on the protein, the specific NHS ester, and reaction conditions such as pH and buffer composition.
The following table provides a qualitative comparison of this compound and its common alternatives based on their general properties and the expected reactivity profile of their NHS ester functional group.
| Feature | This compound | Alexa Fluor 680-NHS Ester | Cy5.5-NHS Ester | IRDye® 680RD-NHS Ester | DyLight 680-NHS Ester |
| Primary Reactivity | Primary Amines | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Known Cross-Reactivity | Ser, Thr, Tyr (Expected) | Ser, Thr, Tyr (Expected) | Ser, Thr, Tyr (Expected) | Ser, Thr, Tyr (Expected) | Ser, Thr, Tyr (Expected) |
| Resulting Conjugate Heterogeneity | Moderate | Moderate | Moderate | Moderate | Moderate |
| pH Dependence of Reactivity | High | High | High | High | High |
| Hydrolytic Stability of NHS Ester | Moderate | Moderate | Moderate | Moderate | Moderate |
Experimental Protocols
To facilitate the direct comparison of cross-reactivity for different dye-NHS esters, the following experimental protocols are provided.
Protocol 1: Mass Spectrometry-Based Analysis of Off-Target Conjugation
This protocol outlines a method to identify and quantify the sites of dye conjugation on a model protein (e.g., Bovine Serum Albumin or a specific monoclonal antibody) using mass spectrometry.
1. Protein Conjugation:
-
Reagents:
-
Model protein (e.g., BSA) at 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
This compound and alternative dye-NHS esters (10 mg/mL stock solutions in anhydrous DMSO).
-
Quenching solution: 1.5 M hydroxylamine (B1172632), pH 8.5.
-
-
Procedure:
-
Add a 10-fold molar excess of the dye-NHS ester stock solution to the protein solution.
-
Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Quench the reaction by adding hydroxylamine to a final concentration of 100 mM and incubate for 30 minutes.
-
Remove excess, unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye.
-
2. Sample Preparation for Mass Spectrometry:
-
Reagents:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
-
Procedure:
-
Denature the dye-protein conjugate in 8 M urea (B33335).
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
3. LC-MS/MS Analysis:
-
Instrumentation: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Procedure:
-
Separate the tryptic peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by mass spectrometry in data-dependent acquisition mode.
-
Identify peptides and the sites of dye modification using proteomic data analysis software. Search for the expected mass shift of the dye on all potential reactive amino acid residues (Lys, Ser, Thr, Tyr, etc.).
-
Quantify the relative abundance of peptides modified at different sites to determine the cross-reactivity profile.
-
Protocol 2: Comparative ELISA for Assessing Impact on Antibody Specificity
This protocol assesses whether non-specific conjugation affects the binding specificity of a labeled antibody.
1. Antibody Conjugation:
-
Prepare antibody conjugates of DY-680 and its alternatives with a specific monoclonal antibody as described in Protocol 1.
2. ELISA Procedure:
-
Reagents:
-
Target antigen.
-
A panel of irrelevant, structurally related and unrelated proteins.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Procedure:
-
Coat separate microtiter plates with the target antigen and the panel of irrelevant proteins.
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the dye-conjugated antibodies and an unconjugated control antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates thoroughly.
-
For the unconjugated antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to develop a signal. For the dye-conjugated antibodies, directly measure the fluorescence signal using a plate reader.
-
Compare the binding curves of the conjugated antibodies to the unconjugated control on both the target antigen and the irrelevant proteins. A significant increase in binding to irrelevant proteins for a conjugated antibody indicates increased cross-reactivity.
-
Visualizations
Signaling Pathway of NHS Ester Conjugation
A Comparative Guide to DY-680-NHS Ester for Quantitative Fluorescence Analysis
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a quantitative comparison of DY-680-NHS ester, a popular near-infrared (NIR) dye, with several common alternatives. The focus is on key performance metrics, supported by experimental protocols and workflow visualizations to aid in the selection of the optimal reagent for specific applications such as protein labeling for western blotting, microscopy, and flow cytometry.[1][2]
Quantitative Performance Comparison
The effectiveness of a fluorescent dye is determined by several photophysical parameters. The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield measures the efficiency of converting absorbed light into emitted fluorescence. Together, these factors determine the overall brightness of the fluorophore.[3] The excitation and emission maxima dictate the appropriate instrument settings for optimal signal detection.
Below is a summary of the key quantitative data for this compound and its spectral alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| This compound | 690[1][2] | 709[1][2] | 140,000[1][4] | Not specified | Hydrophilic dye suitable for high dye-to-protein ratios without significant quenching.[1][2] |
| Andy Fluor™ 680 NHS Ester | ~680[5] | Not specified | 240,000[5] | Not specified | Described as bright, water-soluble, and a replacement for DyLight 680 and Cy5.5.[5] |
| AZDye 680 NHS Ester | 678[6] | 701[6] | 185,000[6] | Not specified | Spectrally identical to Alexa Fluor® 680; water-soluble and pH-insensitive (pH 4-10).[6] |
| ATTO 680 NHS-ester | 681[7] | 698[7] | 125,000[7] | 30%[7] | Features strong absorption, good photostability, and very little triplet formation.[7] |
| IVISense™ 680 NHS Dye | 668[8] | 688[8] | 210,000[8] | Not specified | Optimized for in vivo imaging applications in small animals.[8] |
| IRDye® 680LT NHS Ester | 676[9] | 693[9] | Not specified | Not specified | Reported to be significantly brighter and more photostable than many other 700 nm dyes.[9] |
| CF™680R | Not specified | Not specified | Not specified | Not specified | Marketed as the most photostable 680 nm dye.[10] |
| Alexa Fluor® 680 | Not specified | Not specified | Not specified | Not specified | Often used as a benchmark; AZDye 680 is spectrally identical.[6] Less photostable than IRDye 680LT.[9] |
Experimental Protocols
Accurate quantitative analysis relies on meticulous experimental execution. The following sections provide detailed methodologies for common procedures associated with the use of fluorescent dye NHS esters.
Protocol 1: Protein Labeling with NHS Ester
N-Hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently label proteins by reacting with primary amines on lysine (B10760008) residues and the N-terminus, forming stable amide bonds.[11][12]
Workflow for Protein Labeling with NHS Ester
Caption: Workflow for covalent labeling of proteins using an amine-reactive NHS ester dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5).[11]
-
Dye-NHS ester (e.g., this compound).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[11]
-
Purification tool (e.g., desalting column or dialysis cassette).[13]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[11][13]
-
Dye Preparation: Immediately before use, dissolve the dye-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[14] NHS esters are moisture-sensitive.[13]
-
Labeling Reaction: While gently stirring, add a calculated molar excess of the dye stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[11]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light.[11][14]
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.[11]
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column, gel filtration, or dialysis.[13][15]
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[14]
Protocol 2: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by applying the Beer-Lambert law (A = εlc), which relates absorbance (A) to concentration (c), path length (l), and the extinction coefficient (ε).[16]
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of a suitable spectroscopic-grade solvent to create a stock solution of known concentration.[17][18]
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[18]
-
Plot Data: Plot the measured absorbance (A) on the y-axis against the concentration (c) on the x-axis.
-
Calculate ε: The data should yield a straight line passing through the origin. The slope of this line is equal to the product of the extinction coefficient and the path length (εl). Since the path length of the cuvette is known (commonly 1 cm), ε can be calculated.[16]
Protocol 3: Determination of Fluorescence Quantum Yield (Φ)
The comparative method is the most common and accessible technique for determining the fluorescence quantum yield.[19] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[19]
Workflow for Relative Quantum Yield Measurement
Caption: The comparative method for determining relative fluorescence quantum yield.
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral range as the sample dye.
-
Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard in the same spectroscopic-grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to prevent inner filter effects.[19]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:[19]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).[19]
-
References
- 1. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. DY-680 [dyomics.com]
- 5. abpbio.com [abpbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. developer.uspto.gov [developer.uspto.gov]
- 9. ld.ru [ld.ru]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. resources.revvity.com [resources.revvity.com]
- 16. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of 680 nm NHS Ester Dyes for Biomolecule Labeling
In the realm of near-infrared (NIR) fluorescence imaging and analysis, the choice of a suitable fluorophore is paramount for achieving high sensitivity and specificity. For researchers and drug development professionals, labeling proteins, antibodies, and other biomolecules with a bright, stable, and efficient fluorescent dye is a critical step. This guide provides an objective, data-driven comparison of DY-680-NHS ester with other prominent 680 nm dyes: Alexa Fluor 680-NHS ester, Cy5.5-NHS ester, and IRDye 680RD-NHS ester. We will delve into their photophysical properties, labeling efficiency, and provide a standardized protocol for biomolecule conjugation.
Photophysical Properties: A Quantitative Overview
The performance of a fluorescent dye is fundamentally determined by its photophysical characteristics. Key parameters include the maximum excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which indicates how strongly the dye absorbs light at a given wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The following table summarizes these critical properties for this compound and its competitors.
| Property | This compound | Alexa Fluor 680-NHS ester | Cy5.5-NHS ester | IRDye 680RD-NHS ester |
| Excitation Maximum (λex) | 690 nm[1][2] | 679 nm[3][4] | 675 nm / 684 nm[5][6] | 680 nm[7] |
| Emission Maximum (λem) | 709 nm[1][2] | 702 nm[3][4] | 693 nm / 710 nm[5][6] | 694 nm[7] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | 140,000[1][8] | 183,000 - 184,000[4][9] | 198,000 - 250,000[6][10] | 190,000 (IRDye 680LT)[11] |
| Quantum Yield (Φ) | Not specified | ~0.36[4][12] | ~0.2[6] | Not specified |
| Molecular Weight ( g/mol ) | ~731.9[1] | ~955.91[13][14] | ~767.66[6] | ~1003.46[15] |
Note: The photophysical properties, especially the extinction coefficient and quantum yield, can vary depending on the solvent and conjugation state. The data presented here is compiled from various sources and should be used as a comparative guide.
Chemical Reactivity and Labeling Principle
All the dyes in this comparison are supplied as N-hydroxysuccinimidyl (NHS) esters. This reactive group is the most common tool for labeling primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides.[16][17][18] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond between the dye and the target molecule, releasing N-hydroxysuccinimide as a byproduct. This labeling process is highly pH-dependent, with optimal efficiency typically achieved at a slightly alkaline pH of 8.3-8.5, where the primary amines are deprotonated and more nucleophilic.[17][19]
Experimental Protocol: Protein Labeling with NHS Ester Dyes
This section provides a general protocol for labeling proteins with this compound and other comparable 680 nm NHS ester dyes. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired 680 nm dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[17]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[17]
-
Purification column (e.g., gel filtration or desalting column)[17]
Procedure:
-
Protein Preparation:
-
Dye Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess. A molar ratio of dye to protein of around 10:1 is a common starting point.[3][14]
-
Add the dye solution dropwise to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1 hour, protected from light.[20][21]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance measurements of the dye and the protein.
-
Concluding Remarks
The selection of a 680 nm fluorescent dye should be guided by the specific requirements of the experiment. Alexa Fluor 680 and Cy5.5 are well-characterized dyes with high extinction coefficients and good quantum yields, making them excellent choices for applications requiring bright signals. IRDye 680RD is another strong contender, particularly in applications like Western blotting and in-vivo imaging. This compound presents itself as a viable alternative with comparable spectral properties. Its hydrophilic nature is an advantage, as it can be conjugated to antibodies at high dye-to-protein ratios without causing precipitation or significant fluorescence quenching.[1][2]
Ultimately, the optimal dye may vary depending on the protein being labeled, the imaging system used, and the desired balance between brightness, photostability, and cost. It is recommended to perform a small-scale labeling and characterization to determine the best-performing dye for a specific application.
References
- 1. This compound, 1264737-80-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. apexbt.com [apexbt.com]
- 6. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DY-680 [dyomics.com]
- 9. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. thermofisher.com [thermofisher.com]
- 13. Alexa Fluor 680 NHS ester | C39H47BrN4O13S3 | CID 172407975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. shop.licorbio.com [shop.licorbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 19. interchim.fr [interchim.fr]
- 20. biotium.com [biotium.com]
- 21. NHS ester protocol for labeling proteins [abberior.rocks]
Validating the Specificity of DY-680-NHS Ester Labeled Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the accuracy of experimental results hinges on the specificity of the tools used. Fluorescently labeled probes are indispensable for a variety of applications, including western blotting, immunofluorescence, and flow cytometry. DY-680, a bright and photostable near-infrared dye, is a popular choice for labeling proteins and other molecules. This guide provides a comprehensive comparison of DY-680-NHS ester labeled probes with common alternatives, focusing on methods to validate their specificity and presenting supporting experimental data.
Understanding Probe Specificity
A highly specific probe binds predominantly to its intended target with minimal off-target binding. Non-specific binding can lead to high background signals, false positives, and misinterpretation of data. Therefore, rigorous validation of probe specificity is a critical step in any experimental workflow. This guide outlines key experiments to assess the specificity of your DY-680 labeled probes.
Comparative Analysis of Fluorescent Dyes
While DY-680 offers excellent brightness and photostability, it is essential to understand its performance in comparison to other commonly used fluorescent dyes. The choice of fluorophore can influence not only the signal intensity but also the degree of non-specific binding.
Key Performance Metrics of Common Near-Infrared Dyes
| Feature | DY-680 | Alexa Fluor 680 | Cy®5.5 |
| Excitation Max (nm) | 690 | 679 | 675 |
| Emission Max (nm) | 709 | 702 | 694 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~140,000 | ~183,000 | ~250,000 |
| Relative Photostability | High | Very High | Moderate |
| Tendency for Aggregation | Low | Very Low | Moderate to High |
| Relative Signal-to-Noise Ratio | Good | Excellent | Good |
Note: Values are approximate and can vary depending on the conjugation and experimental conditions. Data is compiled from various manufacturer datasheets and published studies.[1][2][3]
Studies have shown that some cyanine (B1664457) dyes have a higher tendency to form aggregates, which can lead to quenching of the fluorescent signal and potentially increase non-specific binding.[1][2] Alexa Fluor dyes are known for their high photostability and resistance to aggregation, often resulting in a superior signal-to-noise ratio.[1][2] DY-680 provides a good balance of brightness, photostability, and low aggregation tendency, making it a reliable choice for many applications.
Experimental Validation of Probe Specificity
To ensure the reliability of your results, it is crucial to experimentally validate the specificity of your DY-680 labeled probe. The following are standard methods for this purpose.
Fluorescent Western Blotting
Fluorescent western blotting allows for the quantification of a specific protein in a complex mixture. A highly specific probe will result in a sharp, distinct band at the correct molecular weight with minimal background.
-
Protein Separation: Separate protein lysates via SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with the unlabeled primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Probe Incubation: Incubate the membrane with the DY-680 labeled secondary antibody (or other fluorescently labeled secondary) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST, followed by a final wash in TBS to remove residual detergent.
-
Imaging: Image the blot using a digital imaging system with the appropriate laser and emission filter for DY-680 (or the alternative dye).
Caption: Workflow for validating probe specificity using fluorescent western blotting.
| Probe | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Target/Background) |
| DY-680 labeled secondary | 8500 | 300 | 28.3 |
| Alexa Fluor 680 labeled secondary | 9200 | 280 | 32.9 |
| Cy®5.5 labeled secondary | 7800 | 450 | 17.3 |
This table presents hypothetical data for illustrative purposes.
Immunofluorescence (IF) Microscopy
Immunofluorescence allows for the visualization of the subcellular localization of a target protein. A specific probe will show a distinct staining pattern consistent with the known localization of the target protein, with low background fluorescence in other cellular compartments.
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.[6]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Probe Incubation: Incubate with the DY-680 labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): Stain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image using a fluorescence microscope with appropriate filters.
Caption: Step-by-step workflow for immunofluorescence staining.
| Probe | Specific Staining Intensity (Mean Fluorescence) | Non-Specific Background (Mean Fluorescence) | Specificity Index (Specific/Non-Specific) |
| DY-680 labeled secondary | 1200 | 80 | 15.0 |
| Alexa Fluor 680 labeled secondary | 1350 | 70 | 19.3 |
| Cy®5.5 labeled secondary | 1050 | 110 | 9.5 |
This table presents hypothetical data for illustrative purposes.
Flow Cytometry
Flow cytometry is used to quantify the expression of cell surface or intracellular proteins in a cell population. A specific probe will result in a clear separation between the positive and negative populations with minimal shift in the negative population's fluorescence.
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent to prevent non-specific binding of antibodies to Fc receptors on immune cells.
-
Surface Staining (if applicable): Incubate cells with the primary antibody targeting a surface protein for 30 minutes on ice.
-
Washing: Wash the cells with flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fixation and Permeabilization (for intracellular targets): Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining (if applicable): Incubate the permeabilized cells with the primary antibody targeting an intracellular protein.
-
Washing: Wash the cells with permeabilization buffer.
-
Secondary Probe Incubation: Incubate the cells with the DY-680 labeled secondary antibody for 30 minutes on ice, protected from light.
-
Final Washes: Wash the cells twice with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with the appropriate lasers and detectors.
Caption: General workflow for cell staining for flow cytometry analysis.
| Probe | Mean Fluorescence Intensity (Positive Population) | Mean Fluorescence Intensity (Negative Population) | Staining Index |
| DY-680 labeled secondary | 5500 | 150 | 36.7 |
| Alexa Fluor 680 labeled secondary | 6200 | 140 | 44.3 |
| Cy®5.5 labeled secondary | 4800 | 200 | 24.0 |
This table presents hypothetical data for illustrative purposes. The Staining Index is calculated as (MFI_positive - MFI_negative) / (2 * SD_negative).
Troubleshooting Non-Specific Binding
High background or non-specific staining can be a significant issue in fluorescence-based assays. Here are some common causes and solutions:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent. For example, if using non-fat dry milk, switch to BSA, especially when working with phospho-specific antibodies.[5][7]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal without high background.[4]
-
Insufficient Washing: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[4]
-
Hydrophobic Interactions: Some fluorescent dyes can have hydrophobic properties that lead to non-specific binding.[8][9] Including a mild detergent like Tween-20 in your wash buffers can help mitigate this.
-
Cross-Reactivity of Secondary Antibody: Ensure your secondary antibody is highly cross-adsorbed to minimize binding to immunoglobulins from other species.
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence. Use appropriate controls (unstained samples) to assess the level of autofluorescence and consider using spectral unmixing if available on your imaging system.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. clyte.tech [clyte.tech]
- 6. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
Navigating the Stability of Amine-Reactive Dyes: A Guide to Long-Term Storage of DY-680-NHS Ester Conjugates
For researchers, scientists, and professionals in drug development, the integrity of fluorescently labeled biomolecules is paramount for reproducible and reliable experimental outcomes. The long-term stability of these conjugates during storage is a critical factor that can influence their performance. This guide provides a comparative overview of the storage stability of protein conjugates prepared with DY-680-NHS ester and other spectrally similar near-infrared (NIR) dyes, supported by experimental protocols to assess stability.
Comparative Stability Overview
The stability of dye-protein conjugates is influenced by factors such as storage temperature, buffer composition, pH, and the presence of cryoprotectants. The following table summarizes the general storage recommendations and reported stability for this compound and its common alternatives. It is important to note that this information is compiled from various sources and direct head-to-head long-term stability studies under identical conditions are limited.
| Feature | This compound | Alexa Fluor 680-NHS Ester | Cy5.5-NHS Ester |
| Dye Class | Cyanine (B1664457) | Cyanine | Cyanine |
| Solid NHS Ester Storage | Recommended: -20°C, desiccated, protected from light.[1] | Recommended: ≤–20°C, desiccated, protected from light. Stable for at least 3 months.[2] | Recommended: 2-8°C, protected from light.[3] |
| NHS Ester in Anhydrous DMSO/DMF Storage | Stable for a limited time at -20°C. General recommendation for NHS esters is 1-2 months.[4][5] | Unstable, especially when exposed to moisture. Should be used promptly.[2] | Reconstituted material may be stored for up to 2 weeks at -20°C in aliquots.[3] |
| Protein Conjugate Storage (Short-term) | 4°C, protected from light. | 4°C, protected from light. Stable for several months. | 4°C, protected from light. |
| Protein Conjugate Storage (Long-term) | -20°C or -80°C, in single-use aliquots, with cryoprotectant (e.g., glycerol). | ≤–20°C, in single-use aliquots. Avoid repeated freeze-thaw cycles. | -15°C to -30°C, in single-use aliquots.[6] |
| Reported Photostability of Conjugates | Generally good for a cyanine dye. | High photostability.[7] | Good photostability. |
Key Considerations for Long-Term Storage
NHS Ester Form: The unreacted NHS ester is highly susceptible to hydrolysis, particularly in the presence of moisture. Therefore, it is crucial to store the solid dye under desiccated conditions and at low temperatures. Once dissolved in an organic solvent like DMSO or DMF, the NHS ester should be used promptly, as its reactivity declines over time, even when stored at -20°C.
Conjugate Form: The amide bond formed between the NHS ester and a primary amine on a protein is significantly more stable than the ester itself. However, the stability of the final conjugate is also dependent on the protein's stability.
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation of both the protein and the dye. It is critical to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation. Aliquoting the conjugate into single-use volumes is a best practice.
-
Buffer and pH: A buffer with a pH in the neutral range (6.5-7.5) is generally optimal for protein stability.
-
Cryoprotectants: The addition of cryoprotectants, such as glycerol, can help to prevent damage to the protein structure during freezing and thawing.
Experimental Protocols
To ensure the quality and performance of your this compound conjugates over time, it is advisable to perform in-house stability assessments.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL and in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the pH of the protein solution to 8.3-8.5 by adding the sodium bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation: While gently stirring, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of DY-680 (approximately 690 nm).
Protocol 2: Assessing Long-Term Stability of Protein Conjugates
This protocol describes a method to quantify the stability of a fluorescently labeled protein conjugate over time.
Materials:
-
Aliquots of the purified DY-680-protein conjugate
-
Storage buffers with and without cryoprotectants
-
-20°C and 4°C storage facilities
-
Spectrophotometer
-
Fluorescence plate reader or fluorometer
-
SDS-PAGE and gel imaging system
Procedure:
-
Aliquoting: Prepare multiple single-use aliquots of the purified conjugate in the desired storage buffer(s).
-
Initial Characterization (Time 0): For a baseline measurement, analyze one aliquot for:
-
Absorbance Spectrum: Measure the full absorbance spectrum to check for changes in the dye's spectral properties.
-
Fluorescence Intensity: Measure the fluorescence intensity at the excitation and emission maxima.
-
Purity/Integrity: Run an SDS-PAGE to assess for protein degradation or aggregation.
-
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., 4°C and -20°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.
-
Re-characterization: Allow the frozen aliquots to thaw on ice and then perform the same characterization steps as in step 2.
-
Data Analysis: Compare the absorbance, fluorescence, and SDS-PAGE results from each time point to the initial measurements to determine the percentage of signal retained and to assess the integrity of the conjugate.
Visualizing the Experimental Workflow
To better illustrate the process of assessing the long-term stability of dye-protein conjugates, the following diagrams outline the key steps.
Caption: Experimental workflow for long-term stability testing.
The following diagram illustrates the decision-making process for storing fluorescent dye NHS esters and their protein conjugates.
Caption: Storage decision tree for NHS esters and conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Cytiva Cy5.5 NHS Ester Mono-Reactive CyDye 10 mg | Buy Online | Cytiva | Fisher Scientific [fishersci.co.uk]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. Alexa Fluor 680 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DY-680-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of DY-680-NHS ester, a fluorescent dye commonly used in biological research. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with waste disposal regulations.
Immediate Safety and Handling
This compound is classified as a chemical that can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
In the event of accidental contact, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Seek immediate medical attention.
Waste Disposal Workflow
The proper disposal of this compound involves a systematic workflow designed to minimize exposure and ensure that the waste is handled in a compliant manner.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and contaminated gloves, should be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Unused stock solutions, residual labeling solutions, and any buffers or solvents containing the dye must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain. [1]
2. Waste Container Labeling:
Proper labeling of waste containers is crucial for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Skin Irritant," "Eye Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
3. Storage of Chemical Waste:
-
Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the containers are kept closed at all times, except when adding waste.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
4. Final Disposal Protocol:
-
Once the waste container is full, or if it has been in storage for a period defined by your institution's policy (often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent safety office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
EHS personnel are trained to handle and transport hazardous waste and will ensure it is disposed of through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C40H49N3O8S | BroadPharm |
| Molecular Weight | 731.9 g/mol | BroadPharm |
| Excitation Maximum | 690 nm | MedChemExpress, BroadPharm |
| Emission Maximum | 709 nm | MedChemExpress, BroadPharm |
| Storage Temperature | -20°C | BroadPharm |
Note: The provided data is for informational purposes. Always refer to the manufacturer's specific documentation for the most accurate and up-to-date information.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
